Libvatrep
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
4-(7-hydroxy-4-oxo-2-propan-2-ylquinazolin-3-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-11(2)17-20-16-9-14(22)7-8-15(16)18(23)21(17)13-5-3-12(10-19)4-6-13/h3-9,11,22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPXRFIBKKSHGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=CC(=C2)O)C(=O)N1C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871814-52-7 | |
| Record name | Libvatrep | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871814527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LIBVATREP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W8B801TZM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Libvatrep's Mechanism of Action on TRPV1 Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Libvatrep (formerly SAF312) is a potent and highly selective noncompetitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key mediator of nociception.[1][2][3][4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound on TRPV1 channels, consolidating key quantitative data, detailing experimental protocols for its characterization, and visualizing the associated signaling pathways and workflows. This compound is currently under investigation as a novel therapeutic for ocular surface pain.
Introduction to TRPV1 and its Role in Nociception
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in primary sensory neurons, specifically C-fibers and Aδ-fibers. It functions as a polymodal nociceptor, activated by a variety of stimuli including noxious heat (>43°C), acidic conditions (protons), and endogenous and exogenous chemical ligands such as capsaicin (the pungent component of chili peppers), anandamide, and N-arachidonoyl dopamine (NADA). Upon activation, TRPV1 allows an influx of cations, primarily Ca2+ and Na+, leading to membrane depolarization and the initiation of a nerve impulse that is transmitted to the central nervous system and perceived as pain.
Given its central role in pain signaling, TRPV1 has emerged as a compelling therapeutic target for the development of novel analgesics. However, the development of systemic TRPV1 antagonists has been hampered by side effects, notably hyperthermia. This compound, as a topically administered agent for ocular pain, aims to provide localized analgesia while minimizing systemic exposure and associated adverse effects.
This compound's Potency and Selectivity
This compound demonstrates potent, noncompetitive, and reversible inhibition of human TRPV1 (hTRPV1) channels. Its inhibitory activity has been quantified against a range of TRPV1 activators.
Table 1: Inhibitory Potency (IC50) of this compound on hTRPV1 Channels
| Activator | IC50 (nM) |
| Low pH (5.5) | 5 ± 2 |
| Anandamide (AEA) | 10 ± 0 |
| Capsaicin | 12 ± 1 |
| N-arachidonoyl dopamine (NADA) | 27 ± 6 |
| Protein Kinase C (PKC) | 14 ± 2.4 |
| Noxious Heat (44°C) | 57 ± 3 |
Data sourced from FLIPR-based Ca2+ assays in CHO cells expressing hTRPV1.
Table 2: Selectivity Profile of this compound
| TRP Channel | Selectivity Fold vs. hTRPV1 |
| TRPM8 | >149-fold |
| Other TRP Channels (17 tested) | >319-fold |
Data from a selectivity panel of 18 human TRP channels.
Mechanism of Action: Noncompetitive Antagonism
This compound acts as a noncompetitive antagonist of the TRPV1 channel. This mode of inhibition is characterized by the antagonist binding to an allosteric site, distinct from the agonist binding site. Cryo-electron microscopy studies have revealed that this compound binds to the vanilloid binding pocket of the TRPV1 channel. This binding prevents the conformational changes in the S4 and S5 helices that are essential for channel gating, effectively locking the channel in a closed state.
This noncompetitive mechanism is therapeutically advantageous as this compound's efficacy is not surmounted by high concentrations of endogenous agonists that may be present in pathological conditions. Furthermore, noncompetitive antagonists that act as open-channel blockers are thought to preferentially target over-activated channels, potentially reducing side effects.
Signaling Pathways and Experimental Workflows
Signaling Pathway of TRPV1 Activation and this compound Inhibition
Caption: TRPV1 activation by various stimuli and its inhibition by this compound.
Experimental Workflow for Characterizing this compound Activity
Caption: Workflow for the preclinical characterization of this compound.
Detailed Experimental Protocols
FLIPR-based Calcium Influx Assay for IC50 Determination
This assay measures the inhibition of agonist-induced calcium influx in cells heterologously expressing hTRPV1.
-
Cell Culture:
-
Maintain Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing hTRPV1 in appropriate culture medium (e.g., DMEM/F-12) supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).
-
Plate the cells into black-walled, clear-bottom 96- or 384-well microplates at a density that ensures a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM) in a physiological buffer (e.g., HBSS) with 20 mM HEPES. An anion-exchange inhibitor like probenecid may be included to prevent dye leakage.
-
Aspirate the culture medium from the cell plates and add the dye loading buffer to each well.
-
Incubate the plates for 60-90 minutes at 37°C in the dark.
-
-
Compound and Agonist Preparation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare the TRPV1 agonist (e.g., capsaicin, NADA, or acidic buffer) at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Assay Procedure using FLIPR (Fluorometric Imaging Plate Reader):
-
Place the cell plate and the compound/agonist plates into the FLIPR instrument.
-
Set the instrument to record baseline fluorescence for a short period (e.g., 10-20 seconds).
-
The instrument will then add the this compound dilutions to the cell plate. Incubate for a predefined period (e.g., 10-20 minutes).
-
Following the pre-incubation with this compound, the instrument will add the agonist to stimulate the TRPV1 channels.
-
Measure the fluorescence intensity kinetically for 2-5 minutes. The increase in fluorescence corresponds to the influx of Ca2+ upon channel activation.
-
-
Data Analysis:
-
The inhibitory effect of this compound is calculated as the percentage reduction of the agonist-induced fluorescence signal.
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Patch-Clamp Electrophysiology for Mechanism of Action
This "gold standard" technique provides a direct measure of ion channel activity and is used to confirm the noncompetitive mechanism of antagonism.
-
Cell Preparation:
-
Use cells expressing hTRPV1 as described in the FLIPR assay.
-
Plate the cells on glass coverslips at a low density suitable for patch-clamping.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, 4 Mg-ATP (pH adjusted to 7.2 with CsOH).
-
-
Recording Procedure (Whole-Cell Configuration):
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Mount the coverslip with cells onto the stage of an inverted microscope.
-
Using a micromanipulator, approach a single cell with the micropipette and form a high-resistance (>1 GΩ) seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply a TRPV1 agonist (e.g., capsaicin) to the external solution to evoke an inward current.
-
Once a stable agonist-evoked current is established, co-apply increasing concentrations of this compound with the agonist.
-
To demonstrate noncompetitive antagonism, generate agonist dose-response curves in the absence and presence of fixed concentrations of this compound. A noncompetitive antagonist will reduce the maximum response (Emax) of the agonist without significantly shifting the EC50.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked currents in the absence and presence of this compound.
-
Calculate the percentage inhibition at each this compound concentration.
-
Analyze the shift in the agonist dose-response curve to confirm the noncompetitive mechanism.
-
Conclusion
This compound is a potent, selective, and noncompetitive antagonist of the TRPV1 channel. Its mechanism of action, characterized by binding to the vanilloid pocket and preventing channel gating, provides a strong rationale for its development as a novel analgesic. The detailed experimental protocols outlined in this guide serve as a foundation for the continued investigation and characterization of this compound and other TRPV1 modulators. As a topically administered agent, this compound holds the promise of providing effective, localized pain relief for conditions such as ocular surface pain, while potentially avoiding the systemic side effects that have challenged the development of other TRPV1 antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Molecular dynamics: a powerful tool for studying the medicinal chemistry of ion channel modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlating ion channel structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the TRPV1 ion channel determined by electron cryo-microscopy - PMC [pmc.ncbi.nlm.nih.gov]
SAF312 (Libvatrep): A Technical Overview of a Novel TRPV1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAF312, also known as Libvatrep, is a potent and selective, non-competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] Initially developed by Novartis, this small molecule benzonitrile and quinazoline derivative has been investigated for its analgesic properties, particularly in the context of ocular pain.[3] This technical guide provides a detailed overview of the chemical structure, mechanism of action, and available preclinical and clinical data for SAF312.
Chemical Structure and Properties
This compound is a small molecule with the chemical formula C18H15N3O2 and a molecular weight of 305.33 g/mol .[4]
| Identifier | Value |
| IUPAC Name | 4-(2-isopropyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzonitrile |
| CAS Number | 871814-52-7[1] |
| Molecular Formula | C18H15N3O2 |
| Molecular Weight | 305.33 |
| SMILES | N#CC1=CC=C(N2C(C(C)C)=NC3=C(C=CC(O)=C3)C2=O)C=C1 |
Chemical Structure of SAF312 (this compound)
Caption: 2D chemical structure of SAF312 (this compound).
Mechanism of Action: TRPV1 Antagonism
SAF312 functions as a potent, selective, and non-competitive antagonist of the TRPV1 receptor. The TRPV1 channel is a non-selective cation channel that plays a crucial role in the sensation of pain, particularly inflammatory pain, and is activated by various stimuli including heat, capsaicin, and low pH. By inhibiting TRPV1, SAF312 effectively blocks the signaling pathways associated with pain transmission. Structural studies have indicated that the binding site of SAF312 on the TRPV1 channel is in close proximity to and partially overlaps with the cholesterol binding site, and the presence of cholesterol influences the inhibitory activity of SAF312.
Caption: Mechanism of action of SAF312 as a TRPV1 antagonist.
Quantitative Data
In Vitro Antagonistic Activity
SAF312 has demonstrated potent inhibition of the human TRPV1 channel activated by various stimuli in a fluorescent imaging plate reader (FLIPR) assay using Chinese hamster ovary (CHO) cells expressing the human TRPV1 channel.
| Stimulus | IC50 (nM) |
| pH 5.5 (MES) | 5 |
| N-arachidonoylethanolamine (Anandamide) | 10 |
| Capsaicin | 12 |
| N-arachidonoyl dopamine (NADA) | 27 |
| Protein Kinase C (PKC) | 14 ± 2.4 |
| Noxious Heat (44°C) | 57 ± 3 |
Data presented as mean or mean ± SEM where available.
SAF312 exhibited high selectivity for TRPV1, being over 150-fold more selective for TRPV1 compared to a panel of 18 other TRP channels.
Pharmacokinetics
Pharmacokinetic studies in rabbits following a single topical ocular dose of SAF312 revealed the highest concentrations in the cornea and conjunctiva.
| Tissue | Cmax Range (nM) | AUClast Range (nM*h) |
| Cornea | 8,710 - 25,000 | 27,800 - 66,500 |
| Conjunctiva | 9,110 - 27,500 | 19,700 - 62,900 |
| Plasma | 29.0 - 90.4 | - |
A first-in-human study with healthy volunteers demonstrated that topical ocular SAF312 is rapidly absorbed and results in low systemic exposure.
Clinical Efficacy in Post-Photorefractive Keratectomy (PRK) Pain
A Phase 2 clinical trial evaluated the efficacy of SAF312 2.5% eye drops in controlling pain after photorefractive keratectomy (PRK) surgery.
| Endpoint | Result | P-value |
| Mean difference in VAS pain score at 6 hours post-op | -11.13 (-25%) | 0.005 |
| Mean difference in VAS pain score over 0-12 hours post-op | -8.56 (-22%) | 0.017 |
Participants treated with SAF312 also showed a trend towards reduced use of oral rescue medication in the first 24 hours post-surgery.
Experimental Protocols
In Vitro Antagonistic Activity Assay (FLIPR)
The antagonistic activity of SAF312 against various TRPV1 stimuli was assessed using a fluorescent imaging plate reader (FLIPR) assay.
-
Cell Line: Chinese hamster ovary (CHO) cells stably expressing the human TRPV1 channel.
-
Assay Principle: Measurement of intracellular calcium influx upon channel activation using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
General Procedure:
-
CHO-hTRPV1 cells are seeded in 96-well plates and incubated.
-
Cells are loaded with a calcium-sensitive dye.
-
Cells are pre-incubated with varying concentrations of SAF312 or vehicle.
-
A specific TRPV1 agonist (e.g., capsaicin, low pH buffer) is added to the wells.
-
The change in fluorescence, corresponding to calcium influx, is measured in real-time using a FLIPR instrument.
-
IC50 values are calculated by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.
-
Pharmacokinetic Analysis in Rabbits
-
Animal Model: New Zealand white or Dutch belted rabbits.
-
Dosing: A single topical ocular dose of SAF312 suspension (e.g., 0.5%, 1.0%, 1.5%, 2.5%).
-
Sample Collection: Ocular tissues (cornea, conjunctiva, aqueous humor, etc.) and plasma are collected at various time points post-dose.
-
Bioanalysis: SAF312 concentrations in tissue homogenates and plasma are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The lower limit of quantification (LLOQ) in human plasma was reported as 0.05 ng/mL.
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated using non-compartmental analysis methods.
Caption: General workflow for preclinical pharmacokinetic studies of SAF312.
Phase 2 Clinical Trial for Post-PRK Pain
-
Study Design: A randomized, placebo (vehicle)-controlled, participant- and investigator-masked, bilateral crossover study.
-
Participants: 40 participants undergoing bilateral PRK surgery.
-
Treatment Regimen: Participants received SAF312 2.5% eye drops in one eye and vehicle in the other, four times daily for 72 hours after PRK, in one of two treatment sequences (SAF312 followed by vehicle, or vice versa).
-
Primary Endpoints:
-
Visual Analog Scale (VAS) pain scores at 6 hours after the first dose.
-
Average VAS pain scores over the first 12 hours post-operatively.
-
-
Data Analysis: VAS pain scores were analyzed using a longitudinal mixed-model repeated-measures (MMRM) approach to account for the crossover design.
Conclusion
SAF312 (this compound) is a well-characterized TRPV1 antagonist with demonstrated preclinical and clinical efficacy in the management of ocular pain. Its potent and selective non-competitive mechanism of action, favorable pharmacokinetic profile with high ocular tissue distribution and low systemic exposure, and positive results in a Phase 2 trial for post-PRK pain highlight its potential as a novel therapeutic agent. Further clinical development will be crucial to fully establish its role in the treatment of various ocular pain conditions.
References
Libvatrep (SAF312): A Technical Guide to its Role as a TRPV1 Antagonist in Nociceptor Signaling
Executive Summary
Nociception, the neural process of encoding noxious stimuli, is a critical area of research for developing novel analgesics. A key target in pain pathways is the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel expressed predominantly in nociceptive sensory neurons.[1][2][3] this compound (also known as SAF312) is a potent, selective, and non-competitive antagonist of the TRPV1 receptor.[1][4] Initially investigated for postoperative dental pain, its current development focuses on topical administration for ocular surface pain. This document provides a detailed overview of this compound's mechanism of action, pharmacology, and the experimental protocols used to characterize its activity in nociceptor signaling pathways.
Mechanism of Action: Antagonism of the TRPV1 Signaling Pathway
TRPV1 is a polymodal sensor, activated by a range of noxious stimuli including high temperatures (>43°C), acidic conditions (low pH), and endogenous/exogenous chemical ligands such as capsaicin (the pungent component of chili peppers) and inflammatory mediators. Located on primary afferent neurons, the activation of TRPV1 leads to an influx of cations (primarily Ca²⁺ and Na⁺), causing depolarization of the neuron. This depolarization generates an action potential that propagates along the nerve fiber to the central nervous system, ultimately perceived as pain, typically with a burning sensation.
This compound functions as a non-competitive antagonist of TRPV1. This means it inhibits channel activity regardless of the presence of an agonist. Structural studies suggest its binding site is near and partially overlaps with the cholesterol binding site, and its inhibitory action is dependent on this interaction. By binding to the channel, this compound prevents the conformational changes necessary for ion influx, thereby blocking the initial step of the pain signaling cascade.
Quantitative Pharmacological Data
This compound's potency and selectivity have been characterized through in-vitro cellular assays. The following tables summarize the key quantitative data from preclinical studies.
Table 1: In-Vitro Inhibitory Potency of this compound
This table presents the half-maximal inhibitory concentration (IC50) values of this compound against human TRPV1 (hTRPV1) expressed in Chinese Hamster Ovary (CHO) cells. Inhibition was measured as a function of blocking calcium influx induced by various known TRPV1 agonists.
| Agonist Stimulus | Agonist Concentration | This compound IC50 (nM) | Source |
| Low pH (MES buffer) | pH 5.5 | 5 | |
| N-arachidonoylethanolamine | Not Specified | 10 | |
| Capsaicin | Not Specified | 12 | |
| N-arachidonoyl dopamine | Not Specified | 27 |
Table 2: Selectivity Profile of this compound
The selectivity of this compound was assessed against a panel of other human Transient Receptor Potential (TRP) channels to ensure specificity for TRPV1.
| Channel Family | Selectivity Factor | Assay Type | Source |
| Other TRP Channels | >149-fold | Calcium Influx Assay | |
| Panel of 18 TRP Channels | >150-fold | Calcium Influx Assay |
Key Experimental Protocols
The characterization of this compound relies on robust in-vitro functional assays. The following protocol details the methodology for determining the inhibitory activity of this compound using a calcium influx assay.
Protocol: In-Vitro Calcium Influx Assay using a Fluorescent Imaging Plate Reader (FLIPR)
Objective: To quantify the dose-dependent inhibition of agonist-induced calcium influx by this compound in a cell line stably expressing human TRPV1 (hTRPV1).
Materials:
-
Cells: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with hTRPV1.
-
Reagents: Cell culture medium (e.g., DMEM/F-12), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Test Compound: this compound (SAF312) dissolved in DMSO, with serial dilutions prepared.
-
Agonist: Capsaicin (or other relevant agonist) dissolved in DMSO.
-
Equipment: 384-well black-walled, clear-bottom microplates, CO₂ incubator, Fluorescent Imaging Plate Reader (FLIPR).
Methodology:
-
Cell Culture and Plating:
-
Culture hTRPV1-expressing cells in T-75 flasks at 37°C and 5% CO₂.
-
Harvest cells at 80-90% confluency using Trypsin-EDTA.
-
Seed cells into 384-well microplates at a density of 10,000-20,000 cells per well and incubate for 24 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer.
-
Remove culture medium from the wells and add 50 µL of the dye loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would span from 1 pM to 10 µM.
-
After incubation, transfer the plate to the FLIPR instrument.
-
Add 10 µL of the diluted this compound or vehicle (DMSO in assay buffer) to the respective wells.
-
Incubate for a predefined period (e.g., 15-30 minutes) to allow compound binding.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare the agonist (e.g., Capsaicin) at a concentration known to elicit a sub-maximal response (e.g., EC80).
-
The FLIPR instrument measures baseline fluorescence for 10-20 seconds.
-
The instrument then automatically adds 20 µL of the agonist solution to all wells.
-
Fluorescence is continuously monitored for an additional 2-3 minutes to capture the peak calcium influx.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence post-agonist addition.
-
Normalize the data: Set the response in vehicle-treated, agonist-stimulated wells as 100% activity and the response in wells with no agonist as 0% activity.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value.
-
Clinical and Preclinical Significance
This compound has demonstrated a favorable safety and tolerability profile in both preclinical animal studies and early-stage human clinical trials. Its topical formulation for ocular surface pain is particularly noteworthy, as it may circumvent systemic side effects like hyperthermia, which have hindered the development of orally administered TRPV1 antagonists. First-in-human studies have confirmed that topical ocular administration of this compound is well-tolerated, results in low systemic exposure, and does not produce an undesired anesthetic effect on the cornea. Phase 2 trials have further evaluated its efficacy in reducing postoperative pain following photorefractive keratectomy (PRK).
Conclusion
This compound is a highly selective and potent non-competitive antagonist of the TRPV1 channel, a critical component of nociceptor signaling pathways. Quantitative in-vitro data confirm its ability to block channel activation by multiple stimuli at nanomolar concentrations. Its development as a topical analgesic for ocular pain represents a promising therapeutic strategy, potentially offering targeted pain relief without the systemic liabilities that have challenged previous TRPV1 antagonists. Further clinical investigation will be crucial to fully establish its efficacy and safety profile for patient care.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ocular Pharmacology and Toxicology of TRPV1 Antagonist SAF312 (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ocular Pharmacology and Toxicology of TRPV1 Antagonist SAF312 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Libvatrep (SAF312): A Novel TRPV1 Antagonist for Ocular Pain
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacology and toxicology of Libvatrep (also known as SAF312), a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, for the treatment of ocular pain. The data herein is compiled from publicly available research to support scientific inquiry and drug development efforts in the field of ophthalmology.
Introduction to this compound and its Target: TRPV1 in Ocular Pain
Ocular surface pain is a significant clinical challenge, arising from various etiologies including post-surgical states, dry eye disease, and neuropathic conditions. The cornea is one of the most densely innervated tissues in the human body, making it highly sensitive to painful stimuli. The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, acid, and various inflammatory mediators.[1][2][3][4] Immunohistochemical studies have confirmed the expression of TRPV1 in human corneal and conjunctival epithelial cells, as well as in corneal nerves.[5] This localization positions TRPV1 as a critical mediator in the sensation of ocular pain, making it a prime therapeutic target.
This compound (SAF312) is a quinazolinone derivative developed as a potent, selective, and non-competitive antagonist of the human TRPV1 receptor. By blocking the activation of TRPV1, this compound aims to inhibit the signaling cascade that leads to the perception of ocular pain. This document summarizes the key preclinical data that form the basis for its clinical development.
Mechanism of Action and In Vitro Pharmacology
This compound functions by directly inhibiting the TRPV1 channel, thereby preventing the influx of cations (primarily Ca2+) that initiates the pain signal. Its non-competitive mode of antagonism suggests that it may be effective against a broad range of TRPV1 activators.
In Vitro Potency and Selectivity
The inhibitory activity of this compound was assessed using a fluorescent imaging plate reader (FLIPR) assay to measure calcium influx in Chinese Hamster Ovary (CHO) cells expressing the human TRPV1 channel. The results demonstrate potent inhibition of TRPV1 activation by various stimuli.
Table 1: In Vitro Inhibitory Activity of this compound (SAF312) against Human TRPV1
| Agonist (Stimulus) | IC50 (nM) |
| Low pH (MES, pH 5.5) | 5 ± 2 |
| N-arachidonoylethanolamine (AEA) | 10 ± 0 |
| Capsaicin | 12 ± 1 |
| Protein Kinase C (PKC) Activator | 14 ± 2.4 |
| N-arachidonoyl dopamine (NADA) | 27 ± 6 |
| Noxious Heat (44°C) | 57 ± 3 |
Data presented as mean ± SEM.
This compound demonstrated high selectivity for TRPV1, being over 149-fold more selective for TRPV1 compared to a panel of 18 other transient receptor potential (TRP) channels.
Signaling Pathway of TRPV1 in Ocular Pain and this compound's Point of Intervention
The following diagram illustrates the signaling pathway of TRPV1 in response to noxious stimuli on the ocular surface and the inhibitory action of this compound.
Preclinical Efficacy in Animal Models
While the potent in vitro activity and the targeted mechanism of action strongly support the potential efficacy of this compound in treating ocular pain, publicly available literature does not contain specific quantitative data from preclinical animal models of ocular pain for this compound (SAF312). Studies on other TRPV1 antagonists have shown antihyperalgesic effects in various animal pain models. The development of this compound for ocular pain is further supported by the high concentrations achieved in target ocular tissues, which are well above the levels required for TRPV1 inhibition in vitro.
In Vivo Pharmacokinetics
The ocular and systemic pharmacokinetics of a single topical dose of this compound were evaluated in male New Zealand white rabbits.
Experimental Protocol: Pharmacokinetic Study in Rabbits
-
Subjects: Male New Zealand white rabbits.
-
Administration: A single bilateral topical ocular dose of this compound eye drops (35 μL/eye).
-
Dose Groups: 0.5%, 1.0%, 1.5%, and 2.5% concentrations.
-
Sample Collection: Ocular tissues (cornea, conjunctiva, aqueous humor, lens, vitreous humor, and retina) and plasma were collected at various time points.
-
Analysis: Drug concentrations were determined to calculate pharmacokinetic parameters (Cmax, Tmax, AUC).
Ocular Tissue Distribution
Following topical administration, this compound showed the highest concentrations in the cornea and conjunctiva, the primary target tissues for treating ocular surface pain.
Table 2: Ocular and Plasma Pharmacokinetic Parameters of this compound in Rabbits (Single Dose)
| Tissue | Dose | Cmax (nM) | AUClast (nM*h) |
| Cornea | 0.5% - 2.5% | 8,710 - 25,000 | 27,800 - 66,500 |
| Conjunctiva | 0.5% - 2.5% | 9,110 - 27,500 | 19,700 - 62,900 |
| Aqueous Humor | 0.5% - 2.5% | 134 - 437 | 370 - 1,210 |
| Lens | 0.5% - 2.5% | 20.3 - 103 | 148 - 669 |
| Retina | 0.5% - 2.5% | 15.6 - 36.9 | 118 - 280 |
| Vitreous Humor | 0.5% - 2.5% | 1.3 - 2.9 | 11.2 - 27.6 |
| Plasma | 0.5% - 2.5% | 29.0 - 90.4 | 106 - 322 |
Data represents the range of mean values across the tested dose concentrations.
Importantly, following a single 0.5% dose, the mean concentrations of this compound in the cornea and conjunctiva remained more than 30-fold higher than the in vitro IC50 for NADA- and capsaicin-mediated TRPV1 activation for at least 12 hours, indicating sustained target engagement. Systemic exposure was low, suggesting a reduced risk of systemic side effects.
Preclinical Safety and Toxicology
The safety and tolerability of topically administered this compound were evaluated in repeated-dose toxicity studies in rabbits and dogs.
Experimental Protocols: Toxicology Studies
Summary of Toxicology Findings
This compound was found to be safe and well-tolerated in both rabbits and dogs at concentrations up to the highest feasible dose of 2.5%.
Table 3: Summary of Repeated-Dose Ocular Toxicology Studies of this compound (SAF312)
| Species | Study Duration | Dosing Frequency | Concentrations | Key Findings | NOAEL* |
| Rabbit | 2 Weeks | 4x/day (post-PRK) or 8x/day (normal eyes) | Up to 2.5% | No adverse effects observed. | 2.5% |
| Rabbit | 13 Weeks | 4x/day | Up to 2.5% | Well-tolerated. Minor findings included increased ocular discharge (≥1.5%) and punctate corneal staining (2.5%). | 2.5% |
| Dog | 13 Weeks | 4x/day | Up to 2.5% | Well-tolerated. Minor findings included increased ocular discharge and conjunctival hyperemia (≥1.5%) and punctate corneal staining (2.5%). | 2.5% |
*No Observed Adverse Effect Level.
Toxicokinetic analysis confirmed low plasma exposure and minimal accumulation with repeated dosing.
Corneal Wound Healing
A critical safety consideration for any topical ocular therapeutic is its potential impact on corneal wound healing. The effect of this compound on corneal re-epithelialization was assessed in rabbits following photorefractive keratectomy (PRK). The study found no delay in corneal wound healing in rabbits treated with this compound at concentrations up to 2.5% administered four times daily for 14 days. This is a crucial finding, as some other topical analgesics, such as NSAIDs, have been associated with delayed wound healing.
Conclusion
The preclinical data for this compound (SAF312) demonstrate that it is a potent, selective, and non-competitive antagonist of the TRPV1 receptor. Following topical ocular administration, it achieves high and sustained concentrations in the cornea and conjunctiva with minimal systemic exposure. Extensive toxicology studies in rabbits and dogs have established a favorable safety profile, with no adverse effects on corneal wound healing. While specific preclinical efficacy data in animal models of ocular pain are not publicly available, the robust pharmacological and safety profile provides a strong rationale for its development as a novel, non-steroidal therapeutic for the management of ocular surface pain. These findings have supported the progression of this compound into clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. Ocular Pharmacology and Toxicology of TRPV1 Antagonist SAF312 (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topical Ocular TRPV1 Antagonist SAF312 (this compound) for Postoperative Pain After Photorefractive Keratectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topical Ocular TRPV1 Antagonist SAF312 (this compound) Demonstrates Safety, Low Systemic Exposure, and No Anesthetic Effect in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
Libvatrep (SAF312): A Technical Guide to its High Selectivity for the TRPV1 Channel
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Libvatrep (SAF312) is a potent and highly selective, non-competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key mediator of ocular surface pain.[1][2][3][4][5] Preclinical studies have demonstrated its significant selectivity for TRPV1 over a broad panel of other TRP channels, highlighting its potential as a targeted therapeutic agent with a favorable safety profile. This document provides an in-depth technical overview of this compound's selectivity, the experimental protocols used for its determination, and the relevant signaling pathways.
Quantitative Selectivity Profile of this compound (SAF312)
This compound has been shown to be highly selective for the human TRPV1 channel. Selectivity assays conducted against a panel of 18 human TRP channels revealed that this compound is at least 149-fold more selective for TRPV1 than for other TRP family members. The closest off-target activity was observed against TRPM8, yet this compound still displayed a 149-fold selectivity for TRPV1. For most other TRP channels, the selectivity was even greater, exceeding 319-fold.
The antagonistic activity of this compound against human TRPV1 has been quantified using various stimuli, demonstrating its robust inhibitory profile.
| Target | Stimulus | IC50 (nM) |
| Human TRPV1 | pH 5.5 (MES) | 5 ± 2 |
| Human TRPV1 | Anandamide (AEA) | 10 ± 0 |
| Human TRPV1 | Capsaicin | 12 ± 1 |
| Human TRPV1 | N-arachidonoyl dopamine (NADA) | 27 ± 6 |
| Human TRPV1 | Protein Kinase C (PKC) | 14 ± 2.4 |
| Human TRPV1 | Noxious Heat (44°C) | 57 ± 3 |
| TRP Channel Panel | Fold Selectivity vs. TRPV1 |
| TRPM8 | >149-fold |
| Other TRP Channels (17 total) | >319-fold |
Data compiled from multiple sources.
Experimental Protocols
The selectivity of this compound was primarily determined using a fluorescent imaging plate reader (FLIPR) assay to measure calcium influx in cells engineered to express specific human TRP channels.
FLIPR-Based Calcium Influx Assay for TRP Channel Selectivity
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human TRP channels by measuring changes in intracellular calcium concentration following channel activation.
Cell Lines:
-
Chinese Hamster Ovary (CHO) cells expressing human TRPM5.
-
Human Embryonic Kidney (HEK) cells expressing 17 other human TRP channels, including TRPV1.
Methodology:
-
Cell Culture and Plating:
-
CHO or HEK cells stably expressing a specific human TRP channel are cultured under standard conditions.
-
Cells are trypsinized, counted, and seeded into black, clear-bottomed 96-well plates at a density of 50,000 cells per well.
-
The plates are incubated overnight to allow for cell adherence.
-
-
Dye Loading:
-
The following day, the culture medium is removed from the cell plates.
-
25 µL of assay buffer is added to each well.
-
Cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This dye exhibits an increase in fluorescence intensity upon binding to free intracellular calcium.
-
-
Compound Application:
-
This compound (SAF312) is prepared in a series of dilutions to generate a dose-response curve.
-
The diluted compound is added to the wells containing the dye-loaded cells and incubated for a specific period to allow for target engagement.
-
-
Channel Activation and Signal Detection:
-
The 96-well plate is placed into a FLIPR instrument.
-
A specific agonist for the expressed TRP channel is added to the wells to induce channel opening and subsequent calcium influx.
-
The FLIPR instrument measures the change in fluorescence intensity in real-time, both before and after the addition of the agonist.
-
-
Data Analysis:
-
The inhibition of the agonist-evoked calcium influx at each concentration of this compound is calculated.
-
A dose-response curve is generated by plotting the percent inhibition against the logarithm of the this compound concentration.
-
The IC50 value, representing the concentration of this compound required to inhibit 50% of the maximal agonist response, is determined by fitting the data to a suitable pharmacological model, such as the four-parameter logistic equation.
-
Visualizations: Signaling Pathways and Experimental Workflows
TRPV1 Signaling Pathway and Inhibition by this compound (SAF312)
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ocular Pharmacology and Toxicology of TRPV1 Antagonist SAF312 (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ocular Pharmacology and Toxicology of TRPV1 Antagonist SAF312 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tvst.arvojournals.org [tvst.arvojournals.org]
The Pharmacological Profile of Libvatrep: A Potent and Selective TRPV1 Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Libvatrep (formerly known as SAF312) is a potent, selective, and non-competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain signaling pathways.[1][2][3][4][5] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and clinical findings. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of TRPV1 antagonists.
Introduction to TRPV1 and its Role in Nociception
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in primary sensory neurons. It acts as a polymodal sensor for a variety of noxious stimuli, including heat (>43°C), acidic conditions (pH < 6), and endogenous and exogenous chemical ligands such as capsaicin, the pungent component of chili peppers. Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the neuron and the generation of action potentials that are transmitted to the central nervous system, ultimately perceived as pain.
Given its central role in nociception, TRPV1 has emerged as a promising therapeutic target for the development of novel analgesics. However, the clinical development of systemic TRPV1 antagonists has been hampered by side effects, most notably hyperthermia. This compound, developed for topical administration, aims to circumvent these systemic side effects by delivering the antagonist directly to the target tissue.
Mechanism of Action of this compound
This compound is a non-competitive antagonist of the human TRPV1 receptor. This means that it does not compete with agonists for the same binding site but rather binds to an allosteric site on the receptor, inducing a conformational change that prevents channel opening. This non-competitive mechanism of inhibition is effective against a broad range of TRPV1 activators.
In Vitro Pharmacology
Potency and Efficacy
The potency of this compound has been evaluated in vitro using Chinese Hamster Ovary (CHO) cells expressing the human TRPV1 receptor. The inhibitory activity was measured as the concentration of this compound required to inhibit 50% of the calcium influx (IC50) induced by various TRPV1 agonists.
| Agonist (Stimulus) | IC50 (nM) |
| Low pH (5.5) | 5 ± 2 |
| N-arachidonoylethanolamine (AEA) | 10 ± 0 |
| Capsaicin | 12 ± 1 |
| N-arachidonoyl dopamine (NADA) | 27 ± 6 |
| Protein Kinase C (PKC) activator | 14 ± 2.4 |
| Noxious Heat (44°C) | 57 ± 3 |
| Data from fluorescent imaging plate reader (FLIPR)-based Ca2+ assay in CHO-hTRPV1 cells. |
Selectivity
This compound exhibits high selectivity for the TRPV1 receptor over other members of the transient receptor potential (TRP) channel family. In a panel of 18 human TRP channels, this compound demonstrated over 149-fold greater selectivity for TRPV1 compared to the next most sensitive channel, TRPM8. This high selectivity minimizes the potential for off-target effects.
Preclinical Pharmacology
Pharmacokinetics
Preclinical pharmacokinetic studies were conducted in rabbits following a single topical ocular administration of this compound. The highest concentrations of the drug were found in the cornea and conjunctiva, the target tissues for treating ocular pain. Systemic exposure was low, suggesting a reduced risk of systemic side effects.
| Tissue | Mean Cmax (nM) | Mean AUClast (nM*h) |
| Cornea | 8710 - 25000 | 27800 - 66500 |
| Conjunctiva | 9110 - 27500 | 19700 - 62900 |
| Plasma | 29.0 - 90.4 | Not Reported |
| Data from single topical ocular dose (0.5%, 1.0%, 1.5%, 2.5%) in rabbits. |
Safety and Tolerability
In vivo toxicology studies in rabbits and dogs demonstrated that topical ocular administration of this compound was safe and well-tolerated at concentrations up to 2.5%. Importantly, this compound did not delay corneal wound healing in a rabbit model of photorefractive keratectomy (PRK).
Clinical Pharmacology
Clinical Trials
This compound has been evaluated in Phase I and Phase II clinical trials for the treatment of ocular surface pain and postoperative pain following PRK.
A first-in-human, double-masked, randomized, single- and multiple-ascending dose study in healthy volunteers showed that topical ocular this compound was well-tolerated with no significant ocular or systemic safety concerns. The study also confirmed low systemic exposure and, importantly, demonstrated no anesthetic effect on the cornea.
A Phase II proof-of-concept study in patients undergoing PRK demonstrated that this compound 2.5% administered four times daily for three days was effective in reducing ocular pain compared to a vehicle control. The study met its primary endpoints, showing a statistically significant reduction in pain scores at 6 hours and over the first 12 hours post-surgery.
Pharmacokinetics in Humans
Pharmacokinetic analysis from the first-in-human study showed that after topical ocular administration, this compound is rapidly absorbed with low systemic exposure. Even with supratherapeutic dosing (2.5% solution, 8 times daily for 7 days), the mean steady-state plasma concentrations remained low, providing a safety margin of over 70-fold compared to the no-observed-adverse-effect level in preclinical oral dosing studies.
Experimental Protocols
In Vitro Potency Assay (FLIPR-based Calcium Influx Assay)
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human TRPV1 (hTRPV1) receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom microplates and incubated overnight.
-
Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), and the cells are incubated to allow dye uptake.
-
Compound Addition: Various concentrations of this compound or vehicle are added to the wells and pre-incubated.
-
Agonist Stimulation and Signal Detection: A TRPV1 agonist (e.g., capsaicin, low pH buffer) is added to the wells, and the change in fluorescence intensity, corresponding to calcium influx, is measured in real-time using a Fluorescent Imaging Plate Reader (FLIPR).
-
Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Pharmacokinetic Study (Rabbit Model)
-
Animal Model: New Zealand white rabbits are used for the study.
-
Drug Administration: A single drop of this compound formulation (at various concentrations) is administered topically to both eyes of the rabbits.
-
Sample Collection: At predetermined time points, animals are euthanized, and ocular tissues (cornea, conjunctiva, aqueous humor, etc.) and blood samples are collected.
-
Sample Processing and Analysis: Drug concentrations in the collected tissues and plasma are quantified using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: Pharmacokinetic parameters, including Cmax (maximum concentration) and AUC (area under the concentration-time curve), are calculated from the concentration-time data.
Visualizations
TRPV1 Signaling Pathway and this compound's Mechanism of Action
Caption: TRPV1 activation by noxious stimuli and inhibition by this compound.
Experimental Workflow for In Vitro Characterization of this compound
Caption: Workflow for determining in vitro potency and selectivity.
Conclusion
This compound is a potent and highly selective non-competitive antagonist of the TRPV1 receptor. Preclinical and clinical studies have demonstrated its potential as a safe and effective topical analgesic for ocular pain. Its pharmacological profile, characterized by potent, broad-spectrum TRPV1 antagonism, high selectivity, and low systemic exposure, makes it a promising candidate for further development in treating conditions involving localized TRPV1 hypersensitivity. The detailed data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals in the field of pain therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Ocular Pharmacology and Toxicology of TRPV1 Antagonist SAF312 (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ocular Pharmacology and Toxicology of TRPV1 Antagonist SAF312 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
In-vitro Efficacy and Mechanism of Action of Libvatrep on Sensory Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Libvatrep (formerly known as SAF312) is a potent, selective, and non-competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[1][2][3] TRPV1 is a critical transducer of noxious stimuli on primary afferent sensory neurons, playing a key role in the signaling pathways of inflammatory and neuropathic pain.[1][4] This technical guide provides an in-depth overview of the available in-vitro data on this compound's effects, focusing on its mechanism of action and pharmacological profile. While much of the detailed quantitative data has been generated using heterologous expression systems, these findings are highly relevant to the compound's effects on sensory neurons where TRPV1 is predominantly expressed.
Mechanism of Action: TRPV1 Antagonism
This compound exerts its effects by directly inhibiting the TRPV1 ion channel. This channel, expressed on nociceptive sensory neurons, is a polymodal receptor activated by a variety of stimuli including capsaicin, noxious heat, and acidic conditions. In-vitro studies have confirmed that this compound acts as a non-competitive antagonist, meaning it does not compete with agonists like capsaicin for the same binding site. This mode of inhibition is effective against channel activation triggered by multiple pathways.
Signaling Pathways Modulated by this compound
The activity of the TRPV1 channel is sensitized by inflammatory mediators through intracellular signaling cascades, primarily involving Protein Kinase A (PKA) and Protein Kinase C (PKC). These kinases phosphorylate the TRPV1 channel, lowering its activation threshold and increasing its response to stimuli, a key process in peripheral sensitization and hyperalgesia. This compound has been shown to inhibit TRPV1 activation induced by PKC, indicating its potential to counteract this inflammatory sensitization. By blocking the channel, this compound effectively prevents the influx of cations (primarily Ca²⁺ and Na⁺) that leads to neuronal depolarization and the propagation of pain signals.
Quantitative In-vitro Data
The potency of this compound has been extensively characterized through in-vitro calcium flux assays, primarily using Chinese Hamster Ovary (CHO) cells stably expressing the human TRPV1 channel (CHO-hTRPV1). These assays measure the ability of this compound to inhibit the intracellular calcium increase triggered by various TRPV1 agonists.
| Agonist (Stimulus) | Cell System | IC₅₀ (nM) [Mean ± SEM] | Reference |
| Low pH (MES, pH 5.5) | CHO-hTRPV1 | 5 ± 2 | |
| Anandamide (AEA) | CHO-hTRPV1 | 10 ± 0 | |
| Capsaicin | CHO-hTRPV1 | 12 ± 1 | |
| N-arachidonoyl dopamine (NADA) | CHO-hTRPV1 | 27 ± 6 | |
| Protein Kinase C (PKC) Activation | CHO-hTRPV1 | 14 ± 2.4 | |
| Noxious Heat (44°C) | CHO-hTRPV1 | 57 ± 3 |
Table 1: this compound Potency (IC₅₀) Against Various TRPV1 Agonists. Data derived from in-vitro calcium flux assays on CHO cells expressing human TRPV1.
Selectivity Profile
This compound demonstrates high selectivity for the TRPV1 channel. When tested against a panel of 18 other human Transient Receptor Potential (TRP) channels, this compound was found to be over 149-fold more selective for TRPV1. The closest off-target activity was observed against TRPM8, but still with a 149-fold selectivity margin. For most other TRP family members, the selectivity was at least 319-fold.
Experimental Protocols
The following sections detail the methodologies for key in-vitro experiments used to characterize TRPV1 antagonists like this compound.
Protocol 1: In-vitro Calcium Flux Assay (FLIPR)
This is the primary method used to determine the potency (IC₅₀) of this compound against various agonists in a high-throughput format.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human TRPV1 gene are cultured in a suitable medium (e.g., Ham's F-12) until they reach approximately 80% confluency.
-
Plating: Cells are harvested and seeded into 384-well black, clear-bottom microplates at a density of around 50,000 cells per well and incubated overnight.
-
Dye Loading: The culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or from a Calcium 6 Assay Kit) in an assay buffer. The plates are incubated at 37°C for approximately 1.5 hours to allow the dye to enter the cells.
-
Compound Addition: The plate is placed into a Fluorescent Imaging Plate Reader (FLIPR). This compound, diluted to various concentrations, is added to the wells.
-
Agonist Challenge: After a short pre-incubation with this compound, a known TRPV1 agonist (e.g., capsaicin, NADA, or low pH buffer) is added at a concentration known to elicit a sub-maximal response (typically EC₈₀).
-
Data Acquisition: The FLIPR instrument measures the change in fluorescence intensity over time (typically for 5 minutes) upon agonist addition. An increase in fluorescence corresponds to an influx of calcium into the cells.
-
Data Analysis: The inhibitory effect of this compound is calculated by comparing the fluorescence signal in treated wells to control wells (agonist only). An IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology on Sensory Neurons
While specific patch-clamp data for this compound on primary sensory neurons is not publicly available, this protocol describes the standard methodology used to assess the effect of a compound on ion channel currents and neuronal excitability.
-
Neuron Culture: Dorsal Root Ganglion (DRG) or Trigeminal Ganglion (TG) neurons are harvested from rodents. The ganglia are treated with enzymes (e.g., collagenase and dispase) to dissociate the cells. Neurons are then plated on coated coverslips and cultured for 1-7 days.
-
Recording Setup: A coverslip with adherent neurons is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.
-
Patching: A glass micropipette with a fine tip (1-5 MΩ resistance) filled with an intracellular solution is carefully maneuvered to form a high-resistance seal ("giga-seal") with the membrane of a single neuron.
-
Whole-Cell Configuration: A brief suction pulse is applied to rupture the cell membrane under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior.
-
Voltage-Clamp Recordings:
-
The membrane potential is held at a constant value (e.g., -70 mV).
-
A voltage protocol is applied (e.g., a step depolarization) to open ion channels.
-
A TRPV1 agonist (e.g., capsaicin) is applied via the perfusion system to elicit an inward current.
-
After establishing a stable baseline response, this compound is co-applied with the agonist to measure the degree of current inhibition.
-
-
Current-Clamp Recordings:
-
The membrane potential is recorded without being clamped.
-
Current is injected into the neuron to elicit action potentials (firing).
-
The effect of a sensitizing agent (e.g., bradykinin) on neuronal firing is measured.
-
This compound is then applied to determine if it can reduce the firing frequency back to baseline.
-
-
Data Analysis: Recorded currents and voltage traces are analyzed to determine changes in current amplitude, channel kinetics, action potential frequency, and other excitability parameters.
Conclusion
The available in-vitro data robustly characterize this compound as a potent and highly selective non-competitive antagonist of the TRPV1 channel. The quantitative data from heterologous cell systems provide a strong foundation for understanding its mechanism of action. These findings strongly suggest that this compound can effectively inhibit the activation of TRPV1 on sensory neurons, thereby blocking the downstream signaling that leads to the sensation of pain. While direct quantitative in-vitro studies on primary sensory neurons are not yet widely published, the existing pharmacological profile makes this compound a compelling candidate for the treatment of conditions involving peripheral sensitization and pain mediated by TRPV1. Further research in native neuronal systems will continue to elucidate the full therapeutic potential of this compound.
References
- 1. Calcium imaging in population of dorsal root ganglion neurons unravels novel mechanisms of visceral pain sensitization and referred somatic hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tvst.arvojournals.org [tvst.arvojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Libvatrep: A Technical Guide to Potential Applications Beyond Ocular Pain
For Researchers, Scientists, and Drug Development Professionals
Abstract
Libvatrep (formerly SAF312) is a potent, selective, and noncompetitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[1][2] While its clinical development has primarily focused on topical administration for ocular surface pain, this compound was initially investigated as an oral formulation for other pain indications.[3][4] This technical guide explores the scientific rationale and available data for this compound's potential applications beyond ophthalmology, with a focus on its mechanism of action, preclinical data, and the findings from its early clinical development for non-ocular pain. The document provides a detailed overview of the TRPV1 signaling pathway, experimental protocols from key studies, and a summary of quantitative data to inform future research and development efforts.
Introduction: The Rationale for Targeting TRPV1 Beyond the Eye
The TRPV1 channel, a nonselective cation channel, is a well-established molecular integrator of noxious stimuli, including heat, acid, and various endogenous inflammatory mediators.[1] Its expression is prominent in primary sensory neurons (nociceptors) that transmit pain signals to the central nervous system. Pharmacological and genetic studies have validated TRPV1 as a therapeutic target in a range of preclinical models of chronic pain, such as cancer-related, neuropathic, postoperative, and musculoskeletal pain.
The therapeutic potential of TRPV1 antagonists has been explored for numerous pain conditions, but systemic administration has been challenging due to on-target side effects, most notably hyperthermia and decreased sensitivity to noxious heat. This compound's journey reflects this challenge; it was initially developed as an oral analgesic before being repurposed as a topical ocular agent to minimize systemic exposure and associated adverse effects. This guide revisits the foundational, non-ocular research on this compound to explore its potential in other therapeutic areas, should novel formulation or delivery strategies emerge.
Mechanism of Action: Modulating the TRPV1 Signaling Pathway
This compound functions as a noncompetitive antagonist of the hTRPV1 channel. This means it inhibits channel activation regardless of the stimulus, be it capsaicin, heat, or pH changes. The activation of TRPV1 by an agonist leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates an action potential. This signal is then propagated to the central nervous system, resulting in the sensation of pain.
Furthermore, TRPV1 activation triggers downstream signaling cascades that contribute to neurogenic inflammation and pain sensitization. These pathways include the activation of protein kinase A (PKA) and protein kinase C (PKC), which can phosphorylate the TRPV1 channel itself, increasing its sensitivity to stimuli. This compound, by blocking the initial activation of TRPV1, is expected to prevent the initiation of these downstream signaling events.
Non-Ocular Clinical Development: Postoperative Dental Pain
This compound was evaluated as an oral formulation in a Phase IIa/IIb clinical trial for the management of postoperative dental pain (ClinicalTrials.gov Identifier: NCT00986882; Protocol Number: CSAF312A2103). While the oral development program was ultimately discontinued due to systemic side effects, the study provided evidence of analgesic efficacy.
Experimental Protocol: CSAF312A2103 Study
-
Study Design: A single-center, double-blind, randomized, placebo-controlled, three-part study.
-
Patient Population: Male and female patients aged 18-45 years who had undergone the extraction of two or more impacted third molars and were experiencing moderate to severe postoperative pain.
-
Interventions: Single oral doses of this compound (multiple dose levels), ibuprofen as a positive control, and placebo.
-
Primary Efficacy Endpoint: Summed Pain Intensity Difference (SPID) from 0 to 6 hours post-dose (SPID(0-6)).
-
Secondary Efficacy Endpoints:
-
Time-specific Pain Intensity Difference (PID) and Pain Relief (PR) scores.
-
Total Pain Relief (TOTPAR) scores up to 24 hours.
-
Time to onset of analgesia.
-
Time to rescue medication intake.
-
-
Safety Assessments: Monitoring of adverse events, vital signs, body temperature, and thermal perception.
Quantitative Data Summary
While a detailed public report with full quantitative results from the CSAF312A2103 study is not available, published summaries indicate that oral this compound demonstrated efficacy in reducing postoperative dental pain. The development was halted due to the systemic side effect of heat insensitivity, a known on-target effect of systemic TRPV1 antagonism.
The following tables summarize the available data on this compound's pharmacology and the design of the oral dental pain study.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Cell Line | Stimulus | Reference |
|---|---|---|---|---|
| IC50 | 5 nM | CHO-hTRPV1 | pH 5.5 | |
| 10 nM | CHO-hTRPV1 | N-arachidonoylethanolamine | ||
| 12 nM | CHO-hTRPV1 | Capsaicin | ||
| 27 nM | CHO-hTRPV1 | N-arachidonoyl dopamine |
| Selectivity | >149-fold for TRPV1 over other TRP channels | Various | Various | |
Table 2: Clinical Trial Design for Oral this compound in Dental Pain (NCT00986882)
| Parameter | Description |
|---|---|
| Phase | IIa/IIb |
| Indication | Postoperative Dental Pain |
| Formulation | Oral |
| Primary Endpoint | Summed Pain Intensity Difference from 0-6 hours (SPID(0-6)) |
| Comparator | Ibuprofen and Placebo |
| Status | Terminated (due to systemic side effects) |
Potential Future Applications and Considerations
The primary hurdle for the systemic application of TRPV1 antagonists, including this compound, remains the on-target adverse effect of altered thermal sensation and hyperthermia. However, the analgesic efficacy demonstrated in the dental pain model suggests that if these side effects could be mitigated, this compound could have potential in various non-ocular pain conditions.
Future research could explore:
-
Novel Formulations: Development of formulations that target peripheral TRPV1 channels without significant systemic absorption. This could include topical formulations for localized pain conditions such as neuropathic pain or musculoskeletal pain.
-
Combination Therapies: Investigating the use of this compound in combination with other analgesics to achieve synergistic effects at lower, better-tolerated doses.
-
Specific Patient Populations: Identifying patient populations where the risk-benefit profile of a systemic TRPV1 antagonist may be favorable.
Conclusion
This compound is a well-characterized, potent TRPV1 antagonist with demonstrated analgesic properties. While its current clinical development is focused on a topical ocular formulation to avoid systemic side effects, the initial research into its oral administration for dental pain provides valuable insights into its potential for non-ocular applications. The key to unlocking this potential will be the development of innovative drug delivery strategies that can localize its effect to target tissues, thereby separating its analgesic efficacy from the dose-limiting systemic side effects. The data and protocols presented in this guide offer a foundation for researchers and drug developers to explore these future possibilities.
References
- 1. researchgate.net [researchgate.net]
- 2. Sensory TRP Channels: The Key Transducers of Nociception and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complex Regulation of TRPV1 by Vanilloids - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. novctrd.com [novctrd.com]
Cellular Targets of Libvatrep (SAF312) in the Cornea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Libvatrep, also known as SAF312, is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] Initially developed by Novartis Pharma AG, this small molecule has been investigated for its analgesic properties, particularly in the context of ocular pain.[1] This technical guide provides a comprehensive overview of the cellular targets of this compound in the cornea, summarizing key preclinical and clinical findings.
The cornea is one of the most densely innervated tissues in the human body, making it highly sensitive to painful stimuli.[3] The TRPV1 receptor, a non-selective cation channel, is a key player in pain sensation and is expressed in corneal and conjunctival tissues.[4] It acts as a polymodal receptor, activated by various stimuli including heat, acid, and endogenous ligands like capsaicin and anandamide. This compound is being investigated as a topical treatment for ocular surface pain, with studies demonstrating its efficacy in reducing pain after photorefractive keratectomy (PRK) surgery.
Primary Cellular Target: Transient Receptor Potential Vanilloid 1 (TRPV1)
The principal cellular target of this compound in the cornea is the TRPV1 ion channel. Immunohistochemical studies have confirmed the expression of TRPV1 in human corneal epithelial cells, the corneal stroma, and corneal nerves.
Mechanism of Action
This compound acts as a non-competitive antagonist of the human TRPV1 (hTRPV1) channel. This means it inhibits the channel's activity regardless of the concentration of the activating ligand. Structural studies have shown that the binding site of this compound on TRPV1 is near and partially overlaps with the cholesterol binding site.
Quantitative Data: Inhibitory Activity
The inhibitory potency of this compound against hTRPV1 has been quantified using in vitro calcium influx assays in Chinese Hamster Ovary (CHO) cells expressing the human TRPV1 channel. The half-maximal inhibitory concentrations (IC50) against various TRPV1 activators are summarized in the table below.
| Activator | IC50 (nM) |
| pH 5.5 (MES) | 5 |
| N-arachidonoylethanolamine (Anandamide, AEA) | 10 |
| Capsaicin | 12 |
| N-arachidonoyl dopamine (NADA) | 27 |
| Low pH 2-(n-morpholino)ethanesulfonic acid (MES, pH 5.5) | 16 |
| Table 1: Inhibitory Potency (IC50) of this compound against hTRPV1 Activation |
Selectivity Profile
This compound demonstrates high selectivity for TRPV1 over other members of the TRP channel family. In a panel of 18 human TRP channels, this compound was found to be over 149-fold more selective for TRPV1, with the closest off-target activity observed against TRPM8.
Signaling Pathway
This compound, by inhibiting the TRPV1 channel, blocks the influx of cations (primarily Ca2+) into corneal nerve cells that is triggered by noxious stimuli. This interruption of the signaling cascade prevents the depolarization of the neuron and the subsequent transmission of pain signals to the central nervous system.
Experimental Protocols
Immunohistochemistry for TRPV1 Expression in Human Cornea
Objective: To visualize the location of TRPV1 protein in human corneal tissue.
Methodology:
-
Tissue Preparation: Human corneal sections are obtained and prepared for immunohistochemical staining.
-
Antibody Staining:
-
The sections are incubated with a primary antibody specific for TRPV1.
-
Simultaneously, a primary antibody against a nerve marker, such as β-III tubulin, is used for co-localization.
-
Fluorescently labeled secondary antibodies are then applied. For example, a red fluorescent dye for TRPV1 and a green fluorescent dye for the nerve marker.
-
-
Counterstaining: Cell nuclei are stained with DAPI (4′,6-diamidino-2-phenylindole), which appears blue.
-
Imaging: The stained sections are visualized using fluorescence microscopy to identify the co-localization of TRPV1 with corneal nerves.
In Vitro Calcium Influx Assay
Objective: To determine the inhibitory potency (IC50) of this compound on hTRPV1 channels.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells are genetically engineered to express the human TRPV1 channel (CHO-hTRPV1).
-
Fluorescent Dye Loading: The CHO-hTRPV1 cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Application: The cells are exposed to varying concentrations of this compound.
-
TRPV1 Activation: The TRPV1 channels are activated by adding a known agonist (e.g., capsaicin, low pH buffer).
-
Signal Detection: The influx of calcium into the cells upon channel activation causes an increase in fluorescence, which is measured using a fluorescent imaging plate reader.
-
Data Analysis: The fluorescence intensity is measured at each concentration of this compound. The IC50 value is then calculated by performing a nonlinear regression analysis of the dose-response curve.
Pharmacokinetics and Corneal Tissue Distribution
Pharmacokinetic studies in rabbits following a single topical ocular administration of this compound have shown that the highest concentrations of the drug are found in the cornea and conjunctiva. Following a 0.5% topical dose, the mean concentrations of this compound in the cornea and conjunctiva remained more than 30 and 70 times higher, respectively, than its IC50 against capsaicin for at least 12 hours. This sustained high concentration in the target tissues suggests a prolonged therapeutic effect.
Clinical Relevance and Future Directions
This compound has been evaluated in Phase 2 clinical trials for the management of ocular surface pain, including post-operative pain following photorefractive keratectomy (PRK). In a placebo-controlled study, topical ocular SAF312 2.5% was effective in reducing the severity of ocular pain after PRK surgery without delaying corneal wound healing. These findings highlight the potential of targeting TRPV1 with this compound as a novel therapeutic strategy for ocular pain. The development of this compound was discontinued by Novartis, and its rights were acquired by Bausch & Lomb. Further clinical development will be necessary to fully establish its role in managing various ocular pain conditions.
References
Methodological & Application
Libvatrep (SAF312): Application Notes and Protocols for In-Vivo Ocular Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Libvatrep (formerly SAF312) is a potent and selective, non-competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2][3] Developed as a potential therapeutic agent for ocular surface pain, this compound is a quinazolinone derivative that has undergone preclinical evaluation and clinical trials.[1][4] These application notes provide a comprehensive overview of the experimental protocols for in-vivo studies of this compound, based on published preclinical data.
TRPV1 is a nonselective cation channel expressed in the cornea and conjunctiva, playing a crucial role in pain and heat sensation, as well as inflammatory responses. By antagonizing this receptor, this compound aims to alleviate ocular pain without the adverse effects associated with some other pain management therapies.
Mechanism of Action: TRPV1 Antagonism
This compound functions by inhibiting the influx of calcium through the TRPV1 channel, which can be activated by various stimuli including capsaicin, low pH, and endogenous ligands like N-arachidonoylethanolamine and N-arachidonoyl dopamine. In-vitro studies have demonstrated that this compound is a potent inhibitor of human TRPV1 (hTRPV1) with IC50 values in the nanomolar range.
Signaling Pathway
Caption: TRPV1 signaling cascade and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from in-vitro and in-vivo preclinical studies of this compound.
Table 1: In-Vitro Inhibitory Activity of this compound against hTRPV1
| Agonist (Stimulus) | IC50 (nM) |
| pH 5.5 (MES) | 5 |
| N-arachidonoylethanolamine (Anandamide) | 10 |
| Capsaicin | 12 |
| N-arachidonoyl dopamine (NADA) | 27 |
Data from fluorescent imaging plate reader (FLIPR) assay in CHO cells expressing hTRPV1.
Table 2: Preclinical Pharmacokinetic Parameters of this compound (Topical Ocular Administration)
| Species | Dose Concentration | Tmax (hours) |
| Rabbit | 0.5% - 2.5% | ~0.5 |
Following a single topical ocular dose.
Table 3: Preclinical Safety and Tolerability of this compound (Topical Ocular Administration)
| Species | Study Duration | Dosing Regimen | No-Observed-Adverse-Effect Level (NOAEL) |
| Rabbit | 2 weeks | Up to 8 times daily | 2.5% |
| Rabbit | 13 weeks | 4 times daily | 2.5% |
| Dog | 13 weeks | 4 times daily | 2.5% |
Experimental Protocols
The following are detailed protocols for key in-vivo experiments involving this compound, synthesized from published study methodologies and established best practices.
Experimental Workflow
Caption: General workflow for in-vivo studies of this compound.
Protocol 1: Topical Ocular Administration in Rabbits
Objective: To administer a precise volume of this compound solution or vehicle to the ocular surface of rabbits.
Materials:
-
This compound (SAF312) solution at desired concentrations (e.g., 0.5%, 1.5%, 2.5%).
-
Vehicle control solution.
-
Calibrated micropipette and sterile tips.
-
Animal restrainer for rabbits.
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride).
-
Sterile saline solution for irrigation.
Procedure:
-
Gently restrain the rabbit to minimize movement and stress.
-
Apply one drop of topical anesthetic to the eye to be treated and wait for 30-60 seconds.
-
Gently retract the lower eyelid to form a conjunctival cul-de-sac.
-
Using a calibrated micropipette, instill a single drop (typically 35-50 µL) of the test article (this compound or vehicle) into the cul-de-sac, avoiding contact with the cornea.
-
Hold the eyelids closed for a few seconds to allow for distribution of the drop over the ocular surface.
-
Wipe away any excess fluid from around the eye with a sterile gauze pad.
-
Observe the animal for any immediate signs of discomfort or adverse reaction.
-
For multiple daily dosings, a minimum interval of 5 minutes between drops is recommended to prevent washout.
Protocol 2: In-Vivo Pharmacokinetic (PK) Study in Rabbits
Objective: To determine the concentration of this compound in ocular tissues and plasma over time following topical administration.
Materials:
-
New Zealand White rabbits.
-
This compound solution.
-
Anesthesia (e.g., ketamine and xylazine).
-
Materials for euthanasia (as per approved institutional guidelines).
-
Surgical instruments for eye enucleation and tissue dissection.
-
Microcentrifuge tubes.
-
Liquid nitrogen and -80°C freezer.
-
LC-MS/MS or other appropriate bioanalytical instrumentation.
Procedure:
-
Administer a single topical ocular dose of this compound as described in Protocol 1.
-
At predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours), euthanize a subset of animals.
-
Immediately collect blood samples via cardiac puncture into tubes containing an appropriate anticoagulant. Centrifuge to separate plasma and store at -80°C.
-
Enucleate the eyes and immediately freeze them in liquid nitrogen.
-
While frozen, dissect the eyeballs to isolate specific tissues such as the cornea, conjunctiva, aqueous humor, and vitreous humor.
-
Weigh and homogenize the collected tissues.
-
Extract this compound from plasma and tissue homogenates using an appropriate solvent extraction method.
-
Analyze the concentration of this compound in the extracts using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for each tissue and plasma.
Protocol 3: Corneal Wound Healing Assessment in Rabbits
Objective: To evaluate the effect of this compound on the rate of corneal epithelial wound healing.
Materials:
-
New Zealand White rabbits.
-
Anesthesia (e.g., ketamine and xylazine).
-
Surgical microscope or slit lamp.
-
Corneal trephine or other tool for creating a standardized epithelial defect.
-
Sodium fluorescein sterile strips.
-
Cobalt blue light source.
-
Digital camera with appropriate filters for capturing fluorescein images.
-
Image analysis software.
Procedure:
-
Anesthetize the rabbit and apply a topical anesthetic to the cornea.
-
Create a standardized circular epithelial defect (e.g., 6-8 mm diameter) on the central cornea using a trephine and a blunt spatula to remove the epithelium within the marked area.
-
Immediately after creating the wound, begin topical treatment with this compound or vehicle as per the study design (e.g., four times daily).
-
At specified time points (e.g., 0, 6, 12, 24, 48, 72 hours), stain the ocular surface by applying a moistened fluorescein strip to the conjunctiva.
-
Examine the cornea under a slit lamp with a cobalt blue filter. The area of epithelial defect will stain green.
-
Capture high-resolution digital images of the stained cornea at each time point.
-
Use image analysis software to measure the area of the fluorescein-stained defect.
-
Calculate the percentage of wound closure at each time point relative to the initial wound area.
-
Compare the healing rates between this compound-treated and vehicle-treated groups.
Protocol 4: Ocular Pain Assessment in Rabbits (Capsaicin-Induced Model)
Objective: To assess the analgesic efficacy of this compound in a model of acute ocular pain.
Materials:
-
New Zealand White rabbits.
-
This compound solution.
-
Capsaicin solution (low concentration, to induce pain without causing significant tissue damage).
-
Video recording equipment.
-
Scoring system for pain-related behaviors.
Procedure:
-
Pre-treat the rabbits with topical ocular this compound or vehicle at a specified time before the pain challenge.
-
Administer a single drop of capsaicin solution to the ocular surface.
-
Immediately begin video recording the animal's behavior for a defined period (e.g., 5-10 minutes).
-
Blinded observers should score the videos for pain-related behaviors, which may include:
-
Number of eye wipes with the forepaw.
-
Duration of eyelid closure (blepharospasm).
-
Excessive blinking.
-
-
Compare the pain scores between the this compound-treated and vehicle-treated groups to determine the analgesic effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for evaluation of topical ophthalmic drug products in different compartments of fresh eye tissues in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Customized Rabbit Models of Ocular Pain - Ace Therapeutics [acetherapeutics.com]
Application Notes and Protocols for Libvatrep in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Libvatrep (also known as SAF312), a potent and selective TRPV1 antagonist, in various cell culture assays.
Mechanism of Action
This compound is a non-opioid analgesic that functions as a transient receptor potential vanilloid 1 (TRPV1) cation channel antagonist[1]. TRPV1 is a non-selective cation channel involved in the detection and regulation of pain and heat signals[2]. This compound acts as a non-competitive inhibitor of the TRPV1 channel, effectively blocking the influx of calcium ions that is stimulated by various agonists[2][3]. This mechanism makes it a valuable tool for studying pain pathways and for the development of novel analgesics. The binding site of this compound on TRPV1 is in close proximity to and partially overlaps with the binding site of cholesterol[4].
Caption: Mechanism of action of this compound as a TRPV1 antagonist.
Solubility and Stability
Proper dissolution and storage of this compound are critical for obtaining reproducible results in cell culture assays.
Table 1: Solubility and Storage of this compound
| Parameter | Details | Reference |
| Appearance | White to light yellow solid | |
| Molecular Weight | 305.33 g/mol | |
| Formula | C₁₈H₁₅N₃O₂ | |
| Solvent for Stock Solution | DMSO | |
| Solubility in DMSO | 100 mg/mL (327.51 mM) (ultrasonication may be needed) | |
| Storage of Powder | -20°C for 3 years; 4°C for 2 years | |
| Storage of Stock Solution (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month |
Note: It is recommended to use newly opened, anhydrous DMSO as the hygroscopic nature of DMSO can significantly impact solubility. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.
Experimental Protocols: Solution Preparation
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass of this compound for the desired volume of 10 mM stock solution using the following formula: Mass (mg) = 10 mmol/L * Volume (L) * 305.33 g/mol
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.
Preparation of this compound Working Solutions for Cell Culture
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your assay.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of cell culture medium).
-
Always prepare fresh working solutions for each experiment.
Caption: Workflow for preparing this compound solutions.
In Vitro Efficacy Data
This compound has been shown to be a potent inhibitor of human TRPV1 in various cell-based assays.
Table 2: In Vitro IC₅₀ Values for this compound
| Cell Line | Agonist | IC₅₀ (nM) | Assay Type | Reference |
| CHO cells expressing hTRPV1 | Capsaicin | 12 | FLIPR | |
| CHO cells expressing hTRPV1 | Low pH (5.5) | 5 | FLIPR | |
| CHO cells expressing hTRPV1 | Anandamide (AEA) | 10 | FLIPR | |
| CHO cells expressing hTRPV1 | N-arachidonoyl dopamine (NADA) | 27 | FLIPR |
hTRPV1: human Transient Receptor Potential Vanilloid 1; CHO: Chinese Hamster Ovary; FLIPR: Fluorescent Imaging Plate Reader.
Representative Experimental Protocol: FLIPR Calcium Influx Assay
This protocol is adapted from studies evaluating the antagonistic activity of this compound on TRPV1-expressing cells.
Objective: To measure the inhibitory effect of this compound on agonist-induced calcium influx in cells expressing human TRPV1.
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human TRPV1 (hTRPV1).
Materials:
-
CHO-hTRPV1 cells
-
Cell culture medium (e.g., Ham's F-12 Nutrient Mixture)
-
384-well black, clear-bottom cell culture plates
-
Calcium-sensitive fluorescent dye (e.g., Calcium 6 Assay Kit)
-
This compound working solutions (prepared as described in section 3.2)
-
TRPV1 agonist (e.g., Capsaicin, low pH buffer)
-
Fluorescent Imaging Plate Reader (FLIPR)
Procedure:
-
Cell Plating:
-
Harvest CHO-hTRPV1 cells at approximately 80% confluency.
-
Plate the cells into 384-well black, clear-bottom plates at a suitable density and incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
The next day, remove the culture medium from the cell plates.
-
Add the calcium-sensitive dye loading buffer to each well according to the manufacturer's instructions.
-
Incubate the plate at 37°C for 1.5 hours.
-
-
Compound Addition:
-
Transfer the prepared this compound working solutions (or vehicle control) to the cell plate.
-
Incubate for 10 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in the FLIPR instrument.
-
Initiate the reading to establish a baseline fluorescence.
-
Add the TRPV1 agonist solution to all wells.
-
Continue to measure the fluorescence intensity over time to detect changes in intracellular calcium levels.
-
-
Data Analysis:
-
Calculate the change in fluorescence in response to the agonist for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
References
- 1. This compound - Novartis - AdisInsight [adisinsight.springer.com]
- 2. Ocular Pharmacology and Toxicology of TRPV1 Antagonist SAF312 (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (SAF312) | TRPV1 antagonist | Probechem Biochemicals [probechem.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols for Libvatrep in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Libvatrep (also known as SAF312) is a potent and highly selective, non-competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[1][2][3] TRPV1 is a non-selective cation channel that functions as a polymodal sensor for a variety of noxious stimuli, including high temperatures, acidic conditions, and pungent compounds like capsaicin.[4] As a key player in pain sensation and neurogenic inflammation, TRPV1 is a significant target for the development of novel analgesics.[5] this compound represents a promising therapeutic candidate in this area, and its characterization in preclinical and clinical studies for ocular pain has demonstrated its potential.
These application notes provide a detailed protocol for the characterization of this compound's inhibitory effects on human TRPV1 channels using the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ion channel activity and is the gold standard for characterizing the pharmacological properties of ion channel modulators.
Mechanism of Action
This compound acts as a non-competitive antagonist of the TRPV1 channel. This means that it does not directly compete with agonists like capsaicin for the same binding site. Instead, it is thought to bind to a different site on the channel protein, inducing a conformational change that prevents the channel from opening, even when an agonist is bound. Cryo-electron microscopy studies have revealed that this compound binds to the vanilloid binding pocket of TRPV1, which is located in close proximity to the binding site of cholesterol. The interaction with cholesterol appears to be important for this compound's ability to suppress TRPV1 currents.
Signaling Pathway of TRPV1 Activation and Inhibition by this compound
Caption: TRPV1 channel activation by various stimuli and its inhibition by this compound.
Quantitative Data: this compound's Potency on Human TRPV1
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against human TRPV1 (hTRPV1) activated by different stimuli, as determined by a fluorescent imaging plate reader (FLIPR) assay using Chinese Hamster Ovary (CHO) cells expressing hTRPV1.
| Agonist (Stimulus) | IC50 of this compound (nM) |
| Low pH (5.5) | 5 |
| N-arachidonoylethanolamine (AEA) | 10 |
| Capsaicin | 12 |
| N-arachidonoyl dopamine (NADA) | 27 |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol details the procedure for characterizing the inhibitory effect of this compound on hTRPV1 channels expressed in a heterologous system (e.g., HEK293 or CHO cells) using the whole-cell voltage-clamp technique.
Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably expressing human TRPV1 (hTRPV1).
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
This compound (SAF312): Prepare a stock solution (e.g., 10 mM) in DMSO and store at -20°C.
-
Capsaicin: Prepare a stock solution (e.g., 10 mM) in ethanol and store at -20°C.
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 D-glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 135 K-gluconate, 5 KCl, 0.5 CaCl₂, 2 MgCl₂, 5 EGTA, 5 HEPES, 5 ATP-Mg. Adjust pH to 7.2 with KOH.
-
Patch Pipettes: Borosilicate glass capillaries, pulled to a resistance of 3-6 MΩ when filled with intracellular solution.
Equipment
-
Inverted microscope with DIC optics
-
Patch-clamp amplifier and digitizer (e.g., Axopatch 200B, HEKA EPC10)
-
Data acquisition and analysis software (e.g., pCLAMP, PatchMaster)
-
Micromanipulators
-
Perfusion system
-
Vibration isolation table
-
Faraday cage
Experimental Workflow Diagram
Caption: Workflow for patch-clamp analysis of this compound's effect on TRPV1.
Step-by-Step Protocol
-
Cell Preparation:
-
Plate hTRPV1-expressing cells onto glass coverslips 24-48 hours before the experiment.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.
-
-
Pipette Preparation:
-
Fill a pulled glass pipette with the intracellular solution and mount it on the headstage.
-
Apply positive pressure to the pipette before lowering it into the bath solution.
-
-
Achieving Whole-Cell Configuration:
-
Approach a healthy-looking, isolated cell with the pipette tip while monitoring the pipette resistance.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (Giga-ohm) seal.
-
Apply a brief pulse of gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Set the holding potential to -60 mV.
-
Allow the cell to stabilize for 3-5 minutes.
-
To establish a stable baseline, apply the TRPV1 agonist (e.g., 1 µM capsaicin) for a short duration (e.g., 5-10 seconds) until a peak inward current is observed, followed by a washout with extracellular solution. Repeat this until a stable response is achieved.
-
To test the effect of this compound, pre-incubate the cell with a specific concentration of this compound for 1-2 minutes, and then co-apply the same concentration of this compound with the agonist.
-
Record the resulting current.
-
Wash out with extracellular solution to allow for recovery.
-
Repeat this process for a range of this compound concentrations to construct a dose-response curve.
-
-
Voltage Protocol (Optional):
-
To study the voltage-dependence of the block, apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments for 200 ms) or a voltage ramp (e.g., -100 mV to +100 mV over 500 ms) in the presence of the agonist alone, and then with the agonist plus this compound.
-
Data Analysis
-
Measure the peak amplitude of the inward current elicited by the agonist in the absence and presence of each concentration of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = (1 - (I_this compound / I_Control)) * 100 where I_this compound is the peak current in the presence of this compound and I_Control is the peak current in the absence of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This document provides a comprehensive overview and a detailed protocol for investigating the pharmacological properties of this compound on TRPV1 ion channels using patch-clamp electrophysiology. The provided methodologies and data serve as a valuable resource for researchers in academic and industrial settings who are engaged in the study of pain pharmacology and the development of novel analgesic drugs targeting the TRPV1 channel.
References
- 1. TRPV1 channels and the progesterone receptor Sig-1R interact to regulate pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tvst.arvojournals.org [tvst.arvojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 2.9. Voltage Clamp Recording [bio-protocol.org]
Application Notes and Protocols for Assessing Libvatrep Efficacy in Corneal Wound Healing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Libvatrep (formerly SAF312) is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] TRPV1 is a non-selective cation channel known for its role in pain and inflammation.[1][2] Preclinical and clinical studies have been conducted to evaluate the safety and efficacy of topically administered this compound, particularly in the context of ocular pain following procedures like photorefractive keratectomy (PRK).[3] A critical aspect of its safety profile is its effect on the intricate process of corneal wound healing. These application notes provide detailed protocols for assessing the efficacy of this compound in promoting or not impeding corneal wound healing, utilizing both in vivo and in vitro models.
Corneal epithelial wound healing is a complex process involving cell migration, proliferation, and differentiation to restore the integrity of the corneal surface. This process is orchestrated by a network of growth factors and signaling pathways.
Mechanism of Action and Signaling Pathways
This compound is a noncompetitive antagonist of the TRPV1 receptor. While TRPV1 is primarily associated with nociception, its role in wound healing is an area of active research. Studies on related TRP channels, such as TRPV4, have shown their involvement in corneal wound healing by influencing calcium signaling and the expression of growth factors. The assessment of this compound's effect on corneal wound healing should consider its potential interaction with the key signaling pathways that govern this process, including the Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K)/Akt, and Mitogen-activated protein kinase (MAPK) pathways.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies on this compound.
Table 1: Preclinical Efficacy of this compound (SAF312) in a Rabbit PRK Model
| Treatment Group | Concentration | Dosing Regimen | Mean Wound Area (Day 1 post-PRK) (mm²) (Mean ± SD) | Time to Complete Epithelialization (Days) |
| Vehicle Control | - | 1 drop, 4x/day for 14 days | Data not available in provided abstracts | No significant difference from this compound groups |
| This compound (SAF312) | 0.5% | 1 drop, 4x/day for 14 days | No significant difference from control | No delay observed |
| This compound (SAF312) | 1.5% | 1 drop, 4x/day for 14 days | No significant difference from control | No delay observed |
| This compound (SAF312) | 2.5% | 1 drop, 4x/day for 14 days | No significant difference from control | No delay observed. |
| Acular LS (NSAID) | 0.5% | 1 drop, 4x/day for 14 days | Trend towards slightly slower healing | Not specified |
| Maxidex (steroid) | 0.1% | 1 drop, 4x/day for 14 days | Trend towards slightly slower healing | Not specified |
Data synthesized from qualitative descriptions in the provided search results. Specific mean and SD values were not available.
Table 2: Clinical Safety of this compound (SAF312) in Post-PRK Human Subjects
| Treatment Group | Concentration | Dosing Regimen | Incidence of Delayed Wound Healing | Adverse Events (Ocular) |
| Vehicle | - | 1 drop, 4x/day for 72 hours | Not reported | Mild and transient |
| This compound (SAF312) | 2.5% | 1 drop, 4x/day for 72 hours | No delay in wound healing observed. | All ocular AEs were mild and transient, none were drug-related. |
Experimental Protocols
The following are detailed protocols for assessing the efficacy of this compound in corneal wound healing.
Protocol 1: In Vivo Assessment of Corneal Wound Healing in a Rabbit Photorefractive Keratectomy (PRK) Model
This protocol is designed to evaluate the effect of topically applied this compound on the rate of corneal epithelial wound healing in a clinically relevant animal model.
Materials:
-
Japanese Albino rabbits (N=6 per group)
-
Ketamine hydrochloride and xylazine for anesthesia
-
Excimer laser system
-
This compound ophthalmic solution (e.g., 0.5%, 1.5%, 2.5%) and vehicle control
-
1% Sodium fluorescein solution
-
Digital microscope with a blue light source
-
ImageJ software
-
(Optional) Reagents for histology (formalin, paraffin, H&E stain)
Procedure:
-
Animal Preparation: Acclimatize adult Japanese albino rabbits according to institutional guidelines. Anesthetize the animals using an intramuscular injection of ketamine hydrochloride and xylazine.
-
Photorefractive Keratectomy (PRK):
-
Perform a 6.0 mm diameter PRK procedure on one eye of each rabbit using an excimer laser to create a standardized epithelial and anterior stromal wound.
-
-
Treatment Administration:
-
Immediately after surgery, and four times daily for 14 days, administer one drop of the assigned treatment (this compound at varying concentrations or vehicle) to the operated eye.
-
-
Wound Healing Assessment:
-
At designated time points (e.g., 0, 24, 48, 72 hours post-surgery), instill 1-2 µL of 1% sodium fluorescein solution onto the corneal surface.
-
Image the cornea using a digital microscope with a blue light source to visualize the epithelial defect.
-
-
Data Analysis:
-
Use ImageJ software to measure the area of the fluorescein-stained epithelial defect in the captured images.
-
Calculate the percentage of wound closure at each time point relative to the initial wound area at time 0.
-
-
Histological Analysis (Optional):
-
At the end of the study, euthanize the animals and enucleate the eyes.
-
Fix the corneas in 10% formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to evaluate epithelial thickness and stromal organization.
-
Protocol 2: In Vitro Assessment of Corneal Epithelial Cell Migration using a Scratch Wound Healing Assay
This protocol assesses the effect of this compound on the migratory capacity of human corneal epithelial cells, a key component of the initial phase of wound healing.
Materials:
-
Human Corneal Epithelial (HCE) cells
-
Cell culture medium and supplements
-
12-well culture plates
-
Sterile 200 µL pipette tip
-
This compound solution and vehicle control
-
Phosphate-buffered saline (PBS)
-
Phase-contrast microscope with a camera
-
ImageJ software
Procedure:
-
Cell Culture: Seed HCE cells in 12-well plates and culture until they form a confluent monolayer.
-
Scratch Wound Creation:
-
Using a sterile 200 µL pipette tip, create a linear scratch across the center of the cell monolayer.
-
Gently wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Add fresh culture medium containing the desired concentration of this compound or vehicle control to the respective wells.
-
-
Imaging:
-
Capture images of the scratch wound at various time points (e.g., 0, 12, 24, and 36 hours) using a phase-contrast microscope.
-
-
Data Analysis:
-
Measure the width or area of the scratch at each time point using ImageJ software.
-
Calculate the percentage of wound closure relative to the initial scratch area.
-
Protocol 3: Molecular Analysis of Wound Healing Markers
This protocol describes the assessment of key molecular markers involved in corneal wound healing to understand the mechanism of action of this compound.
A. Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for Growth Factor Gene Expression
Materials:
-
Corneal epithelial cells (from in vitro or in vivo experiments)
-
RNA extraction kit
-
Reverse transcriptase kit
-
qPCR master mix
-
Primers for target genes (e.g., EGF, NGF, TGF-β) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction: Isolate total RNA from corneal epithelial cells.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.
-
qPCR: Perform quantitative PCR using specific primers for the target growth factor genes and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
B. Western Blotting for Signaling Protein Expression and Activation
Materials:
-
Corneal epithelial cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-p-Akt, anti-p-ERK, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse corneal epithelial cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
The provided protocols offer a comprehensive framework for evaluating the efficacy of this compound in the context of corneal wound healing. The in vivo rabbit PRK model provides clinically relevant data on the overall healing process, while the in vitro scratch assay allows for a focused assessment of cell migration. Molecular analyses of key growth factors and signaling pathways can further elucidate the mechanism by which this compound interacts with the corneal wound healing cascade. Based on current preclinical and clinical evidence, this compound does not appear to impede corneal wound healing, supporting its favorable safety profile for topical ophthalmic use.
References
Evaluating Systemic Exposure of Libvatrep Following Topical Application: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the systemic exposure of Libvatrep (also known as SAF312), a potent and selective TRPV1 antagonist, following topical application. The protocols outlined below are based on established methodologies for assessing the pharmacokinetics of topically administered drugs and specific findings from preclinical and clinical studies of this compound.
Introduction to this compound and Systemic Exposure Assessment
This compound is a noncompetitive inhibitor of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key mediator of ocular pain.[1][2] Developed for topical administration, particularly for ocular surface pain, a thorough understanding of its systemic absorption is crucial for a complete safety and efficacy profile.[1][2][3] While topical application aims for localized therapeutic effects with minimal systemic absorption, it is essential to quantify the extent of drug that reaches the bloodstream to mitigate potential systemic side effects.
Pharmacokinetic (PK) studies are therefore required to determine the rate and extent of absorption, distribution, and elimination of this compound from the body. Key PK parameters include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC).
Preclinical Evaluation of this compound Systemic Exposure
Preclinical studies in animal models are fundamental to understanding the initial pharmacokinetic profile of this compound.
Animal Models
In vivo studies have been conducted using rabbits and dogs to assess the ocular and systemic pharmacokinetics of topically administered this compound. These models are chosen for their anatomical and physiological similarities to the human eye and skin, although differences in factors like tear turnover rate should be considered when extrapolating data to humans.
Experimental Protocol: Single-Dose Ocular Pharmacokinetic Study in Rabbits
This protocol is designed to assess the distribution of this compound in ocular tissues and plasma following a single topical ocular dose.
Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC) of this compound in various ocular tissues and plasma.
Materials:
-
This compound ophthalmic solution (e.g., 0.5%, 1.0%, 1.5%, 2.5%)
-
Male New Zealand white rabbits
-
Anesthetic agents
-
Blood collection tubes (e.g., containing EDTA)
-
Tissue homogenization equipment
-
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system or equivalent bioanalytical instrumentation
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory environment before the study.
-
Dosing: Administer a single drop (e.g., 35 µL) of the this compound formulation into both eyes of each rabbit.
-
Sample Collection:
-
Blood: Collect blood samples from the marginal ear vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Process blood to obtain plasma.
-
Ocular Tissues: At specified time points, euthanize a subset of animals and collect ocular tissues, including the cornea, conjunctiva, aqueous humor, lens, retina, and vitreous humor.
-
-
Sample Processing:
-
Plasma: Store plasma samples at -80°C until analysis.
-
Tissues: Weigh and homogenize the collected tissues.
-
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method (e.g., HPLC-MS/MS) for the quantification of this compound in plasma and tissue homogenates.
-
Analyze the samples to determine the concentration of this compound.
-
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for plasma and each ocular tissue using appropriate software.
Summary of Preclinical Pharmacokinetic Data
The following table summarizes the pharmacokinetic parameters of this compound in rabbits following a single topical ocular dose.
| Ocular Tissue/Fluid | Dose Concentration | Mean Cmax (nM) | Mean AUClast (nM*h) |
| Cornea | 0.5% - 2.5% | 8,710 - 25,000 | 27,800 - 66,500 |
| Conjunctiva | 0.5% - 2.5% | 9,110 - 27,500 | 19,700 - 62,900 |
| Aqueous Humor | Not Specified | Highest after cornea and conjunctiva | Not Specified |
| Lens | Not Specified | Lower than aqueous humor | Not Specified |
| Retina | Not Specified | Lower than lens | Not Specified |
| Vitreous Humor | Not Specified | Lowest among ocular tissues | Not Specified |
| Plasma | 0.5% - 2.5% | 29.0 - 90.4 | Not Specified |
Data adapted from preclinical studies in rabbits.
Clinical Evaluation of this compound Systemic Exposure
Clinical trials in healthy human participants are essential to confirm the safety and systemic exposure of this compound.
Study Design: First-in-Human (FIH) Study
A double-masked, randomized, placebo-controlled study is a standard approach for FIH trials. This design typically includes single-ascending dose (SAD) and multiple-ascending dose (MAD) cohorts.
Experimental Protocol: Single- and Multiple-Ascending Dose Study
Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of topical ocular this compound in healthy participants.
Materials:
-
This compound ophthalmic solution at various concentrations
-
Vehicle (placebo) ophthalmic solution
-
Blood collection supplies
-
Validated bioanalytical method for this compound in human plasma
Procedure:
-
Participant Screening and Enrollment: Recruit healthy volunteers who meet the inclusion and exclusion criteria.
-
Randomization: Randomize participants in each dose cohort to receive either this compound or vehicle.
-
Dosing:
-
SAD Phase: Administer a single drop of the assigned treatment to one or both eyes.
-
MAD Phase: Administer one drop of the assigned treatment multiple times a day (e.g., 4 or 8 times daily) for a specified duration (e.g., 7 days).
-
-
Blood Sampling: Collect blood samples at frequent intervals after dosing in both SAD and MAD phases to characterize the plasma concentration-time profile of this compound.
-
Safety Monitoring: Monitor participants for any adverse events (AEs), both ocular and systemic.
-
Bioanalysis: Quantify this compound concentrations in plasma samples using a validated bioanalytical method.
-
Pharmacokinetic and Statistical Analysis: Determine the pharmacokinetic parameters (Cmax, Tmax, AUC) for each dose level. Perform statistical analysis to compare the pharmacokinetic profiles between different dose groups and to assess dose proportionality.
Summary of Clinical Pharmacokinetic Data
Clinical studies have demonstrated that topical ocular administration of this compound results in rapid absorption with a median Tmax of approximately 0.25 to 0.75 hours. Systemic exposure was found to be low. After supratherapeutic dosing for 7 days, the mean steady-state exposures of this compound were low, providing significant safety margins compared to no-observed-adverse-effect levels from preclinical oral dosing studies.
| Study Phase | Dosing Regimen | Key Findings |
| Single-Ascending Dose (SAD) | 1 drop, once | Rapid absorption, low systemic exposure. |
| Multiple-Ascending Dose (MAD) | 1 drop, 4 or 8 times daily for 7 days | Low mean steady-state exposures, >70-fold safety margin compared to preclinical NOAELs. |
Data from a first-in-human study of topical ocular SAF312 (this compound).
Advanced Methods for Dermal and Ocular Exposure Assessment
Beyond standard pharmacokinetic studies, other techniques can provide more detailed information about the local and systemic absorption of this compound.
Dermatopharmacokinetics (DPK)
DPK studies are employed to estimate drug concentrations within the layers of the skin. This is particularly relevant if this compound is being developed for a dermatological application.
-
Tape Stripping: This minimally invasive technique involves sequentially applying and removing adhesive tape to the application site to collect layers of the stratum corneum. The amount of drug in each tape strip is then quantified to build a concentration profile within the outermost skin layer.
-
Microdialysis: This technique involves inserting a small probe into the dermis to sample the interstitial fluid. It allows for the measurement of unbound drug concentration at the target site over time.
Maximal Usage Trials (MUsT)
MUsT studies are designed to assess systemic absorption under conditions of maximal use, as specified in the product labeling. This approach is crucial for understanding the potential for systemic exposure in a real-world setting.
Visualizations
TRPV1 Signaling Pathway
Caption: TRPV1 signaling and inhibition by this compound.
Experimental Workflow for Systemic Exposure Assessment
Caption: Workflow for assessing this compound's systemic exposure.
References
- 1. Topical Ocular TRPV1 Antagonist SAF312 (this compound) Demonstrates Safety, Low Systemic Exposure, and No Anesthetic Effect in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tvst.arvojournals.org [tvst.arvojournals.org]
- 3. Ocular Pharmacology and Toxicology of TRPV1 Antagonist SAF312 (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Visualizing TRPV1 and Libvatrep Interaction via Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons, and various endogenous lipids.[1][2] Its involvement in pain perception and neurogenic inflammation makes it a significant target for analgesic drug development.[3][4] Understanding the interaction of TRPV1 with other proteins is critical for elucidating its regulation and identifying new therapeutic avenues.
This document provides detailed protocols for visualizing the interaction between TRPV1 and a hypothetical interacting protein, "Libvatrep," in tissue samples using advanced immunohistochemical techniques. We will cover two primary methodologies: dual-color immunofluorescence for assessing co-localization and the in situ Proximity Ligation Assay (PLA) for direct visualization of protein-protein interactions.[5] These methods are essential for confirming and characterizing the spatial relationship between TRPV1 and potential modulatory proteins like this compound within a cellular context.
Recommended Methodologies
Visualizing a potential interaction between two proteins in tissue sections requires specific and sensitive techniques.
-
Dual-Color Immunofluorescence (IF) Co-localization : This standard technique uses primary antibodies to detect TRPV1 and this compound, which are then visualized with secondary antibodies conjugated to different fluorophores. The overlap of the fluorescent signals suggests the two proteins are present in the same subcellular compartment, implying a potential for interaction. This method is excellent for initial screening and observing the relative distribution of the two proteins.
-
In Situ Proximity Ligation Assay (PLA) : PLA is a highly specific and sensitive method that directly visualizes protein-protein interactions. It utilizes antibodies to the two target proteins, which are conjugated with short DNA oligonucleotides (proximity probes). If the proteins are in close proximity (less than 40 nm), these oligonucleotides can be ligated to form a circular DNA template, which is then amplified via a rolling-circle mechanism. The amplified product is detected with fluorescently labeled probes, appearing as a distinct fluorescent spot. Each spot represents a single protein-protein interaction event, allowing for precise localization and quantification.
Experimental Protocols
Protocol 1: Dual-Color Immunofluorescence for TRPV1 and this compound Co-localization
This protocol details the simultaneous detection of TRPV1 and this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0, or 10 mM Tris-EDTA, pH 9.0)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Primary Antibodies:
-
Rabbit anti-TRPV1 polyclonal antibody
-
Mouse anti-Libvatrep monoclonal antibody
-
-
Secondary Antibodies:
-
Goat anti-Rabbit IgG (H+L) Cross-Adsorbed, Alexa Fluor 488
-
Goat anti-Mouse IgG (H+L) Cross-Adsorbed, Alexa Fluor 594
-
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in xylene, 2 times for 5 minutes each. b. Rehydrate through a graded ethanol series: 100% (2x), 95%, 70%, for 3 minutes each. c. Rinse with distilled water.
-
Antigen Retrieval: a. Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in pre-heated Antigen Retrieval Buffer. b. Use a pressure cooker, steamer, or microwave for heating, following manufacturer's guidelines (e.g., 10-20 minutes at 95-100°C). c. Allow slides to cool in the buffer for 20-30 minutes at room temperature. d. Rinse slides in Wash Buffer, 3 times for 5 minutes each.
-
Permeabilization and Blocking: a. Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber to minimize non-specific binding.
-
Primary Antibody Incubation: a. Prepare a cocktail of the primary antibodies (Rabbit anti-TRPV1 and Mouse anti-Libvatrep) diluted in Blocking Buffer to their optimal concentrations. b. Incubate sections with the primary antibody cocktail overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: a. Rinse slides in Wash Buffer, 3 times for 5 minutes each. b. Prepare a cocktail of the fluorophore-conjugated secondary antibodies (Alexa Fluor 488 and Alexa Fluor 594) in Blocking Buffer. c. Incubate sections for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: a. Rinse slides in Wash Buffer, 3 times for 5 minutes each, protected from light. b. Incubate with DAPI solution for 5-10 minutes to stain cell nuclei. c. Rinse briefly in PBS. d. Mount coverslips using an antifade mounting medium.
-
Imaging: a. Visualize using a fluorescence or confocal microscope with appropriate filter sets for DAPI (blue), Alexa Fluor 488 (green), and Alexa Fluor 594 (red). b. Acquire images and assess the degree of co-localization between the green (TRPV1) and red (this compound) signals.
Protocol 2: In Situ Proximity Ligation Assay (PLA) for TRPV1-Libvatrep Interaction
This protocol provides a method for the direct detection of TRPV1 and this compound interaction in FFPE tissue sections.
Materials:
-
All materials from Protocol 1 (steps 1-3).
-
PLA Kit (containing PLA probes, ligation solution, ligase, amplification solution, polymerase, and detection reagents).
-
Primary Antibodies:
-
Rabbit anti-TRPV1 polyclonal antibody
-
Mouse anti-Libvatrep monoclonal antibody
-
-
Wash Buffers A and B (provided in most PLA kits).
-
Nuclear Counterstain (e.g., DAPI).
-
Antifade Mounting Medium.
Procedure:
-
Deparaffinization, Rehydration, and Antigen Retrieval: a. Follow steps 1 and 2 from the Dual-Color Immunofluorescence protocol.
-
Blocking: a. Incubate sections with the blocking solution provided in the PLA kit for 1 hour at room temperature.
-
Primary Antibody Incubation: a. Dilute the primary antibodies (Rabbit anti-TRPV1 and Mouse anti-Libvatrep) in the antibody diluent provided in the kit. b. Apply the antibody solution to the sections and incubate overnight at 4°C in a humidified chamber.
-
PLA Probe Incubation: a. Wash slides according to the PLA kit instructions (typically with Wash Buffer A). b. Apply the PLA probes (anti-Rabbit PLUS and anti-Mouse MINUS) to the sections. c. Incubate for 1 hour at 37°C in a humidified chamber.
-
Ligation: a. Wash slides with Wash Buffer A. b. Apply the ligation solution containing the ligase. c. Incubate for 30 minutes at 37°C in a humidified chamber. This step circularizes the DNA strands only when the probes are in close proximity.
-
Amplification: a. Wash slides with Wash Buffer A. b. Apply the amplification solution containing the polymerase. c. Incubate for 100 minutes at 37°C to generate a rolling-circle amplification product.
-
Detection and Mounting: a. Wash slides with Wash Buffer B. b. Apply the detection solution containing fluorescently labeled oligonucleotides that will hybridize to the amplified DNA. c. Incubate for 30 minutes at 37°C, protected from light. d. Wash slides with Wash Buffer B. e. Counterstain with DAPI and mount with antifade mounting medium.
-
Imaging and Analysis: a. Visualize using a fluorescence microscope. Each fluorescent spot represents a detected TRPV1-Libvatrep interaction. b. Quantify the number of PLA signals per cell or per defined area using image analysis software.
Data Presentation
Quantitative analysis is crucial for interpreting the results. The data below represents a hypothetical experiment to characterize the effect of a treatment on the TRPV1-Libvatrep interaction.
| Experimental Group | Co-localization (Pearson's Coefficient)¹ | PLA Signals per Cell (Mean ± SEM)² | Fold Change vs. Vehicle |
| Vehicle Control | 0.35 ± 0.04 | 8.2 ± 1.1 | 1.0 |
| Treatment X (10 µM) | 0.78 ± 0.06 | 25.6 ± 2.3 | 3.1 |
| Negative Control³ | N/A | 0.5 ± 0.2 | 0.06 |
¹Pearson's correlation coefficient ranges from -1 to +1, where +1 indicates perfect co-localization. ²Quantified from at least 100 cells across 3 independent experiments. ³Negative control for PLA performed by omitting the anti-Libvatrep primary antibody.
Diagrams and Workflows
Caption: Workflow for dual-color immunofluorescence staining.
Caption: Principle of the in situ Proximity Ligation Assay (PLA).
Caption: Hypothetical signaling pathway of TRPV1 and this compound.
References
- 1. jneurosci.org [jneurosci.org]
- 2. TRPV1 - Wikipedia [en.wikipedia.org]
- 3. TRPV1 channels and the progesterone receptor Sig-1R interact to regulate pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Situ Proximity Ligation Assay to Visualize Protein-Protein Interactions in Tumor Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Measuring Libvatrep's Inhibition of TRPV1 Using Calcium Imaging Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in primary sensory neurons, where it functions as a key integrator of noxious stimuli such as high temperatures (>42°C), acidic conditions (pH < 5.2), and pungent compounds like capsaicin, the active component in chili peppers.[1][2] Activation of the TRPV1 channel leads to an influx of cations, most notably calcium (Ca2+), which depolarizes the neuron and initiates the signaling cascade perceived as pain.[2][3] Due to its central role in nociception, TRPV1 is a significant therapeutic target for the development of novel analgesics.
Libvatrep (also known as SAF312) is a potent, selective, and noncompetitive antagonist of human TRPV1.[4] This document provides detailed protocols for utilizing a cell-based calcium imaging assay to quantify the inhibitory activity of this compound on TRPV1. The assay relies on a fluorescent calcium indicator, Fluo-4 AM, to measure changes in intracellular calcium concentration ([Ca2+]i) in a human embryonic kidney (HEK293) cell line stably expressing human TRPV1 (hTRPV1). This method is a robust and high-throughput-compatible approach for characterizing the potency of TRPV1 antagonists.
Principle of the Assay
The assay quantifies TRPV1 channel activity by measuring agonist-induced changes in intracellular free calcium.
-
Cell Loading : The cell-permeant dye Fluo-4 AM is introduced to the hTRPV1-expressing cells. Inside the cell, cytosolic esterases cleave the acetoxymethyl (AM) ester group, trapping the fluorescent indicator Fluo-4 in the cytoplasm.
-
Inhibition : Cells are pre-incubated with varying concentrations of the antagonist, this compound.
-
Activation : A TRPV1 agonist, such as capsaicin, is added. Activation of TRPV1 channels opens a pore in the cell membrane, allowing Ca2+ to flow from the extracellular space into the cytosol down its electrochemical gradient.
-
Detection : Fluo-4 exhibits a significant increase in fluorescence intensity upon binding to free Ca2+. This change in fluorescence is measured using a fluorescence plate reader or microscope.
-
Quantification : The presence of an effective antagonist like this compound will block the TRPV1 channel, thereby preventing or reducing the capsaicin-induced calcium influx and attenuating the fluorescence signal. The inhibitory potency is determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).
Signaling Pathway and Experimental Workflow
TRPV1 Signaling Pathway
Activation of the TRPV1 channel by agonists like capsaicin leads to a primary influx of Ca2+. This increase in intracellular Ca2+ can trigger various downstream signaling events, including the activation of protein kinases and the release of neurotransmitters. This compound acts by blocking the channel, thus preventing this signaling cascade.
Calcium Imaging Experimental Workflow
The following diagram outlines the key steps in the experimental procedure for assessing TRPV1 inhibition.
Experimental Protocols
Materials and Reagents
-
Cell Line : HEK293 cell line stably expressing human TRPV1 (e.g., ChanTest hTRPV1-HEK293).
-
Culture Medium : DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.5 mg/mL Geneticin (G418).
-
Assay Plates : Black-walled, clear-bottom 96-well or 384-well microplates, poly-D-lysine coated.
-
Assay Buffer : Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator : Fluo-4 AM (prepare a 1-5 mM stock solution in anhydrous DMSO).
-
Dispersing Agent : Pluronic® F-127 (20% w/v solution in DMSO).
-
TRPV1 Agonist : Capsaicin (prepare a 10 mM stock solution in ethanol or DMSO).
-
TRPV1 Antagonist : this compound (prepare a 10 mM stock solution in DMSO).
-
Anion-Transport Inhibitor (Optional) : Probenecid (prepare a 250 mM stock in 1 M NaOH).
Protocol 1: Cell Culture and Plating
-
Maintain the HEK293-hTRPV1 cells in T-75 flasks with culture medium at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 3-4 days when they reach 80-90% confluency.
-
For the assay, detach cells using a non-enzymatic cell dissociation solution or brief trypsinization.
-
Resuspend the cells in culture medium and perform a cell count.
-
Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 40,000-50,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24-48 hours at 37°C and 5% CO2 to allow for cell adherence and formation of a near-confluent monolayer.
Protocol 2: Calcium Imaging Assay
-
Preparation of Fluo-4 AM Loading Solution (for one 96-well plate):
-
Thaw Fluo-4 AM and Pluronic F-127 stock solutions at room temperature.
-
In a microcentrifuge tube, mix 4 µL of 1 mM Fluo-4 AM stock with 4 µL of 20% Pluronic F-127.
-
Add this mixture to 10 mL of Assay Buffer to achieve a final Fluo-4 AM concentration of approximately 4 µM. If using probenecid, add it to the buffer at a final concentration of 1-2.5 mM.
-
Vortex thoroughly to ensure the dye is fully dispersed.
-
-
Dye Loading:
-
Aspirate the culture medium from the cell plate.
-
Gently wash the cells once with 100 µL of Assay Buffer.
-
Add 100 µL of the Fluo-4 AM Loading Solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, protected from light.
-
-
Washing:
-
After incubation, gently aspirate the loading solution from the wells.
-
Wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye.
-
After the final wash, add 100 µL of Assay Buffer to each well.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 1 µM down to 10 pM. Also prepare a vehicle control (e.g., 0.1% DMSO in Assay Buffer).
-
Remove the buffer from the wells and add 90 µL of the appropriate this compound dilution or vehicle control.
-
Incubate the plate at room temperature for 15-20 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Set up the fluorescence plate reader (e.g., FlexStation or FLIPR) to measure fluorescence with excitation at ~494 nm and emission at ~516 nm.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's automated injection system, add 10 µL of capsaicin solution to each well to achieve a final concentration that elicits a submaximal response (EC80), typically in the range of 100-300 nM.
-
Immediately after agonist addition, continue to record the fluorescence signal for 2-3 minutes to capture the peak calcium response.
-
Protocol 3: Data Analysis
-
Response Calculation : The response in each well is typically calculated as the peak fluorescence intensity after agonist addition minus the baseline fluorescence (F_max - F_baseline).
-
Normalization :
-
Determine the 0% inhibition level from the vehicle control wells (agonist only).
-
Determine the 100% inhibition level from control wells without agonist addition or with a saturating concentration of a known antagonist.
-
Calculate the percent inhibition for each this compound concentration using the formula: % Inhibition = 100 * (1 - (Response_this compound - Response_100%Inhib) / (Response_0%Inhib - Response_100%Inhib))
-
-
IC50 Determination :
-
Plot the percent inhibition as a function of the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) equation to determine the IC50 value, which is the concentration of this compound that produces 50% of the maximal inhibition.
-
Data Presentation
Quantitative data should be organized into clear, concise tables for easy interpretation and comparison.
Table 1: Key Experimental Parameters
| Parameter | Value/Condition |
| Cell Line | HEK293-hTRPV1 |
| Plate Format | 96-well, black-wall, clear-bottom |
| Seeding Density | 45,000 cells/well |
| Calcium Indicator | 4 µM Fluo-4 AM |
| Dye Loading Time | 60 minutes at 37°C |
| Antagonist Incubation | 20 minutes at Room Temperature |
| Agonist | Capsaicin |
| Final Agonist Conc. | 200 nM (approx. EC80) |
| Instrument | Fluorescence Plate Reader |
| Readout | Change in Fluorescence (ΔRFU) |
Table 2: Representative Dose-Response Data for this compound
| This compound Conc. (nM) | Log [this compound] | Mean Response (ΔRFU) | S.D. | % Inhibition |
| 0 (Vehicle) | N/A | 35,102 | 1,850 | 0.0% |
| 0.1 | -10.0 | 34,550 | 2,100 | 1.6% |
| 1.0 | -9.0 | 28,432 | 1,540 | 19.0% |
| 3.0 | -8.5 | 21,763 | 1,230 | 38.0% |
| 10.0 | -8.0 | 17,200 | 980 | 51.0% |
| 30.0 | -7.5 | 8,425 | 750 | 76.0% |
| 100.0 | -7.0 | 2,809 | 430 | 92.0% |
| 1000.0 | -6.0 | 1,580 | 310 | 95.5% |
| No Agonist | N/A | 1,500 | 250 | 100.0% |
Table 3: Summary of this compound Inhibitory Potency
| Antagonist | Agonist (Stimulus) | Calculated IC50 (nM) |
| This compound (SAF312) | Capsaicin | 12 nM |
| This compound (SAF312) | Low pH (5.5) | 5 nM |
| This compound (SAF312) | N-arachidonoylethanolamine | 10 nM |
| This compound (SAF312) | Noxious Heat (44°C) | 57 nM |
Note: The IC50 values presented are based on published data for this compound (SAF312) in Chinese Hamster Ovary (CHO) cells expressing hTRPV1, which provide a strong reference for expected results in a similar HEK293-based assay system.
References
- 1. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 2. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ocular Pharmacology and Toxicology of TRPV1 Antagonist SAF312 (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Libvatrep in Neurogenic Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Libvatrep (also known as SAF312), a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, for the investigation of neurogenic inflammation. This document outlines the mechanism of action, summarizes key quantitative data, and provides detailed protocols for in vitro and in vivo experimental models.
Introduction to this compound and Neurogenic Inflammation
Neurogenic inflammation is a complex inflammatory response initiated by the activation of sensory neurons and the subsequent release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P.[1][2] The TRPV1 receptor, a non-selective cation channel predominantly expressed on these sensory neurons, acts as a key integrator of noxious stimuli, including heat, protons (low pH), and various inflammatory mediators.[3][4] Activation of TRPV1 leads to an influx of calcium, triggering the release of CGRP and Substance P, which in turn cause vasodilation, plasma extravasation, and the recruitment of immune cells, hallmark features of neurogenic inflammation.[5]
This compound is a selective, non-competitive antagonist of the human TRPV1 receptor. By blocking the activation of TRPV1, this compound offers a targeted approach to inhibit the initial steps of the neurogenic inflammatory cascade, making it a valuable tool for studying this process and for the development of novel anti-inflammatory therapeutics.
Mechanism of Action of this compound in Neurogenic Inflammation
This compound exerts its anti-inflammatory effects by directly inhibiting the TRPV1 channel. This prevents the influx of calcium into sensory neurons that is triggered by various inflammatory stimuli. The inhibition of calcium signaling subsequently blocks the release of key neuropeptides, CGRP and Substance P, from the nerve endings. This disruption of the neuro-immune signaling cascade ultimately reduces vasodilation and plasma extravasation, the primary components of neurogenic inflammation.
Quantitative Data for this compound
The following tables summarize the in vitro potency and preclinical pharmacokinetic parameters of this compound.
| Activator | IC50 (nM) | Reference |
| pH 5.5 (MES) | 5 ± 2 | |
| N-arachidonoylethanolamine (AEA) | 10 ± 0 | |
| Capsaicin | 12 ± 1 | |
| N-arachidonoyl dopamine (NADA) | 27 ± 6 | |
| Protein Kinase C (PKC) | 14 ± 2.4 | |
| Noxious Heat (44°C) | 57 ± 3 |
| Species | Administration Route | Dose | Cmax | Tmax | AUC | Reference |
| Rabbit | Topical Ocular (0.5%) | 0.175 mg/eye | 29.0 - 90.4 nM (plasma) | 0.5 hours | 27,800 - 66,500 nMh (cornea) | |
| Rat | Oral | Up to 1000 mg/kg | Not Reported | Not Reported | Up to 350,000 ngh/mL | |
| Dog | Oral | Up to 1000 mg/kg | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for key experiments to study neurogenic inflammation using this compound are provided below.
In Vivo Model: Capsaicin-Induced Paw Edema in Rodents
This model is a classic and reliable method to induce neurogenic inflammation and evaluate the efficacy of anti-inflammatory compounds like this compound.
References
- 1. Inhibition of Spinal TRPV1 Reduces NMDA Receptor 2B Phosphorylation and Produces Anti-Nociceptive Effects in Mice with Inflammatory Pain [mdpi.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Neurogenic responses mediated by vanilloid receptor-1 (TRPV1) are blocked by the high affinity antagonist, iodo-resiniferatoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ocular Pharmacology and Toxicology of TRPV1 Antagonist SAF312 (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Libvatrep
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues encountered when working with the TRPV1 antagonist, Libvatrep (also known as SAF312), in common experimental buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous experimental buffer. What should I do first?
A1: this compound, like many quinazolinone derivatives, exhibits poor aqueous solubility.[1][2] The standard and recommended first step is to prepare a high-concentration stock solution in an anhydrous, high-purity organic solvent.[3] Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this purpose.[1] A stock solution of 10 mM in DMSO has been reported to be achievable.[4] For higher concentrations, up to 100 mg/mL (327.51 mM) in DMSO can be prepared, though this requires sonication to fully dissolve.
Q2: I successfully dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous buffer (e.g., PBS, Tris-HCl). Why is this happening and how can I prevent it?
A2: This common issue is known as "precipitation upon dilution" or "solvent shock." It occurs when the compound, which is stable in a high concentration of organic solvent, rapidly crashes out of solution upon dilution into an aqueous environment where its solubility is much lower. To prevent this, consider the following strategies:
-
Lower the Final Concentration: Your target concentration in the aqueous buffer may be above this compound's solubility limit. Try working with a lower final concentration if your experimental design allows.
-
Reduce the Final DMSO Concentration: While essential for the stock solution, the final concentration of DMSO in your assay should be kept as low as possible (typically <0.5% v/v) to avoid solvent effects on the biological system.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise (serial) dilution. First, dilute your DMSO stock into a small volume of your aqueous buffer, vortexing gently, and then add this intermediate dilution to the final volume.
-
Adjust the pH: The solubility of quinazolinone derivatives can be pH-dependent. Although specific data for this compound is limited, exploring a pH range around 7.4 may be beneficial, as a topical formulation was developed at this pH.
Q3: Are there any additives I can use in my buffer to improve this compound's solubility?
A3: Yes, several solubilizing excipients can be used, provided they do not interfere with your experiment. Always include a vehicle control with the excipient alone to test for confounding effects.
-
Co-solvents: For challenging compounds, using a co-solvent system can be effective. Formulations for in vivo studies have successfully used polyethylene glycol (PEG300) and a surfactant like Tween-80.
-
Surfactants: Non-ionic surfactants such as Tween-80 or Pluronic® F-68 can be added to the buffer at low concentrations (e.g., 0.01-0.1%) to help maintain solubility.
-
Cyclodextrins: Encapsulating the compound within a cyclodextrin molecule, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase aqueous solubility.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound precipitation, especially if the DMSO has absorbed water.
This compound Solubility Data
The following tables summarize the available quantitative data for this compound's solubility.
| Solvent/System | Concentration | Notes | Reference(s) |
| Organic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | 10 mM | Standard stock concentration. | |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (327.51 mM) | Requires sonication. Use of anhydrous DMSO is critical as absorbed water can reduce solubility. | |
| Co-Solvent Formulations | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.19 mM) | Yields a clear solution. Primarily for in vivo use. | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (8.19 mM) | Yields a clear solution. Primarily for in vivo use. | |
| Aqueous Buffers | |||
| Common Experimental Buffers (e.g., PBS, Tris-HCl, HEPES) | Data not publicly available | Solubility is expected to be low. Experimental determination is recommended (see Protocol 3). |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a standard-concentration stock solution for subsequent dilution into experimental buffers.
Materials:
-
This compound powder (MW: 305.33 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated balance and appropriate sterile vials
Procedure:
-
Calculation: Determine the mass of this compound required. For 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 305.33 g/mol * 1000 mg/g = 3.0533 mg.
-
Weighing: Accurately weigh 3.05 mg of this compound powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Vortex the solution for 1-2 minutes. If any solid remains, sonicate the vial for 5-10 minutes or warm it gently to 37°C to aid dissolution.
-
Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes in appropriate vials and store at -20°C or -80°C to prevent degradation from freeze-thaw cycles.
Protocol 2: Preparation of a Test Solution in Aqueous Buffer (Troubleshooting Dilution)
Objective: To prepare a working solution of this compound in an aqueous buffer while minimizing precipitation.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Sterile aqueous experimental buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
Procedure:
-
Pre-warm Buffer: Warm the aqueous buffer to the experimental temperature (e.g., 37°C) as temperature can influence solubility.
-
Calculate Volumes: Determine the volume of stock solution needed. For a 10 µM final concentration in 10 mL: (10 mM * V1) = (0.010 mM * 10 mL), so V1 = 0.01 mL or 10 µL. This results in a final DMSO concentration of 0.1%.
-
Staged Dilution: a. Add the final volume of pre-warmed aqueous buffer (e.g., 10 mL) to your experimental flask. b. Pipette the required volume of DMSO stock (10 µL) into a separate microcentrifuge tube. c. Add a small volume (e.g., 90 µL) of the pre-warmed buffer to the DMSO stock, and immediately vortex gently for 10-15 seconds. This creates a 1:10 intermediate dilution (1 mM). d. Immediately transfer the entire volume of this intermediate dilution into the final volume of buffer and mix thoroughly but gently.
-
Final Inspection: Visually inspect the final solution for any signs of precipitation (cloudiness or visible particles) before use.
Visual Guides
Signaling Pathway and Experimental Workflows
Caption: this compound acts as a non-competitive antagonist of the TRPV1 ion channel.
Caption: A systematic workflow to prepare and assess this compound solubility.
Caption: A decision tree for resolving this compound precipitation issues.
References
- 1. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
Libvatrep stability and storage conditions for long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Libvatrep (SAF312) for long-term experiments. It includes troubleshooting guides and frequently asked questions to address common issues encountered in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound powder?
A1: For long-term stability, solid this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
Q2: What are the recommended storage conditions for this compound solutions?
A2: this compound dissolved in a solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]
Q3: How can I dissolve this compound, which is known to have solubility challenges?
A3: this compound is soluble in DMSO at a concentration of 100 mg/mL (327.51 mM), though it may require ultrasonication to fully dissolve.[1] It is also noted that hygroscopic DMSO can negatively impact solubility, so using newly opened DMSO is recommended.[1] For in vivo experiments, specific solvent systems such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline have been used. If precipitation occurs, gentle heating and/or sonication can aid in dissolution.
Q4: What are the initial signs of degradation I should look for in my this compound stock?
A4: Visual indicators of degradation can include a change in the color or appearance of the solid powder or the presence of precipitates in solutions that were previously clear. A loss of biological activity in your experimental assay can also be a key indicator of chemical degradation.
Q5: How does this compound exert its mechanism of action?
A5: this compound is a potent and selective, non-competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. It inhibits the influx of calcium ions through the TRPV1 channel, which is involved in pain and temperature sensation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in this compound solution upon storage | The compound may have limited solubility in the chosen solvent system or may have come out of solution at lower temperatures. | Gently warm the solution and use a vortex or sonicator to attempt to redissolve the compound. If precipitation persists, centrifuge the vial and use the supernatant after re-quantifying the concentration. For future preparations, consider storing at a lower concentration or using an alternative solvent system. |
| Inconsistent or reduced biological activity in assays | The compound may have degraded due to improper storage, handling, or multiple freeze-thaw cycles. The compound may have adsorbed to the surface of the storage container. | Perform an analytical check, such as High-Performance Liquid Chromatography (HPLC), to confirm the purity and concentration of your this compound stock. If degradation is confirmed, it is recommended to use a fresh stock of the compound. Consider using low-adsorption labware for storage. |
| Difficulty dissolving solid this compound | This compound can be challenging to dissolve. | Use a fresh, high-quality solvent such as newly opened DMSO. Employ ultrasonication to aid dissolution. For in vivo formulations, carefully follow established protocols for solvent mixtures. |
Stability and Storage Conditions
The following tables summarize the recommended storage conditions for this compound in both solid and solution forms based on currently available data.
Table 1: Storage Conditions for Solid this compound
| Storage Temperature | Recommended Duration |
| -20°C | Up to 3 years |
| 4°C | Up to 2 years |
Table 2: Storage Conditions for this compound in Solution
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Experimental Protocols
Protocol for Long-Term Stability Assessment of this compound in Solution
This protocol outlines a general procedure for assessing the long-term stability of this compound in a solvent such as DMSO. This is a crucial step for ensuring the reliability of data in long-term experiments.
1. Materials and Equipment:
-
This compound (solid powder)
-
High-purity DMSO (newly opened)
-
Validated stability-indicating High-Performance Liquid Chromatography (HPLC) method
-
ICH-compliant stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)
-
Freezers for long-term storage (-20°C and -80°C)
-
Appropriate sterile, single-use, low-adsorption microcentrifuge tubes
-
Analytical balance, volumetric flasks, and calibrated pipettes
2. Procedure:
-
Initial Analysis (Time 0):
-
Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Perform a complete analysis of the freshly prepared stock solution. This should include:
-
Visual inspection for clarity and color.
-
Purity and concentration assessment using a validated HPLC method. This initial analysis serves as the baseline for comparison.
-
-
-
Sample Preparation and Storage:
-
Aliquot the remaining stock solution into single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Place the aliquots into the designated storage conditions. For a comprehensive study, this should include:
-
Long-term conditions: -80°C and -20°C
-
Accelerated conditions: 4°C, 25°C/60% RH, and 40°C/75% RH
-
-
-
Testing Schedule:
-
Long-Term Conditions (-80°C and -20°C): Pull samples at 1, 3, and 6 months.
-
Accelerated Conditions (4°C, 25°C/60% RH, 40°C/75% RH): Pull samples at 1, 2, 4, and 6 weeks.
-
-
Sample Analysis:
-
At each designated time point, remove one aliquot from each storage condition.
-
Allow the sample to come to room temperature before analysis.
-
Perform the same set of analytical tests as conducted at Time 0 (visual inspection, HPLC for purity and concentration).
-
-
Data Evaluation:
-
Tabulate the results from all time points and storage conditions.
-
Analyze the data for any trends in degradation or loss of concentration.
-
The data from the long-term conditions will help establish the reliable in-use period for your experimental stock solutions.
-
Visualizations
TRPV1 Signaling Pathway and this compound's Mechanism of Action
Caption: TRPV1 Signaling Pathway and this compound Inhibition
Experimental Workflow for Long-Term Stability Testing
Caption: Workflow for Long-Term Stability Assessment
References
Interpreting off-target effects of Libvatrep in cellular assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on interpreting and troubleshooting potential off-target effects of Libvatrep in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, also known as SAF312, is a potent, selective, and non-competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) cation channel.[1][2][3][4] TRPV1 is a key mediator of pain sensation and is activated by various stimuli, including heat, low pH, and pungent compounds like capsaicin.[4] this compound binds to the vanilloid binding pocket, preventing the conformational changes required for channel activation and subsequent calcium influx.
Caption: Mechanism of this compound as a TRPV1 antagonist.
Q2: What are the known off-target effects of this compound?
This compound has demonstrated a high degree of selectivity for TRPV1 with a favorable safety profile.
-
High Selectivity: In vitro assays showed that this compound is highly selective for TRPV1, with over 149-fold greater activity compared to other TRP channels.
-
Broad Panel Screening: A safety pharmacology assay profiling this compound against 278 different targets revealed little to no significant off-target activity.
-
Low Systemic Exposure: When administered topically in clinical studies, this compound results in low plasma concentrations. This characteristic is crucial for avoiding systemic side effects commonly associated with oral TRPV1 antagonists, such as hyperthermia (impaired heat perception).
Most adverse events reported in clinical trials were mild and similar between this compound and vehicle-treated groups, with no serious adverse events noted.
Q3: My cells are showing an unexpected phenotype after this compound treatment. How can I determine if this is an off-target effect?
If you observe an unexpected cellular response, a systematic approach is necessary to distinguish between a potential off-target effect, a non-specific compound effect (e.g., cytotoxicity), or an unknown TRPV1-mediated phenomenon in your specific cell model.
Caption: Workflow for investigating suspected off-target effects.
Troubleshooting Guides
Issue: Reduced cell viability in my assay.
-
Check Concentration: Ensure the concentration of this compound used is within the recommended range for inhibiting TRPV1 (IC50 values are in the low nanomolar range). High micromolar concentrations can sometimes lead to non-specific effects.
-
Vehicle Control: Run a parallel experiment with only the vehicle (e.g., DMSO) used to dissolve this compound to rule out solvent toxicity.
-
Perform a Dose-Response Curve: Conduct a cell viability assay (e.g., MTT, CCK-8) with a wide range of this compound concentrations to determine the cytotoxic concentration (CC50) and compare it to the effective concentration (EC50) for TRPV1 inhibition. A large window between the two values indicates a lower likelihood of toxicity-related off-target effects at therapeutic doses.
Issue: Observed effect does not seem related to TRPV1.
-
Use a Different TRPV1 Antagonist: The gold standard for confirming a target-specific effect is to use another well-validated TRPV1 antagonist with a different chemical structure. If this second antagonist replicates the unexpected phenotype, the effect is likely mediated by TRPV1. If it does not, a this compound-specific off-target effect is more probable.
-
TRPV1 Knockdown/Knockout: In cell lines where it is feasible, use siRNA, shRNA, or CRISPR to reduce or eliminate TRPV1 expression. If the unexpected phenotype persists in these cells upon this compound treatment, it is independent of TRPV1 and therefore an off-target effect.
Data & Protocols
This compound Selectivity and Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound against calcium influx in CHO-hTRPV1 cells induced by various agonists.
| Agonist (Stimulus) | This compound IC50 (nM) |
| Low pH (5.5) | 5 |
| N-arachidonoylethanolamine (AEA) | 10 |
| Capsaicin | 12 |
| N-arachidonoyl dopamine (NADA) | 27 |
| Data sourced from IOVS. |
This compound demonstrated high selectivity for TRPV1, being over 149-fold more selective for TRPV1 compared to other tested TRP channels.
Experimental Protocol: Calcium Influx Assay
This protocol is used to measure the on-target activity of this compound by assessing its ability to inhibit agonist-induced calcium influx in cells expressing TRPV1.
1. Materials:
- Chinese Hamster Ovary (CHO) cells stably expressing human TRPV1 (CHO-hTRPV1).
- Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
- Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
- Pluronic F-127.
- Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- This compound stock solution (in DMSO).
- TRPV1 agonist stock solution (e.g., Capsaicin in ethanol).
- Black, clear-bottom 96-well or 384-well microplates.
- Fluorescent imaging plate reader with automated injection capabilities.
2. Cell Plating:
- Seed CHO-hTRPV1 cells into microplates at a density that will result in a confluent monolayer on the day of the assay.
- Incubate for 24-48 hours at 37°C, 5% CO2.
3. Dye Loading:
- Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in Assay Buffer.
- Aspirate the culture medium from the wells and wash once with Assay Buffer.
- Add the loading solution to each well and incubate for 45-60 minutes at 37°C.
- Wash the cells 2-3 times with Assay Buffer to remove excess dye, leaving a final volume of buffer in each well.
4. Compound Incubation:
- Prepare serial dilutions of this compound in Assay Buffer.
- Add the this compound dilutions (or vehicle control) to the appropriate wells.
- Incubate for 15-30 minutes at room temperature.
5. Measurement:
- Place the microplate into the fluorescent plate reader.
- Set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
- Establish a stable baseline reading for 15-20 seconds.
- Use the instrument's injector to add the TRPV1 agonist (e.g., capsaicin) to all wells simultaneously.
- Continue recording the fluorescence signal for 1-3 minutes to capture the peak calcium response.
6. Data Analysis:
- Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
- Normalize the data to the vehicle control wells (0% inhibition) and a positive control inhibitor or no-agonist wells (100% inhibition).
- Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
A[label="My result is unexpected.\nIs it an off-target effect?"];
B[label="Does the effect persist in\nTRPV1-knockout cells?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
C [label="Is the effect reproduced by\nanother TRPV1 antagonist?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
D [label="Likely OFF-TARGET effect.\nRequires further screening.", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
E [label="Likely ON-TARGET effect.\n(Novel TRPV1 biology in your system)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
F [label="Result is ambiguous.\nConsider compound specificity.", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
A -> B;
B -> D [label="Yes"];
B -> C [label="No"];
C -> E [label="Yes"];
C -> F [label="No"];
}
Caption: Decision tree for interpreting unexpected cellular results.
References
- 1. This compound - Novartis - AdisInsight [adisinsight.springer.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Topical Ocular TRPV1 Antagonist SAF312 (this compound) Demonstrates Safety, Low Systemic Exposure, and No Anesthetic Effect in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Variability in Libvatrep Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability in your animal studies involving Libvatrep, ensuring more robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in preclinical animal studies?
A1: Variability in animal studies can stem from three main areas:
-
Biological Variation: Inherent differences among animals, such as genetics, age, sex, health status, and microbiome composition.[1]
-
Environmental Factors: Fluctuations in the animal's housing and experimental environment, including temperature, humidity, light cycles, noise, and cage conditions.[1] Environmental enrichment, while beneficial for animal welfare, can also introduce variability if not applied consistently.[2][3][4]
-
Experimental Procedures: Inconsistencies in how procedures are performed by experimenters, including animal handling, dosing techniques, surgical methods, sample collection, and data recording.
Q2: How can we minimize variability through our experimental design?
A2: A well-structured experimental design is fundamental to reducing variability. Key strategies include:
-
Randomization: Randomly assign animals to treatment groups to prevent selection bias and ensure that any inherent differences are evenly distributed.
-
Blinding: Whenever possible, the experimenter and those assessing the outcomes should be unaware of the treatment group assignments to minimize unconscious bias.
-
Sample Size Calculation: Conduct a power analysis before the study to determine the minimum number of animals required to detect a statistically significant effect, thus avoiding underpowered studies that can lead to inconclusive results.
-
Appropriate Control Groups: Include necessary control groups (e.g., vehicle control, positive control) to validate that the observed effects are a direct result of the this compound treatment.
Q3: Can the way we handle animals impact the study outcome?
A3: Absolutely. Animal handling is a significant source of stress, which can alter physiological and behavioral responses, thereby increasing data variability. For instance, inconsistent or rough handling can affect an animal's anxiety levels, which may confound the results of behavioral tests. It is crucial to implement standardized, gentle handling techniques across all staff involved in the study.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Guide 1: High Variability in Pharmacokinetic (PK) Data
Problem: We are observing significant inter-animal variability in the plasma concentrations (AUC & Cmax) of this compound following oral administration.
| Potential Cause | Troubleshooting Steps |
| This compound Formulation Issues | 1. Solubility: Confirm the solubility of this compound in the vehicle. Poor solubility is a primary cause of variable absorption. 2. Stability: Verify the stability of the formulation over the duration of the dosing period. 3. Homogeneity: Ensure the formulation is a homogenous solution or a well-resuspended suspension before each dose. |
| Dosing Procedure Inaccuracy | 1. Gavage Technique: Review the oral gavage technique for consistency. The oral route has inherently higher variability than intravenous administration. Ensure all personnel are proficient. 2. Dose Volume Calculation: Double-check all dose calculations based on the most recent body weights of the animals. 3. Equipment Calibration: Use calibrated pipettes and syringes for dosing. |
| Animal-Related Factors | 1. Genetic Variation: Use a well-characterized, isogenic animal strain to minimize genetic differences. 2. Age and Weight: Utilize animals within a narrow age and weight range. 3. Food and Water Intake: Standardize the diet and fasting period before dosing. Fasting can reduce variability in gastric emptying. |
| Sample Collection & Processing | 1. Timing: Adhere strictly to the predetermined blood sampling schedule for all animals. 2. Anticoagulant: Ensure the correct anticoagulant is used and that tubes are properly mixed to prevent clotting. 3. Sample Handling: Process and store all plasma samples consistently to prevent degradation of this compound. |
Guide 2: Inconsistent Tumor Growth in Xenograft Models
Problem: We are observing inconsistent tumor growth or a lack of efficacy with this compound in our xenograft model.
| Potential Cause | Troubleshooting Steps |
| Cell Line Viability and Passage Number | 1. Cell Health: Ensure cancer cells are healthy and have high viability (>90%) at the time of injection. 2. Passage Number: Use cells from a consistent and low passage number, as high passage numbers can lead to genetic drift and altered tumorigenicity. |
| Injection Technique | 1. Cell Suspension: Ensure a single-cell suspension to avoid clumping, which can lead to inconsistent tumor formation. 2. Injection Volume and Site: Standardize the injection volume and anatomical site for all animals. 3. Use of Matrigel: Consider co-injecting cells with Matrigel to improve tumor take rate and growth consistency. |
| Animal Model and Health Status | 1. Animal Strain: Confirm that the chosen mouse strain (e.g., immunodeficient) is appropriate for the xenograft model. 2. Health Monitoring: Regularly monitor the health of the animals, as underlying health issues can impact tumor growth. |
| This compound Dosing and Target Engagement | 1. Dosing Regimen: Verify that the dose and schedule of this compound administration are appropriate to achieve therapeutic concentrations in the tumor tissue. 2. Target Engagement: To confirm that this compound is hitting its intended target, analyze key downstream biomarkers in the tumor tissue. For example, if this compound targets the PI3K/AKT pathway, assess the phosphorylation status of AKT and S6. |
Experimental Protocols
Protocol 1: Oral Gavage in Mice
This protocol describes the standard procedure for administering this compound orally to mice.
Materials:
-
Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch for adult mice) with a rounded tip.
-
Syringes
-
This compound formulation
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to calculate the correct dose volume. The maximum recommended volume is 10 ml/kg.
-
Restraint: Securely restrain the mouse by scruffing the neck and back to immobilize the head and align it with the body. The head should be slightly extended to create a straight path to the esophagus.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the needle enters the esophagus. Do not force the needle; if resistance is met, withdraw and re-attempt.
-
Dose Administration: Once the needle is properly positioned, administer the this compound formulation slowly and steadily.
-
Needle Removal: After dosing, gently remove the needle along the same path of insertion.
-
Post-Dosing Monitoring: Return the animal to its cage and monitor for any signs of distress, such as labored breathing or regurgitation, for 5-10 minutes.
Protocol 2: Blood Collection from the Rat Tail Vein
This protocol outlines the procedure for collecting serial blood samples from the lateral tail vein of a rat.
Materials:
-
Restraint device for rats
-
Heat lamp or warming pad
-
Sterile needles (e.g., 25-gauge) or lancets
-
Micro-collection tubes with appropriate anticoagulant
-
Gauze
-
70% alcohol
Procedure:
-
Animal Preparation: Place the rat in a restraint device, allowing access to the tail. To promote vasodilation, warm the tail using a heat lamp for a few minutes.
-
Site Preparation: Cleanse the tail with 70% alcohol. The two lateral tail veins should be visible.
-
Venipuncture: Puncture one of the lateral tail veins with a sterile needle, holding it parallel to the vein with the bevel facing up.
-
Blood Collection: Collect the dripping blood into a micro-collection tube. For serial sampling, subsequent collections can be made from a more proximal site on the same vein.
-
Hemostasis: After collecting the desired volume, apply gentle pressure to the puncture site with a sterile gauze pad until bleeding stops.
-
Post-Procedure Care: Return the rat to its cage and monitor to ensure bleeding has not resumed.
Protocol 3: Standard Necropsy and Tissue Collection
A systematic necropsy is crucial for consistent data collection.
Procedure:
-
Euthanasia and External Examination: Euthanize the animal according to your approved institutional protocol. Perform a thorough external examination, noting body condition and any abnormalities.
-
Systematic Dissection: Always perform the dissection in the same order to ensure all organs are examined and to prevent cross-contamination. A common approach is to examine the abdominal cavity first, followed by the thoracic cavity.
-
Tissue Collection for Histopathology:
-
Collect samples of all major organs (liver, kidney, spleen, heart, lungs, brain) and any tissues with gross lesions.
-
Tissues should be placed in 10% neutral buffered formalin at a ratio of at least 10 parts formalin to 1 part tissue by volume.
-
Ensure tissue sections are no more than 1 cm thick to allow for proper fixation.
-
-
Tissue Collection for Other Analyses (e.g., PK, PD):
-
Collect tissues designated for other analyses (e.g., tumor for biomarker analysis) prior to extensive manipulation to avoid degradation.
-
Snap-freeze these samples in liquid nitrogen and store them at -80°C.
-
-
Labeling: Clearly and accurately label all sample containers with the animal ID, tissue type, and date.
Visualizations
Caption: Standard experimental workflow for a this compound xenograft study.
Caption: Hypothetical mechanism of action for this compound via inhibition of the PI3K/AKT signaling pathway.
References
Troubleshooting Libvatrep's Efficacy In-Vitro: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of efficacy with Libvatrep (SAF312) in in-vitro experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary in-vitro mechanism of action?
This compound (also known as SAF312) is a potent and highly selective, noncompetitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2][3] In in-vitro settings, its primary function is to inhibit the influx of cations, such as calcium, through the TRPV1 channel, which can be activated by various stimuli including capsaicin, heat, and low pH.[1][4]
Q2: What are the expected IC50 values for this compound in in-vitro assays?
The half-maximal inhibitory concentration (IC50) values for this compound are dependent on the specific TRPV1 agonist used. Preclinical studies have established the following IC50 values in Chinese Hamster Ovary (CHO) cells expressing human TRPV1 (hTRPV1):
| Agonist | IC50 Value (nM) |
| pH 5.5 | 5 |
| N-arachidonoylethanolamine (Anandamide) | 10 |
| Capsaicin | 12 |
| N-arachidonoyl dopamine (NADA) | 27 |
| (Source: Data compiled from preclinical studies) |
Q3: How selective is this compound for TRPV1 over other TRP channels?
This compound demonstrates high selectivity for the TRPV1 receptor. Studies have shown it to be over 149-fold more selective for TRPV1 compared to other TRP channels, with the closest activity observed against TRPM8.
Troubleshooting Guide: Lack of this compound Efficacy
This guide addresses common issues that may lead to a perceived lack of this compound efficacy in your in-vitro experiments.
Issue 1: No observable inhibition of TRPV1 activation.
Possible Cause 1.1: Suboptimal Experimental Setup
-
Question: My positive controls with a known TRPV1 agonist are working, but adding this compound shows no inhibition. What could be wrong with my experimental setup?
-
Answer: Several factors in your experimental setup could be contributing to this issue. Consider the following:
-
Incorrect Reagent Concentration: Ensure that the final concentration of this compound in your assay is appropriate to observe an effect. Refer to the IC50 values in the table above as a starting point for your dose-response curve.
-
Inappropriate Incubation Time: The pre-incubation time of this compound with the cells before adding the agonist is crucial. A short incubation may not be sufficient for the compound to bind to the receptor. We recommend a pre-incubation time of at least 15-30 minutes.
-
Solvent and Vehicle Effects: Verify that the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that does not affect cell viability or TRPV1 function. Always include a vehicle-only control to account for any solvent effects.
-
Logical Troubleshooting Flow for Suboptimal Experimental Setup
Caption: Troubleshooting workflow for experimental setup issues.
Possible Cause 1.2: Reagent Integrity and Preparation
-
Question: I've double-checked my experimental setup, but this compound is still not showing any inhibitory effect. Could there be an issue with the compound itself?
-
Answer: Yes, the integrity of your this compound stock is critical. Consider these points:
-
Compound Stability: Ensure that your this compound stock has been stored correctly, typically at -20°C or -80°C in a suitable solvent like DMSO, protected from light and repeated freeze-thaw cycles.
-
Solubility Issues: this compound may precipitate out of solution if not prepared correctly. Visually inspect your stock and working solutions for any precipitates. If solubility is a concern, gentle warming or vortexing may be necessary.
-
Accurate Pipetting: At the nanomolar concentrations where this compound is active, accurate pipetting is essential. Calibrate your pipettes regularly and use appropriate low-retention tips.
-
Issue 2: High variability between replicate wells.
Possible Cause 2.1: Cell Health and Plating Inconsistency
-
Question: I'm seeing a lot of variability in my results, even within the same experimental plate. What could be causing this?
-
Answer: Inconsistent cell health and plating are common sources of variability in cell-based assays.
-
Cell Viability: Ensure your cells are healthy and in the logarithmic growth phase before plating. High cell death can lead to inconsistent results.
-
Cell Seeding Density: Uneven cell distribution across the plate will result in variable responses. Ensure you have a single-cell suspension and use proper plating techniques to achieve a uniform monolayer.
-
Mycoplasma Contamination: Mycoplasma can alter cellular responses and should be routinely tested for in your cell cultures.
-
Experimental Workflow for a Calcium Influx Assay
Caption: Standard workflow for a this compound in-vitro efficacy assay.
Issue 3: this compound appears to have a partial or weak effect.
Possible Cause 3.1: Non-Optimal Agonist Concentration
-
Question: I see some inhibition with this compound, but it's not as potent as expected. Why might this be?
-
Answer: The concentration of the agonist you are using to stimulate TRPV1 can significantly impact the apparent potency of this compound.
-
Agonist Concentration Too High: Using a very high concentration of the agonist can overcome the inhibitory effect of this compound, especially since it is a noncompetitive antagonist. This will shift the apparent IC50 to a higher value. We recommend using an agonist concentration that elicits a response that is approximately 80% of the maximal response (EC80).
-
Agonist Degradation: Ensure your agonist stock solution is fresh and has been stored properly to maintain its potency.
-
Detailed Experimental Protocol: In-Vitro Calcium Influx Assay
This protocol provides a general framework for assessing the in-vitro efficacy of this compound using a fluorescent calcium indicator in TRPV1-expressing cells.
Materials:
-
TRPV1-expressing cells (e.g., CHO-hTRPV1 or HEK293-hTRPV1)
-
Cell culture medium appropriate for the cell line
-
Black, clear-bottom 96-well microplates
-
This compound (SAF312)
-
TRPV1 agonist (e.g., Capsaicin)
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
DMSO (for dissolving compounds)
-
Fluorescent plate reader with bottom-read capabilities
Methodology:
-
Cell Plating:
-
Harvest and count healthy, log-phase cells.
-
Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plate overnight at 37°C in a humidified CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium indicator dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the wells and wash once with assay buffer.
-
Add the dye solution to each well and incubate for 45-60 minutes at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer. Remember to include a vehicle control.
-
Remove the dye solution and wash the cells twice with assay buffer.
-
Add the this compound dilutions to the appropriate wells and pre-incubate for 15-30 minutes at room temperature.
-
-
Agonist Addition and Measurement:
-
Prepare the TRPV1 agonist solution at a concentration that will yield a final EC80 response.
-
Place the plate in the fluorescent plate reader.
-
Begin reading the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Using an automated injector if available, add the agonist to all wells simultaneously.
-
Continue to measure the fluorescence intensity over time (e.g., for 2-5 minutes) to capture the peak calcium influx.
-
-
Data Analysis:
-
Determine the maximum fluorescence signal for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control with a saturating concentration of a known TRPV1 antagonist (100% inhibition).
-
Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
TRPV1 Signaling Pathway
Caption: Simplified TRPV1 activation and inhibition by this compound.
References
Technical Support Center: Optimizing Libvatrep Concentration for Maximal TRPV1 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of Libvatrep concentration for maximal Transient Receptor Potential Vanilloid 1 (TRPV1) inhibition in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit TRPV1?
A1: this compound, also known as SAF312, is a potent, selective, and noncompetitive antagonist of the human TRPV1 channel.[1][2][3] Its noncompetitive mechanism of action means that it does not compete with agonists like capsaicin for the same binding site. Instead, it is thought to bind to an allosteric site, which is a different location on the receptor, to inhibit channel activation.[4] This makes this compound capable of inhibiting TRPV1 activation by various stimuli, including chemical agonists, heat, and low pH.[5]
Q2: What is the typical effective concentration range for this compound?
A2: Preclinical studies have demonstrated that this compound is a highly potent TRPV1 inhibitor with efficacy in the low nanomolar range. The half-maximal inhibitory concentration (IC50) varies depending on the TRPV1 activator used in the assay. For instance, in Chinese hamster ovary (CHO) cells expressing human TRPV1, the IC50 of this compound was found to be:
-
5 nM against pH 5.5 (acidic) activation.
-
10 nM against N-arachidonoylethanolamine (an endocannabinoid) activation.
-
12 nM against capsaicin activation.
-
27 nM against N-arachidonoyl dopamine activation.
Therefore, a starting concentration range of 1-100 nM is recommended for initial dose-response experiments.
Q3: How selective is this compound for TRPV1 over other TRP channels?
A3: this compound has demonstrated high selectivity for TRPV1. Studies have shown it to be over 149-fold more selective for TRPV1 compared to other TRP channels, including TRPM8. This high selectivity minimizes off-target effects in experimental systems.
Q4: Can this compound be used to inhibit TRPV1 activated by heat?
A4: Yes, this compound has been shown to antagonize human TRPV1 activated by noxious heat (44°C) with an IC50 of 57 ± 3 nM.
Data Presentation: this compound Inhibitory Potency
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound against various TRPV1 activators in a fluorescent imaging plate reader (FLIPR)-based calcium assay using CHO cells expressing human TRPV1.
| TRPV1 Activator | This compound IC50 (nM) |
| pH 5.5 (MES) | 5 ± 2 |
| N-arachidonoylethanolamine (AEA) | 10 ± 0 |
| Capsaicin | 12 ± 1 |
| Protein Kinase C (PKC) | 14 ± 2.4 |
| N-arachidonoyl dopamine (NADA) | 27 ± 6 |
| Noxious Heat (44°C) | 57 ± 3 |
Experimental Protocols
Detailed Methodology: Determining the Optimal Concentration of this compound using a Fluorescence-Based Calcium Assay
This protocol outlines a common method for determining the dose-dependent inhibition of TRPV1 by this compound using a fluorescent calcium indicator in a cell-based assay.
1. Cell Culture and Plating:
- Culture a stable cell line expressing human TRPV1 (e.g., HEK293 or CHO cells) in appropriate growth medium.
- The day before the assay, seed the cells into a 96-well black-walled, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.
2. Preparation of Compounds:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of this compound in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to achieve the desired final concentrations for the dose-response curve.
- Prepare a stock solution of a TRPV1 agonist (e.g., capsaicin) in a suitable solvent.
- Dilute the agonist to a concentration that elicits a submaximal response (EC80) in the assay buffer.
3. Calcium Indicator Loading:
- Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the assay buffer.
- Remove the growth medium from the cells and wash once with the assay buffer.
- Add the dye loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.
- After incubation, wash the cells with the assay buffer to remove excess dye.
4. Measurement of TRPV1 Inhibition:
- Add the different concentrations of this compound to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
- Place the microplate into a fluorescent plate reader (e.g., FLIPR).
- Establish a baseline fluorescence reading for each well.
- Add the TRPV1 agonist to all wells simultaneously using the plate reader's injection system.
- Record the change in fluorescence intensity over time.
5. Data Analysis:
- Determine the peak fluorescence response for each well after agonist addition.
- Normalize the data to the response of the vehicle control (0% inhibition) and a maximal inhibition control.
- Plot the normalized response against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.
Mandatory Visualizations
References
Addressing potential Libvatrep-induced cytotoxicity in cell lines
Disclaimer: Libvatrep is a fictional compound, and the following information is provided for illustrative purposes to demonstrate a technical support resource. All data, protocols, and pathways are representative examples.
Frequently Asked Questions (FAQs)
??? Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of the Cyto-Survival Kinase 1 (CSK1), a key enzyme in a signaling pathway that promotes cell proliferation and survival. By inhibiting CSK1, this compound is designed to induce cell cycle arrest and apoptosis in cancer cells where CSK1 is often overexpressed.
??? Q2: I am observing significant cytotoxicity in my cell line at concentrations below the expected IC50 value. What are the potential causes?
Several factors could contribute to this observation:
-
Cell Line Sensitivity: The IC50 value can vary significantly between different cell lines. Your specific cell line may be exceptionally sensitive to CSK1 inhibition or have off-target vulnerabilities.
-
Experimental Conditions: Cell density, passage number, and media composition can all influence a cell's response to a cytotoxic agent. Ensure these are consistent across experiments.
-
Compound Stability: Ensure the this compound stock solution has been stored correctly and that the working dilutions are freshly prepared for each experiment to avoid degradation.
-
Off-Target Effects: At certain concentrations, this compound may have off-target effects that induce cytotoxicity through alternative pathways.
??? Q3: How can I determine if this compound-induced cell death is due to apoptosis or necrosis?
Distinguishing between apoptosis and necrosis is crucial for understanding the mechanism of cytotoxicity. We recommend using a dual-staining method with Annexin V and Propidium Iodide (PI) followed by flow cytometry analysis.
-
Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V positive and PI positive (late apoptosis).
-
Necrotic cells will be Annexin V negative and PI positive.
-
Live cells will be negative for both stains.
??? Q4: What are the known signaling pathways affected by this compound that could lead to cytotoxicity?
The primary pathway is the inhibition of CSK1, leading to downstream deactivation of pro-survival signals. This typically results in the activation of the intrinsic apoptotic pathway, characterized by the involvement of the Bcl-2 family of proteins and subsequent caspase activation.
Caption: this compound-induced intrinsic apoptosis pathway.
Troubleshooting Guide
Problem: High Variability in Cytotoxicity Results Between Replicates
High variability can obscure the true effect of this compound. Use the following workflow to troubleshoot this issue.
Caption: Workflow for troubleshooting high result variability.
Experimental Protocols & Data
Protocol 1: Assessing Cell Viability using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a no-cell (blank) control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank reading.
Table 1: Representative IC50 Values for this compound in Various Cell Lines
| Cell Line | Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | 5.2 |
| A549 | Lung Cancer | 48 | 8.9 |
| HCT116 | Colon Cancer | 48 | 2.5 |
| HEK293 | Normal Kidney | 48 | > 50 |
Protocol 2: Detection of Apoptosis by Annexin V/PI Staining
This protocol quantifies the percentage of apoptotic and necrotic cells.
Methodology:
-
Cell Culture & Treatment: Culture cells in 6-well plates and treat with desired concentrations of this compound for a specified time. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold 1X PBS.
-
Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze immediately using a flow cytometer.
Table 2: Example Apoptosis Analysis in HCT116 Cells after 24h this compound Treatment
| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle Control | 95.1 | 2.5 | 1.4 | 1.0 |
| This compound (5 µM) | 45.3 | 35.8 | 15.2 | 3.7 |
| This compound (10 µM) | 15.7 | 48.1 | 32.6 | 3.6 |
For further assistance, please contact our technical support team.
How to control for vehicle effects in Libvatrep experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Libvatrep (also known as SAF312). The focus is on effectively controlling for vehicle effects in experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is controlling for vehicle effects important?
A1: this compound (SAF312) is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, being investigated primarily for ocular surface pain.[1] A vehicle is the solution used to deliver the active drug, in this case, this compound. A vehicle control group receives this same solution without this compound. This is crucial to distinguish the therapeutic effects of this compound from any biological or physical effects of the delivery solution itself.
Q2: What is the composition of the vehicle used in this compound ophthalmic studies?
A2: The vehicle formulation for the this compound suspension used in preclinical studies consists of:
-
Carbomer (0.2%)
-
Tyloxapol (0.05% w/w)
-
Glycerin (2%)
-
Sodium Chloride (NaCl) (0.05%)
-
Tromethamine/HCL (to adjust pH to 7.4)
Q3: What are the potential effects of the vehicle components themselves?
A3: Each component of the vehicle has a specific function and can have its own physiological effects:
-
Carbomer: A viscosity-enhancing agent to increase the residence time of the drop on the ocular surface. It can sometimes cause transient blurred vision.
-
Tyloxapol: A surfactant used to help dissolve this compound. Surfactants can sometimes cause mild ocular irritation.
-
Glycerin: A demulcent that lubricates the eye and can have a soothing effect, which might be perceived as a therapeutic benefit in studies on ocular pain or dry eye.
-
Tromethamine/HCL: A buffering agent to maintain the pH of the formulation at a comfortable level for the eye (pH 7.4).[2][3]
Q4: How were vehicle-controlled studies for this compound designed?
A4: In clinical trials, a double-masked, randomized, vehicle-controlled design is typically used. For instance, in a study on postoperative pain after photorefractive keratectomy (PRK), participants were randomized to receive either this compound 2.5% eye drops or the vehicle. A crossover design was also employed, where a participant would receive this compound in one eye and the vehicle in the other, or receive one treatment in the first period and the other in the second. In first-in-human studies, participants were randomized (e.g., in a 3:1 ratio) to receive either this compound or the vehicle.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected activity in the vehicle control group (e.g., reduction in pain scores). | The vehicle itself may have a therapeutic effect. For example, the lubricant (glycerin) can soothe the ocular surface. This is a known phenomenon in ophthalmic trials. | Acknowledge the vehicle effect in your analysis. The true effect of this compound is the difference in outcomes between the this compound-treated group and the vehicle-controlled group. |
| Ocular irritation (e.g., stinging, redness) observed in both the this compound and vehicle groups. | The irritation may be caused by a component of the vehicle, such as the surfactant (tyloxapol) or the preservative if one is used. | Compare the incidence and severity of irritation between the groups. If they are similar, the effect is likely attributable to the vehicle. Ensure proper instillation technique to minimize irritation. |
| Blurred vision immediately after instillation in both groups. | This is likely due to the viscosity-enhancing agent (carbomer) in the vehicle, which can temporarily affect tear film clarity. | Inform study participants that transient blurred vision is an expected and temporary side effect. Schedule visual acuity measurements at a time point after the initial blurriness has subsided. |
| Inconsistent results between experiments. | This could be due to variability in the preparation of the this compound suspension or the vehicle. Improper dispersion of this compound can lead to inconsistent dosing. | Ensure a standardized and validated protocol for the preparation of both the this compound suspension and the vehicle. Use gentle agitation to ensure homogeneity of the suspension before each administration. |
Data on Adverse Events in a this compound Clinical Trial
The following table summarizes ocular adverse events reported in a study of this compound for postoperative pain after photorefractive keratectomy.
| Adverse Event | This compound 2.5% Group (N=40) | Vehicle Group (N=40) |
| Ocular Adverse Events | 4 participants | Not specified |
| All ocular AEs were of mild intensity and not suspected to be related to the study drug. |
In a first-in-human study, most adverse events were mild and occurred at similar rates in both the SAF312 and vehicle-treated groups.
Experimental Protocols
Protocol: Vehicle-Controlled Study of this compound in a Rabbit Model of Post-Photorefractive Keratectomy (PRK) Ocular Pain
-
Animal Model: New Zealand white rabbits.
-
Surgical Procedure: Perform a standardized PRK procedure on one eye of each rabbit.
-
Group Allocation: Randomly assign rabbits to one of the following treatment groups:
-
This compound suspension (e.g., 0.5%, 1.5%, 2.5%)
-
Vehicle control
-
Untreated control
-
-
Dosing Regimen: Administer one drop of the assigned treatment to the operated eye four times daily for 14 days.
-
Outcome Measures:
-
Corneal Wound Healing: Assess daily by fluorescein staining and photography.
-
Ocular Pain Assessment: Can be indirectly assessed through behavioral observations (e.g., squinting, grooming of the eye area).
-
Clinical Observations: Daily slit-lamp examinations to assess for signs of inflammation and adverse reactions.
-
-
Data Analysis: Compare the outcomes between the this compound-treated groups, the vehicle control group, and the untreated control group.
Visualizations
TRPV1 Signaling Pathway
Caption: TRPV1 channel activation by various stimuli and its inhibition by this compound.
Experimental Workflow for a Vehicle-Controlled Study
Caption: Workflow for a randomized, vehicle-controlled experiment.
References
- 1. Asivatrep, a TRPV1 antagonist, for the topical treatment of atopic dermatitis: Phase 3, randomized, vehicle-controlled study (CAPTAIN-AD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Ocular Pharmacology and Toxicology of TRPV1 Antagonist SAF312 (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating hyperthermia side effects associated with TRPV1 antagonists in Libvatrep studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the mitigation of hyperthermia, a potential side effect associated with TRPV1 antagonists like Libvatrep (also known as SAF312).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind TRPV1 antagonist-induced hyperthermia?
A1: The blockade of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel by an antagonist disrupts the body's natural thermoregulation. TRPV1 channels are tonically active in vivo, playing a role in sensing and regulating body temperature. Specifically, the hyperthermic effect is primarily linked to the antagonist's ability to block the proton (low pH) activation mode of the TRPV1 channel. This blockade is thought to originate from an action on TRPV1-expressing sensory nerves in the trunk muscles. The signal is then transmitted through the spinal cord to the brain, specifically involving the lateral parabrachial nucleus and the raphe nucleus, which are key centers for controlling autonomic cold defense mechanisms like vasoconstriction (narrowing of blood vessels) and thermogenesis (heat production). The inhibition of the tonic activation of TRPV1 by antagonists leads to a disinhibition of these cold defense pathways, resulting in an increase in core body temperature.[1][2][3]
Q2: Was hyperthermia a side effect observed in this compound (SAF312) clinical trials?
A2: Yes, in the initial clinical development of this compound as an oral formulation for postoperative dental pain, systemic side effects including heat insensitivity and hyperthermia were observed.[4] This ultimately led to the discontinuation of the oral formulation's development.[4] However, the currently investigated topical ocular formulation of this compound has demonstrated low systemic exposure, which is expected to reduce the risk of systemic side effects like hyperthermia. Clinical trials with the topical formulation have reported a favorable safety profile with no significant increase in body temperature noted.
Q3: What are the primary strategies to mitigate hyperthermia associated with TRPV1 antagonists?
A3: Several strategies are being explored to mitigate the hyperthermic effects of TRPV1 antagonists:
-
Mode-Selective Antagonism: Developing antagonists that selectively block the capsaicin-activation mode of the TRPV1 channel while having minimal effect on the proton (acid) or heat activation modes is a key strategy. The hyperthermic effect is strongly correlated with the blockade of the proton-sensing function of TRPV1. For instance, the mode-selective blocker NEO6860 did not produce a clinically significant increase in body temperature in clinical trials.
-
Localized Administration: As demonstrated with the topical ocular formulation of this compound, local administration can deliver the drug to the target tissue while minimizing systemic exposure and thereby reducing the risk of systemic side effects like hyperthermia.
-
Repeated Dosing (Tachyphylaxis): Studies with some TRPV1 antagonists, such as AMG 517, have shown that the hyperthermic effect can be attenuated with repeated dosing, a phenomenon known as tachyphylaxis. This suggests that the body may adapt to the continuous blockade of TRPV1 channels.
-
Peripheral Restriction: Developing antagonists that do not cross the blood-brain barrier could potentially limit the centrally mediated effects on thermoregulation.
Troubleshooting Guide
Problem: An unexpected increase in core body temperature is observed in animal models during preclinical studies with a new TRPV1 antagonist.
| Possible Cause | Troubleshooting Step |
| On-target effect due to blockade of the proton activation mode of TRPV1. | 1. Characterize the in vitro pharmacological profile: Determine the antagonist's potency for blocking the capsaicin, proton, and heat activation modes of the TRPV1 channel. 2. Compare with known compounds: Benchmark the hyperthermic effect against TRPV1 antagonists with known temperature profiles (see Table 1). 3. Consider mode-selectivity: If the compound is a potent blocker of the proton activation mode, this is the likely cause. Future drug design could focus on increasing selectivity for the capsaicin mode. |
| Off-target effects. | 1. Screen for activity at other receptors: Conduct a broad panel of in vitro safety pharmacology assays to identify any off-target interactions that could influence thermoregulation. |
| Experimental conditions. | 1. Control ambient temperature: Ensure that experiments are conducted in a thermoneutral environment for the species being studied. 2. Acclimatize animals: Properly acclimatize animals to the experimental procedures and environment to minimize stress-induced hyperthermia. 3. Use appropriate temperature monitoring: Employ continuous core body temperature monitoring (e.g., telemetry) for accurate data collection. |
Quantitative Data on Hyperthermia Side Effects of Oral TRPV1 Antagonists
The following table summarizes the hyperthermic effects observed in clinical trials of various oral TRPV1 antagonists. Specific quantitative data for the oral formulation of this compound (SAF312) is not publicly available due to the discontinuation of its development for systemic use.
| TRPV1 Antagonist | Indication Studied | Maximum Observed Body Temperature Increase | Notes | Citation |
| AMG 517 | Dental Pain | >40°C in some individuals | Hyperthermia was marked and persistent, leading to the termination of a Phase Ib study. The effect was attenuated with repeated dosing. | |
| AZD1386 | Esophageal Pain, Dental Pain | Mean increase of 0.4°C to 0.7°C; highest individual temperature was 38.1°C. | The hyperthermic effect was observed alongside a sensation of "feeling cold" in 50% of subjects. | |
| ABT-102 | Neuropathic Pain | Varying degrees of hyperthermia reported. | A polymodal TRPV1 antagonist that was shown to increase body temperature. | |
| NEO6860 | Osteoarthritis Knee Pain | No clinically significant increase in temperature. | A mode-selective TRPV1 antagonist, demonstrating that avoiding blockade of the proton activation mode can mitigate hyperthermia. |
Experimental Protocols
Protocol: Assessment of Hyperthermia in a Phase I Clinical Trial of an Oral TRPV1 Antagonist
This protocol is a representative example based on common practices in the field and is not specific to the this compound dental pain study, for which the detailed protocol is not publicly available.
1. Objective: To evaluate the effect of single and multiple ascending doses of a TRPV1 antagonist on core body temperature in healthy volunteers.
2. Study Design: A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study.
3. Subject Population: Healthy male and female subjects, aged 18-55 years.
4. Body Temperature Measurement:
- Method: Core body temperature will be measured using a tympanic (ear) thermometer, which reflects the body's core temperature. For more precise and continuous monitoring, an esophageal or rectal probe can be used, especially in studies with a strong focus on thermoregulation.
- Frequency:
- Baseline: Temperature will be recorded three times prior to dosing to establish a stable baseline.
- Post-dose (Single Dose): Temperature will be measured at pre-specified time points (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
- Post-dose (Multiple Doses): Temperature will be measured at regular intervals throughout the dosing period and for at least 24 hours after the final dose.
5. Data Analysis:
- The change from baseline in body temperature will be calculated for each time point.
- The maximum change from baseline (Tmax) and the time to maximum change (Tmax) will be determined for each subject.
- Mean changes from baseline will be compared between the active treatment groups and the placebo group using appropriate statistical methods (e.g., ANOVA or ANCOVA).
6. Safety Monitoring:
- An increase in body temperature above a predefined threshold (e.g., 38.5°C) will be considered a clinically significant adverse event and will be reported to the study physician immediately.
- Subjects will be monitored for any symptoms associated with hyperthermia, such as feeling hot, sweating, or chills.
Visualizations
Signaling Pathway of TRPV1 Antagonist-Induced Hyperthermia
Caption: TRPV1 antagonist-induced hyperthermia pathway.
Experimental Workflow for Assessing Hyperthermia in a Clinical Trial
Caption: Clinical trial workflow for hyperthermia assessment.
Logical Relationship of Mitigation Strategies
Caption: Logical overview of hyperthermia mitigation strategies.
References
- 1. The neural pathway of the hyperthermic response to antagonists of the transient receptor potential vanilloid-1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neural pathway of the hyperthermic response to antagonists of the transient receptor potential vanilloid-1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. TRPV1 antagonistic analgesic effect: a randomized study of AZD1386 in pain after third molar extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the translational relevance of preclinical Libvatrep research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the translational relevance of preclinical research involving Libvatrep (SAF312).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, selective, and noncompetitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) cation channel.[1][2][3][4][5] The TRPV1 channel is a key mediator in pain sensation, particularly inflammatory pain, and is activated by various stimuli such as heat, low pH, and capsaicin. By inhibiting TRPV1, this compound is expected to prevent the activation of the channel by endogenous stimuli, thereby reducing pain.
Q2: In what preclinical models has this compound been evaluated?
A2: this compound has been evaluated in both in vitro and in vivo preclinical models. In vitro studies have utilized Chinese hamster ovary (CHO) cells engineered to express human TRPV1 (hTRPV1) to determine its antagonistic activity and selectivity. For in vivo studies, particularly for the topical ocular formulation, safety, tolerability, and pharmacokinetic profiles have been assessed in rabbits and dogs. These studies have shown that topical administration of this compound is well-tolerated with low systemic exposure.
Q3: What makes this compound a translationally relevant candidate for ocular pain?
A3: The translational relevance of this compound for ocular surface pain is supported by several key preclinical findings:
-
Target Expression: The TRPV1 receptor is expressed in human corneal and conjunctival tissues, confirming the target is present in the desired location for therapeutic intervention.
-
Favorable Pharmacokinetics: Preclinical pharmacokinetic analyses in rabbits demonstrated that after topical administration, the highest concentrations of this compound are found in the cornea and conjunctiva, with low systemic exposure, which reduces the risk of systemic side effects.
-
Safety Profile: this compound was found to be safe and well-tolerated in rabbits and dogs at concentrations up to 2.5%. Crucially, it did not delay corneal wound healing after photorefractive keratectomy (PRK) in rabbits, a critical safety consideration for ocular therapeutics.
-
Clinical Corroboration: Data from a first-in-human (FIH) study supported the preclinical findings, showing the drug was well-tolerated with no significant safety concerns and had no undesired anesthetic effect on the cornea.
Troubleshooting Experimental Guides
Issue 1: High variability or no assay window in in vitro TRPV1 antagonist assays.
Q: We are using a fluorescent plate reader to measure capsaicin-induced calcium influx in hTRPV1-expressing CHO cells, but our results for this compound's inhibitory effect are highly variable. What could be the cause?
A: High variability or a complete lack of an assay window in cell-based fluorescence assays can stem from several factors. Here is a systematic troubleshooting approach:
-
Check Instrument Settings: Incorrect filter selection is a common issue in fluorescence-based assays. Ensure the excitation and emission wavelengths are correctly set for your specific calcium indicator dye.
-
Verify Cell Health and Viability:
-
Thawing Protocol: Ensure cells are moved immediately from dry ice to culture or liquid nitrogen. Do not allow them to sit. Use the recommended medium and serum without substitutions, as sorted cell lines can be particularly sensitive.
-
Cell Density: Inconsistent cell seeding density across wells can lead to significant variability. Ensure a homogenous cell suspension and consistent plating.
-
-
Review Assay Plate Selection: The type of microplate is critical. Some fluorescent compounds can bind to standard polystyrene plates. If specified in your protocol, use non-binding surface (NBS) plates. Never use white plates for fluorescence assays.
-
Reagent and Compound Integrity:
-
This compound Storage: this compound stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
-
Activator Concentration: Verify the concentration and stability of your TRPV1 activator (e.g., capsaicin). Prepare fresh dilutions for each experiment.
-
Issue 2: Inconsistent pharmacokinetic (PK) results in animal models.
Q: Our PK study of topical ocular this compound in rabbits shows inconsistent tissue concentrations. How can we improve the reproducibility of our results?
A: Reproducibility in preclinical PK studies is a common challenge. Here are key areas to investigate:
-
Dosing Technique: Topical ocular administration requires precision. Ensure all technicians are trained on a standardized protocol for instilling the eye drops to minimize variability in dose volume and administration site.
-
Sample Collection and Processing:
-
Standardize Dissection: The timing and technique for collecting ocular tissues (cornea, conjunctiva, aqueous humor) must be consistent across all animals.
-
Prevent Cross-Contamination: Use clean instruments for each tissue to avoid contaminating a low-concentration sample with a high-concentration one (e.g., cornea).
-
-
Animal Model Selection: While rabbits are a standard model for ocular studies, ensure the strain and health status of the animals are consistent. Underlying inflammation or infection could alter drug absorption and distribution.
-
Data Integration: Avoid logging data in simple spreadsheets where it can be easily lost or misplaced. Use a centralized data management system to integrate data from different study arms and time points to identify trends and outliers more effectively.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound (SAF312)
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against calcium influx induced by various TRPV1 activators in CHO cells expressing human TRPV1 (hTRPV1).
| TRPV1 Activator | This compound IC50 (nM) |
| pH 5.5 | 5 |
| N-arachidonoylethanolamine | 10 |
| Capsaicin | 12 |
| N-arachidonoyl dopamine | 27 |
(Data sourced from a study on the ocular pharmacology of SAF312.)
Table 2: Preclinical Safety and Tolerability of Topical Ocular this compound
This table summarizes key safety findings from preclinical studies in animal models.
| Species | Max Concentration Tested | Dosing Regimen | Key Safety Findings | Reference |
| Rabbit | 2.5% | Up to 8 times daily | Well-tolerated; No clinical or histopathological findings. | |
| Rabbit | 2.5% | Up to 4 times daily for 14 days | No delay in corneal wound healing after photorefractive keratectomy (PRK). | |
| Dog | 2.5% | Not specified | Found to be safe and well-tolerated. |
Detailed Experimental Protocols
Protocol 1: In Vitro Calcium Influx Assay for hTRPV1 Antagonism
This protocol outlines a method to assess the inhibitory activity of this compound on hTRPV1 channels expressed in CHO cells.
-
Cell Culture: Culture CHO cells stably expressing hTRPV1 in appropriate media. Plate the cells in 96-well black-walled, clear-bottom, non-binding surface microplates and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer. Also, prepare a stock solution of a TRPV1 activator (e.g., capsaicin) at a concentration known to elicit a robust response (e.g., EC80).
-
Fluorescent Dye Loading: Remove culture medium from the cells and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Incubate to allow for dye uptake.
-
Antagonist Incubation: Wash the cells to remove excess dye. Add the prepared this compound dilutions to the wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature.
-
Activation and Measurement: Place the microplate in a fluorescent imaging plate reader. Begin kinetic reading to establish a baseline fluorescence. Inject the TRPV1 activator into the wells and continue reading the fluorescence intensity over time.
-
Data Analysis: For each well, calculate the change in fluorescence from baseline after activator addition. Plot the response against the concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vivo Ocular Safety and Tolerability Study in Rabbits
This protocol describes a method to evaluate the safety of a topical ocular formulation of this compound.
-
Animal Acclimation: Acclimate healthy New Zealand White rabbits to the laboratory environment for a minimum of 7 days. Perform baseline ophthalmic examinations (e.g., slit-lamp biomicroscopy, indirect ophthalmoscopy) on all animals.
-
Dosing Groups: Randomize animals into treatment groups, including a vehicle control group and one or more this compound concentration groups (e.g., 0.5%, 1.5%, 2.5%).
-
Drug Administration: Administer a single drop of the assigned test article to one or both eyes of each rabbit at specified intervals (e.g., four or eight times daily) for the duration of the study (e.g., 7 or 14 days).
-
Clinical Observations: Conduct daily observations for signs of systemic toxicity. Perform detailed ophthalmic examinations at specified time points to score for ocular irritation (e.g., conjunctival redness, chemosis, discharge).
-
Tissue Collection and Histopathology: At the end of the study, euthanize the animals and collect ocular tissues. Fix, process, and stain the tissues for histopathological evaluation by a veterinary pathologist.
-
Data Analysis: Compare clinical observation scores and histopathology findings between the this compound-treated groups and the vehicle control group to assess safety and tolerability.
Visualizations
References
Validation & Comparative
A Comparative Analysis of Libvatrep and Other TRPV1 Antagonists for Pain Management
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Vanilloid 1 (TRPV1), a key player in pain signaling, has been a focal point for the development of novel analgesics. This guide provides a detailed comparison of the efficacy of Libvatrep (also known as SAF312), a novel TRPV1 antagonist, with other notable antagonists that have been evaluated in clinical settings: SB-705498, AMG-9810, and NEO6860. This comparison is based on available preclinical and clinical data, focusing on quantitative efficacy, experimental methodologies, and the underlying signaling pathways.
Quantitative Efficacy Comparison
The following tables summarize the in vitro potency of this compound and other selected TRPV1 antagonists against various activators of the TRPV1 channel. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Potency (IC50, nM) of TRPV1 Antagonists Against Capsaicin Activation
| Antagonist | Human TRPV1 | Rat TRPV1 |
| This compound (SAF312) | 12[1][2] | - |
| SB-705498 | 3[3][4] | pKi = 7.5[3] |
| AMG-9810 | 24.5 | 85.6 |
| NEO6860 | 41.5 | - |
Table 2: In Vitro Potency (IC50, nM) of TRPV1 Antagonists Against Heat Activation
| Antagonist | Human TRPV1 | Rat TRPV1 |
| This compound (SAF312) | 57 (44°C) | - |
| SB-705498 | 6 (50°C) | - |
| AMG-9810 | 15.8 | 21 |
| NEO6860 | No effect up to 10 µM | - |
Table 3: In Vitro Potency (IC50, nM) of TRPV1 Antagonists Against Acid (Proton) Activation
| Antagonist | Human TRPV1 | Rat TRPV1 |
| This compound (SAF312) | 5 (pH 5.5) | - |
| SB-705498 | pIC50 = 7.1 (pH 5.3) | pIC50 = 6.9 |
| AMG-9810 | 92.7 | 294 |
| NEO6860 | 211 (36% Imax) | - |
Table 4: In Vitro Potency (IC50, nM) of this compound (SAF312) Against Other Agonists
| Agonist | Human TRPV1 |
| N-arachidonoyl dopamine (NADA) | 27 |
| Anandamide (AEA) | 10 |
| Protein Kinase C (PKC) Activator | 14 |
Clinical Efficacy and Safety Summary
A significant challenge in the development of systemic TRPV1 antagonists has been the on-target side effect of hyperthermia. The clinical development of many promising candidates has been halted due to this adverse effect.
-
This compound (SAF312): Developed as a topical formulation for ocular pain, this compound has shown efficacy in reducing postoperative pain after photorefractive keratectomy (PRK) with a favorable safety profile and low systemic exposure, thereby avoiding systemic side effects like hyperthermia. In a phase 2 study, this compound 2.5% ophthalmic solution significantly reduced ocular pain compared to vehicle at 6 hours and over 0-12 hours post-PRK.
-
SB-705498: This orally bioavailable antagonist demonstrated target engagement in humans by reducing capsaicin-induced flare. In a study on inflammatory hyperalgesia induced by UVB radiation, SB-705498 increased heat pain tolerance. While generally well-tolerated at the doses tested, the systemic administration of potent, non-selective TRPV1 antagonists as a class has been associated with hyperthermia.
-
AMG-9810: A potent and selective TRPV1 antagonist, AMG-9810 has been widely used as a research tool to investigate the role of TRPV1 in various pain models. In preclinical studies, it has shown efficacy in reversing thermal and mechanical hyperalgesia in inflammatory pain models. However, like other systemic, non-selective TRPV1 antagonists, its clinical development has been hampered by the risk of hyperthermia.
-
NEO6860: This antagonist is described as "modality-selective," potently blocking capsaicin-induced activation with little effect on heat or proton activation. This selectivity was hypothesized to provide analgesia without the hyperthermic side effects. In a Phase II trial for osteoarthritis knee pain, NEO6860 showed a trend towards analgesia but did not statistically outperform placebo and had a less favorable safety profile compared to naproxen. Notably, it did not cause a clinically significant increase in body temperature.
Experimental Protocols
Key Experiment: In Vitro Antagonist Efficacy using a Fluorescent Imaging Plate Reader (FLIPR) Calcium Assay
This assay is a standard high-throughput method to assess the ability of a compound to block TRPV1 activation.
1. Cell Culture and Plating:
- Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human TRPV1 channel are cultured in appropriate media (e.g., DMEM/F12 supplemented with 10% FBS and a selection agent).
- Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates at a density that ensures a confluent monolayer on the day of the assay and incubated overnight.
2. Dye Loading:
- The cell culture medium is removed, and the cells are washed with a buffered salt solution (e.g., HBSS).
- A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM) mixed with an assay buffer containing a quencher is added to each well.
- The plate is incubated for approximately 1 hour at 37°C to allow the cells to take up the dye.
3. Compound Addition and Signal Measurement:
- The microplate is placed into a FLIPR instrument.
- A baseline fluorescence reading is taken.
- Serial dilutions of the antagonist compound (e.g., this compound) are added to the wells and incubated for a predefined period.
- An agonist (e.g., capsaicin, acid, or heated buffer) is then added to stimulate the TRPV1 channels.
- The FLIPR instrument measures the change in fluorescence intensity in real-time, which corresponds to the influx of calcium into the cells upon channel activation.
4. Data Analysis:
- The increase in fluorescence upon agonist addition is measured.
- The inhibitory effect of the antagonist at different concentrations is calculated relative to the response with the agonist alone.
- The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.
Signaling Pathways and Experimental Workflows
TRPV1 Signaling Pathway
The activation of the TRPV1 channel by various stimuli leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates a pain signal. The activity of TRPV1 is also modulated by several intracellular signaling pathways that can lead to its sensitization.
Caption: TRPV1 activation and sensitization pathway.
Experimental Workflow for TRPV1 Antagonist Screening
The process of identifying and characterizing a novel TRPV1 antagonist like this compound involves a series of in vitro and in vivo experiments.
Caption: Drug discovery workflow for TRPV1 antagonists.
References
A Comparative Guide to Libvatrep and Capsaicin in Modulating TRPV1 Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Libvatrep (also known as SAF312) and capsaicin, two key modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. While both compounds interact with this critical pain receptor, their mechanisms of action and ultimate physiological effects are diametrically opposed. Capsaicin, the pungent component of chili peppers, is a well-known agonist, while this compound is a potent antagonist currently under investigation for therapeutic applications, particularly in ocular pain.[1][2] This document synthesizes experimental data to offer a clear, objective comparison of their performance, complete with detailed methodologies and visual representations of their signaling pathways and experimental workflows.
At a Glance: this compound vs. Capsaicin
| Feature | This compound (SAF312) | Capsaicin |
| Primary Action on TRPV1 | Antagonist | Agonist |
| Mechanism | Non-competitive inhibitor, binds to the vanilloid pocket, preventing channel gating.[2][3] | Binds to the vanilloid binding pocket, stabilizing the open state of the channel.[4] |
| Effect on Ion Flow | Inhibits Ca²⁺ and Na⁺ influx. | Promotes Ca²⁺ and Na⁺ influx. |
| Physiological Response | Analgesia, reduction of hyperalgesia. | Initial burning sensation, followed by desensitization and analgesia with prolonged exposure. |
| Therapeutic Applications | Investigational treatment for ocular surface pain and other pain conditions. | Topical analgesic for neuropathic and musculoskeletal pain. |
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the inhibitory potency of this compound against various TRPV1 activators and the agonist potency of capsaicin.
| Compound | Assay Type | Cell Line | Activator | Potency (IC50/EC50) | Reference |
| This compound (SAF312) | FLIPR Calcium Assay | CHO-hTRPV1 | Capsaicin | 12 nM (IC50) | |
| FLIPR Calcium Assay | CHO-hTRPV1 | Low pH (5.5) | 5 nM (IC50) | ||
| FLIPR Calcium Assay | CHO-hTRPV1 | N-arachidonoylethanolamine (AEA) | 10 nM (IC50) | ||
| FLIPR Calcium Assay | CHO-hTRPV1 | N-arachidonoyl dopamine (NADA) | 27 nM (IC50) | ||
| Capsaicin | Whole-cell Patch Clamp | HEK-TRPV1 | - | 0.39 ± 0.05 µM (EC50) | |
| Whole-cell Patch Clamp | DRG neurons (native) | - | 1.11 ± 0.19 µM (EC50) | ||
| FLIPR Calcium Assay | HEK-293 rTRPV1 | - | 640 nM (EC50) at pH 7.4 | ||
| FLIPR Calcium Assay | HEK-293 rTRPV1 | - | 45 nM (EC50) at pH 5.5 |
Signaling Pathways and Mechanisms of Action
Capsaicin acts as an agonist, binding to a specific pocket within the transmembrane domains of the TRPV1 receptor. This binding event stabilizes the open conformation of the ion channel, leading to an influx of cations, primarily Ca²⁺ and Na⁺. This influx depolarizes the neuron, triggering an action potential and the sensation of pain and heat. Prolonged activation by capsaicin leads to a desensitization of the channel, a key mechanism for its analgesic effects.
This compound, in contrast, is a non-competitive antagonist. Recent cryo-electron microscopy studies have revealed that this compound also binds to the vanilloid binding pocket of TRPV1. However, instead of activating the channel, its binding prevents the conformational changes necessary for channel gating, effectively blocking the influx of ions that would be triggered by agonists like capsaicin or other noxious stimuli such as heat and low pH.
Signaling Pathway Diagrams
Experimental Protocols
In Vitro: FLIPR Calcium Assay for IC50/EC50 Determination
This high-throughput assay is commonly used to screen and characterize compounds that modulate TRPV1 activity by measuring changes in intracellular calcium concentration.
1. Cell Preparation:
-
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human or rat TRPV1 are cultured in appropriate media.
-
Cells are seeded into 384-well black-walled, clear-bottom microplates and grown to confluence.
2. Dye Loading:
-
The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES) for 1-2 hours at 37°C.
3. Compound Addition:
-
For Antagonist (this compound) IC50 Determination: A baseline fluorescence is recorded. Serial dilutions of this compound are added to the wells and incubated for a specified period. Subsequently, a fixed concentration of an agonist (e.g., capsaicin at its EC80) is added to stimulate TRPV1.
-
For Agonist (Capsaicin) EC50 Determination: A baseline fluorescence is recorded. Serial dilutions of capsaicin are added to the wells.
4. Fluorescence Measurement:
-
The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).
-
Fluorescence intensity is measured kinetically before and after the addition of the compounds.
5. Data Analysis:
-
The change in fluorescence is calculated relative to the baseline.
-
For antagonists, the percentage of inhibition of the agonist response is determined. For agonists, the percentage of maximal activation is calculated.
-
Dose-response curves are generated by plotting the response against the logarithm of the compound concentration. IC50 or EC50 values are calculated using a sigmoidal dose-response curve fit.
In Vitro: Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion currents flowing through the TRPV1 channels in response to modulators.
1. Cell Preparation:
-
TRPV1-expressing cells are plated on glass coverslips.
2. Recording Setup:
-
A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition.
-
The micropipette is pressed against a single cell, and suction is applied to form a high-resistance "gigaohm" seal.
-
The cell membrane under the pipette is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total current across the cell membrane.
3. Current Recording:
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
A baseline current is recorded.
-
The compound of interest (this compound or capsaicin) is applied to the cell via a perfusion system.
4. Data Acquisition and Analysis:
-
The change in current in response to the compound is recorded.
-
For capsaicin, the inward current elicited at different concentrations is measured to determine the EC50.
-
For this compound, its ability to block the current induced by a fixed concentration of capsaicin is measured to determine the IC50.
In Vivo: Animal Models of Pain
In vivo models are crucial for evaluating the therapeutic potential of TRPV1 modulators in a complex physiological system.
1. Model Induction:
-
Inflammatory Pain: Injection of agents like Complete Freund's Adjuvant (CFA) or carrageenan into the paw of a rodent.
-
Neuropathic Pain: Surgical procedures such as chronic constriction injury (CCI) of the sciatic nerve.
-
Capsaicin-Induced Hyperalgesia: Subcutaneous injection of capsaicin to induce thermal or mechanical hypersensitivity.
2. Compound Administration:
-
This compound or a vehicle control is administered systemically (e.g., oral gavage, intraperitoneal injection) or locally (e.g., topical application).
3. Behavioral Testing:
-
Thermal Hyperalgesia: The latency of paw withdrawal from a radiant heat source (Hargreaves test) or a hot plate is measured.
-
Mechanical Allodynia: The paw withdrawal threshold in response to stimulation with von Frey filaments of increasing stiffness is determined.
4. Data Analysis:
-
The effect of the compound on reversing the pain-like behaviors is quantified and compared to the vehicle-treated group.
Conclusion
This compound and capsaicin represent two distinct approaches to modulating TRPV1 activity for therapeutic benefit. Capsaicin's agonist activity, leading to receptor desensitization, has been harnessed in topical analgesics for years. This compound, as a potent, non-competitive antagonist, offers a more direct mechanism of blocking TRPV1 activation and is a promising candidate for a new generation of pain therapeutics. The experimental data and protocols outlined in this guide provide a foundation for researchers to further explore the nuances of these compounds and their potential applications in drug discovery and development.
References
Libvatrep's Selectivity Profile: A Comparative Analysis of Cross-reactivity with TRP Channel Subtypes
For Immediate Release
[City, State] – [Date] – Libvatrep (also known as SAF312), a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, demonstrates a high degree of selectivity with minimal off-target activity against other TRP channel subtypes. This high selectivity is a critical attribute, potentially minimizing the risk of side effects that can arise from non-specific interactions with other functionally important TRP channels. This guide provides a comparative analysis of this compound's cross-reactivity profile, supported by experimental data, to inform researchers and drug development professionals.
A key study evaluating the selectivity of this compound assessed its activity against a panel of 18 human TRP channels. The findings indicate that this compound is highly selective for TRPV1, with a selectivity of over 149-fold against other TRP channels.[1][2][3][4][5] The most significant off-target interaction was observed with TRPM8, yet this compound still displayed a 149-fold greater selectivity for TRPV1.
Comparative Activity of this compound Across TRP Channel Subtypes
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various human TRP channels, as determined by a fluorescent imaging plate reader (FLIPR) assay.
| TRP Channel Subtype | This compound IC50 (µM) | Fold Selectivity vs. TRPV1 (Capsaicin-induced) |
| TRPV1 (target) | 0.012 (Capsaicin) | - |
| 0.027 (NADA) | - | |
| 0.005 (pH 5.5) | - | |
| 0.010 (AEA) | - | |
| TRPM8 | >1.8 | >149 |
| TRPA1 | >10 | >833 |
| TRPV2 | >10 | >833 |
| TRPV3 | >10 | >833 |
| TRPV4 | >10 | >833 |
| TRPC1 | >10 | >833 |
| TRPC3 | >10 | >833 |
| TRPC4 | >10 | >833 |
| TRPC5 | >10 | >833 |
| TRPC6 | >10 | >833 |
| TRPC7 | >10 | >833 |
| TRPM2 | >10 | >833 |
| TRPM3 | >10 | >833 |
| TRPM4 | >10 | >833 |
| TRPM5 | >10 | >833 |
| TRPM6 | >10 | >833 |
| TRPM7 | >10 | >833 |
Data sourced from "Ocular Pharmacology and Toxicology of TRPV1 Antagonist SAF312 (this compound)". IC50 values for TRPV1 were determined using various stimuli: capsaicin, N-arachidonoyl dopamine (NADA), low pH (5.5), and anandamide (AEA).
Experimental Methodology
The cross-reactivity of this compound was evaluated using a cell-based fluorescent imaging plate reader (FLIPR) assay to measure changes in intracellular calcium or membrane potential.
Cell Lines and TRP Channel Expression:
-
Human Embryonic Kidney (HEK) cells were used to express 17 of the human TRP channels.
-
Chinese Hamster Ovary (CHO) cells were used to express the human TRPM5 channel.
Assay Principle: The FLIPR assay is a high-throughput screening method used to detect changes in intracellular calcium concentration or membrane potential, which are indicative of ion channel activity. For most TRP channels (A1, V1, V2, V3, V4, V5, V6, M2, M3, M4, M5, and M8), a calcium-sensitive dye (Calcium 5 dye) was used. For the remaining TRP channels (C1, C3, C4, C5, C6, and C7), a red membrane potential dye was employed.
Experimental Workflow:
Detailed Protocol:
-
Cell Seeding: HEK or CHO cells stably expressing one of the 18 human TRP channel subtypes were seeded into black, clear-bottom 96-well plates at a density of 50,000 cells per well.
-
Incubation: The plates were incubated overnight to allow for cell adherence.
-
Media Replacement: The following day, the culture media was removed, and 25 µL of assay buffer was added to each well.
-
Dye Loading: 10 µL of either Calcium 5 dye solution or red membrane potential dye was added to the appropriate wells.
-
Compound Addition: this compound was added to the wells using a multichannel pipette, and the plates were incubated for 10 minutes at room temperature.
-
Agonist Stimulation and Signal Detection: A specific agonist for each TRP channel subtype was then added to the wells to stimulate channel activity. The resulting change in fluorescence (indicating either calcium influx or membrane depolarization) was measured using a fluorescent imaging plate reader.
-
Data Analysis: The concentration-response curves for this compound's inhibitory activity were generated, and the IC50 values were calculated.
Signaling Pathway Context
The high selectivity of this compound for TRPV1 is crucial for its therapeutic potential in targeting ocular pain. TRPV1 is a key player in nociceptive signaling pathways in the cornea and conjunctiva. Its activation by various stimuli, such as inflammatory mediators, leads to the sensation of pain. By selectively blocking TRPV1, this compound can inhibit this pain signaling cascade without interfering with the normal function of other TRP channels that are involved in diverse physiological processes.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Ocular Pharmacology and Toxicology of TRPV1 Antagonist SAF312 (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ocular Pharmacology and Toxicology of TRPV1 Antagonist SAF312 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative analysis of Libvatrep and non-steroidal anti-inflammatory drugs (NSAIDs) for ocular pain
For Researchers, Scientists, and Drug Development Professionals
The management of ocular pain is a critical aspect of ophthalmic care, particularly following surgical procedures. This guide provides a detailed comparative analysis of a novel investigational drug, Libvatrep (also known as SAF312), and the established class of non-steroidal anti-inflammatory drugs (NSAIDs) for the treatment of ocular pain. This comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, efficacy, safety profiles, and the experimental methodologies used to evaluate them.
Mechanism of Action
The fundamental difference between this compound and NSAIDs lies in their distinct molecular targets and signaling pathways.
This compound (SAF312): A Selective TRPV1 Antagonist
This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2][3] TRPV1 is a non-selective cation channel predominantly expressed on nociceptive sensory neurons in the cornea and conjunctiva.[3][4] It acts as a key integrator of noxious stimuli, including heat, protons (low pH), and inflammatory mediators, playing a crucial role in the sensation of pain. By blocking the TRPV1 channel, this compound aims to directly inhibit the pain-generating signal at its source. Its mechanism is non-competitive, suggesting it may be effective against a broad range of TRPV1 activators.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition
Topical NSAIDs, such as diclofenac, ketorolac, bromfenac, and nepafenac, exert their analgesic and anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation and pain; they sensitize nociceptors, increase vascular permeability, and contribute to the clinical signs of ocular inflammation. By blocking prostaglandin synthesis, NSAIDs reduce both inflammation and the perception of pain.
Signaling Pathway Diagrams
Efficacy in Ocular Pain Management
The clinical efficacy of both this compound and various NSAIDs has been evaluated, primarily in the context of post-photorefractive keratectomy (PRK) pain, a well-established model for acute ocular pain.
This compound Efficacy Data
A phase 2, randomized, placebo-controlled, double-masked, crossover study evaluated the efficacy of this compound 2.5% ophthalmic solution for post-PRK pain in 40 participants.
| Time Point | Mean VAS Pain Score (this compound 2.5%) | Mean VAS Pain Score (Vehicle) | Mean Difference (this compound - Vehicle) | P-value |
| 6 hours post-op | 34.63 | 45.76 | -11.13 | 0.005 |
| Average over 0-12 hours | 30.14 | 38.70 | -8.56 | 0.017 |
VAS (Visual Analog Scale) pain scores range from 0 (no pain) to 100 (worst pain imaginable). Data from a phase 2 clinical trial.
Key findings from the study include:
-
This compound demonstrated a statistically significant reduction in ocular pain compared to vehicle at 6 hours and over the first 12 hours post-PRK.
-
Pain scores were consistently lower with this compound from 1 hour up to 30 hours post-operatively.
-
There was a trend towards less use of oral rescue medication in the this compound-treated group.
NSAID Efficacy Data
Numerous studies have demonstrated the efficacy of topical NSAIDs in managing post-PRK pain compared to placebo. A systematic review and network meta-analysis of 27 randomized controlled trials provides a comparative overview of several NSAIDs.
| NSAID | Efficacy vs. Placebo (Post-operative Day 1) | Key Findings |
| Flurbiprofen | Significantly lower pain scores (SMD -1.19) | Ranked highest for pain reduction on post-operative days 1, 2, and 3. |
| Ketorolac | Significantly lower pain scores | Among the most effective on post-operative day 0. |
| Diclofenac | Significantly lower pain scores | Effective in reducing post-operative pain. |
| Bromfenac | Significantly lower pain scores | Among the most effective on post-operative day 0. |
| Indomethacin | Significantly lower pain scores | Favored in terms of reduced rescue analgesic intake. |
SMD (Standardized Mean Difference) indicates the difference in pain scores between the NSAID and placebo groups. A negative value favors the NSAID.
A prospective, randomized study comparing topical ketorolac 0.4% twice daily with oral naproxen sodium 220 mg twice daily for 72 hours post-PRK found that topical ketorolac was superior in managing pain.
| Time Point | Peak Pain Score (Topical Ketorolac 0.4%) | Peak Pain Score (Oral Naproxen 220mg) | P-value |
| Day 2 post-op | 3.21 (SD 2.09) | 5.17 (SD 2.25) | <0.0001 |
| Overall Peak Pain | 4.2 (SD 2.19) | 5.82 (SD 1.94) | <0.0001 |
Pain scores were measured on a Numerical Rating Scale (NRS) from 0 to 10.
Safety and Tolerability
This compound
Preclinical studies in rabbits and dogs showed that this compound was safe and well-tolerated at concentrations up to 2.5%. Importantly, it did not delay corneal wound healing after PRK in rabbits.
In a first-in-human study, this compound was well-tolerated in single and multiple doses, with most adverse events being mild and similar to the vehicle group. A key finding was that this compound did not have an anesthetic effect on the cornea. The phase 2 study in post-PRK patients also reported a favorable safety profile, with all ocular adverse events being mild and transient, and no drug-related serious adverse events.
NSAIDs
Topical NSAIDs are generally considered safe for short-term use. However, they are associated with a range of potential side effects.
| Common Side Effects | Less Common but Serious Side Effects |
| Transient burning and stinging upon instillation | Delayed corneal re-epithelialization |
| Conjunctival hyperemia | Punctate keratitis |
| Ocular irritation | Corneal infiltrates |
| Hypersensitivity reactions | Corneal melting (rare) |
| Corneal scarring |
The risk of more severe corneal complications may be increased with prolonged use or in patients with pre-existing ocular surface disease.
Experimental Protocols
Representative Clinical Trial Workflow
The following diagram illustrates a typical workflow for a phase 2 clinical trial evaluating a topical analgesic for post-PRK pain, based on the this compound study design.
Key Methodological Components:
-
Study Design: A randomized, double-masked, placebo (vehicle)-controlled design is the gold standard. A crossover design, where each patient serves as their own control, can be particularly powerful in reducing inter-patient variability.
-
Patient Population: Patients undergoing bilateral PRK are a common and suitable population for studying acute ocular pain.
-
Intervention: The investigational drug is compared to a vehicle. Dosing is typically multiple times a day for a short duration (e.g., 72 hours).
-
Outcome Measures:
-
Primary Efficacy Endpoint: Patient-reported pain intensity using a validated scale such as the Visual Analog Scale (VAS) or Numerical Rating Scale (NRS) at specific time points post-surgery.
-
Secondary Efficacy Endpoints: Average pain scores over a time interval, use of rescue medication, and patient-reported outcomes on quality of life.
-
Safety Endpoints: Incidence of adverse events, assessment of corneal epithelial healing, visual acuity, and other standard ophthalmic examinations.
-
-
Statistical Analysis: Appropriate statistical models are used to compare the treatment groups, accounting for the study design (e.g., mixed-model repeated measures for a crossover design).
Preclinical Assessment of Ocular Pain
Preclinical studies in animal models are essential for the initial evaluation of safety and efficacy.
-
Animal Models: Rabbits are frequently used for ocular safety and pharmacokinetic studies due to the anatomical similarities of their eyes to human eyes. Rodent models are also used to study pain mechanisms.
-
Efficacy Assessment: In preclinical models of inflammatory pain, efficacy can be assessed by observing behavioral responses to noxious stimuli or by using electrophysiological techniques to measure neuronal activity.
-
Safety and Toxicology: These studies involve repeated topical administration of the drug at various concentrations to assess for any local or systemic toxicity. Ocular examinations, including slit-lamp biomicroscopy and histopathology, are performed to evaluate for any signs of irritation, inflammation, or damage to ocular structures. Corneal wound healing models (e.g., after epithelial debridement or PRK) are used to ensure the drug does not impair the healing process.
-
Pharmacokinetics: Studies are conducted to determine the absorption, distribution, metabolism, and excretion of the drug in ocular tissues and systemically.
Summary and Future Directions
This comparative analysis highlights that this compound and NSAIDs offer two distinct approaches to managing ocular pain.
| Feature | This compound (SAF312) | Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) |
| Mechanism of Action | Selective, non-competitive TRPV1 antagonist | Non-selective or selective COX-1/COX-2 inhibitors |
| Primary Target | Nociceptive sensory neurons | Inflammatory cascade (prostaglandin synthesis) |
| Analgesic Effect | Direct inhibition of pain signaling | Reduction of inflammation and nociceptor sensitization |
| Efficacy | Demonstrated significant pain reduction vs. vehicle in post-PRK pain. | Proven efficacy vs. placebo for post-operative ocular pain; relative efficacy varies among different NSAIDs. |
| Key Safety Feature | No corneal anesthetic effect; did not delay wound healing in preclinical models. | Generally safe for short-term use, but can be associated with ocular surface side effects, including delayed wound healing. |
| Clinical Status | Investigational (Phase 2 clinical trials completed) | Widely available and approved for various ocular indications. |
This compound represents a targeted approach to ocular pain management by directly blocking a key pain receptor, TRPV1. The initial clinical data are promising, suggesting efficacy with a favorable safety profile, notably the lack of delayed wound healing observed preclinically. NSAIDs are a well-established and effective class of drugs that manage pain by reducing inflammation. Their primary limitation is the potential for ocular surface complications, particularly with prolonged use.
The key gap in the current knowledge is the absence of direct, head-to-head clinical trials comparing this compound with an active NSAID comparator. Such studies will be crucial to definitively position this compound within the therapeutic landscape for ocular pain. Future research should also explore the potential for synergistic effects when combining these two classes of drugs with different mechanisms of action. For drug development professionals, this compound's targeted mechanism offers a promising avenue for developing novel non-opioid analgesics for ocular conditions.
References
A Head-to-Head Look at Emerging Ocular Analgesics: Libvatrep, Reproxalap, and Tavilermide
For Researchers, Scientists, and Drug Development Professionals
The landscape of ocular pain management is on the verge of a significant transformation, with several promising drug candidates progressing through clinical trials. This guide provides a detailed comparison of three emerging topical ocular analgesics: Libvatrep (Novartis/Bausch + Lomb), Reproxalap (Aldeyra Therapeutics), and Tavilermide (Mimetogen Pharmaceuticals). While direct head-to-head clinical trial data is not yet available, this document synthesizes existing data to offer an objective comparison of their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols used in their evaluation.
Executive Summary
This compound, a potent TRPV1 antagonist, has shown efficacy in reducing acute postoperative pain. Reproxalap, a first-in-class RASP inhibitor, targets inflammation and has demonstrated rapid relief of symptoms in dry eye disease. Tavilermide, a TrkA receptor agonist, mimics nerve growth factor to promote ocular surface healing and alleviate dry eye symptoms. Each of these novel drug candidates offers a distinct approach to managing ocular pain and associated conditions, presenting new therapeutic avenues beyond the current standards of care, such as NSAIDs and corticosteroids.
Comparative Data
The following tables summarize the key characteristics and available clinical data for this compound, Reproxalap, and Tavilermide.
Table 1: Drug Candidate Overview
| Feature | This compound (SAF312) | Reproxalap (ADX-102) | Tavilermide (MIM-D3) |
| Drug Class | Small Molecule | Small Molecule | Small Molecule Peptide |
| Mechanism of Action | Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonist | Reactive Aldehyde Species (RASP) Inhibitor | Tropomyosin Receptor Kinase A (TrkA) Agonist |
| Primary Indication(s) Studied | Postoperative Ocular Pain (post-PRK) | Dry Eye Disease, Allergic Conjunctivitis | Dry Eye Disease |
| Developer | Novartis / Bausch + Lomb | Aldeyra Therapeutics | Mimetogen Pharmaceuticals |
| Current Development Phase | Phase 2 Completed | Phase 3 | Phase 3 |
Table 2: Clinical Efficacy
| Drug | Indication | Key Efficacy Endpoint(s) | Reported Results | Citation(s) |
| This compound | Postoperative Pain (post-PRK) | Mean difference in Visual Analog Scale (VAS) pain scores vs. vehicle | -11.13 (P = 0.005) at 6 hours postoperatively; -8.56 (P = 0.017) over 0 to 12 hours | [1][2] |
| Reproxalap | Dry Eye Disease | Ocular Discomfort Score in a dry eye chamber | Statistically significant reduction in ocular discomfort compared to vehicle | [3][4][5] |
| Reproxalap | Allergic Conjunctivitis | Ocular Itching Score | Statistically significant reduction in eye itchiness in a Phase 3 trial | |
| Tavilermide | Dry Eye Disease | Corneal Fluorescein Staining, Ocular Dryness Score | Statistically significant improvement in corneal fluorescein staining at 12 weeks. Significant improvements in ocular dryness in a subgroup analysis. |
Table 3: Safety and Tolerability
| Drug | Common Adverse Events | Serious Adverse Events Reported in Trials | Citation(s) |
| This compound | Mild and transient ocular adverse events, none drug-related. | No serious adverse events reported. | |
| Reproxalap | Mild and transient instillation site discomfort. | No significant safety concerns reported in over 2,500 patients. | |
| Tavilermide | Well-tolerated with no observed safety concerns in over 900 patients. | Not specified, but reported to have an excellent safety and tolerability profile. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. The following sections outline the key experimental protocols employed in the clinical evaluation of these emerging analgesics.
Photorefractive Keratectomy (PRK) Postoperative Pain Model (this compound)
This surgical model is utilized to induce a standardized level of acute ocular pain to assess the efficacy of analgesic compounds.
-
Surgical Procedure:
-
The central corneal epithelium is removed to expose the corneal nerves.
-
An excimer laser is used for photoablation of the corneal stroma to correct refractive errors.
-
A bandage contact lens is placed on the eye post-surgery.
-
-
Pain Assessment:
-
Pain intensity is measured using a 100-point Visual Analog Scale (VAS), where 0 represents "no pain" and 100 represents the "worst imaginable pain".
-
Patients record their pain scores at predefined intervals (e.g., hourly for the first 12 hours, then at 24, 48, and 72 hours postoperatively).
-
The use of rescue medication (e.g., oral analgesics) is also recorded as a secondary efficacy endpoint.
-
Controlled Adverse Environment (CAE) Model (Reproxalap and Tavilermide)
The CAE model is designed to create a standardized, stressful environment for the ocular surface to elicit and measure the signs and symptoms of dry eye disease in a reproducible manner.
-
Environment Parameters: The chamber maintains low relative humidity, controlled temperature, and increased airflow to challenge the stability of the tear film.
-
Subject Protocol:
-
Subjects are exposed to the CAE for a specified duration (e.g., 90 minutes).
-
During exposure, subjects perform visual tasks to minimize blinking and further stress the ocular surface.
-
-
Endpoint Assessment:
-
Symptoms: Ocular discomfort and other symptoms are assessed using validated questionnaires like the Ocular Surface Disease Index (OSDI) or specific symptom scales before, during, and after CAE exposure.
-
Signs: Objective signs of dry eye, such as tear film breakup time (TBUT), corneal and conjunctival staining, and Schirmer's test for tear production, are measured before and after exposure.
-
Ocular Pain Assessment Surveys
Validated questionnaires are essential tools for quantifying the subjective experience of ocular pain and its impact on a patient's quality of life.
-
Visual Analog Scale (VAS): A simple, widely used tool for rating pain intensity on a continuous scale.
-
Ocular Pain Assessment Survey (OPAS): A multidimensional questionnaire designed to assess the intensity, frequency, and impact of ocular pain, as well as aggravating factors and associated symptoms.
-
Short-Form McGill Pain Questionnaire 2 (SF-MPQ-2): A comprehensive panaire that assesses different qualities of pain (e.g., throbbing, shooting, stabbing).
Signaling Pathways and Mechanisms of Action
Understanding the underlying biological pathways targeted by these novel analgesics is critical for drug development professionals.
This compound: TRPV1 Antagonism
This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. TRPV1 is a non-selective cation channel primarily expressed on sensory neurons that acts as a key sensor for noxious stimuli, including heat, acid, and inflammatory mediators.
Caption: this compound blocks the TRPV1 channel, preventing pain signal transmission.
Reproxalap: RASP Inhibition
Reproxalap is a first-in-class inhibitor of Reactive Aldehyde Species (RASP). RASP, such as malondialdehyde and 4-hydroxynonenal, are pro-inflammatory molecules that are elevated in ocular inflammatory diseases. By sequestering RASP, Reproxalap reduces inflammation and subsequent ocular discomfort.
Caption: Reproxalap inhibits RASP, reducing pro-inflammatory gene transcription.
Tavilermide: TrkA Agonism
Tavilermide is a partial agonist of the Tropomyosin Receptor Kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF). By mimicking NGF, Tavilermide promotes the health and survival of corneal nerves and epithelial cells, and enhances mucin production, thereby improving the stability of the tear film and reducing the symptoms of dry eye.
Caption: Tavilermide activates the TrkA receptor, promoting ocular surface health.
Conclusion
This compound, Reproxalap, and Tavilermide represent a new wave of innovation in the management of ocular pain and related inflammatory conditions. Their distinct mechanisms of action offer the potential for more targeted and effective therapies with improved safety profiles compared to existing treatments. While the absence of direct comparative studies necessitates a cross-trial analysis, the available data suggest that each of these emerging analgesics holds significant promise for addressing unmet needs in ophthalmology. Further clinical investigation, including head-to-head trials, will be crucial to fully elucidate their comparative efficacy and optimal placement in the therapeutic armamentarium.
References
A Comparative Guide to Libvatrep and its Alternatives for Postoperative Ocular Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the emerging investigational drug Libvatrep (also known as SAF312) with established alternatives for the management of postoperative ocular pain, a common complication following ophthalmic surgeries such as photorefractive keratectomy (PRK). The information presented herein is based on published preclinical and clinical research findings to aid in the evaluation of these therapeutic options.
Executive Summary
Postoperative ocular pain management remains a critical aspect of patient care and surgical success. While topical nonsteroidal anti-inflammatory drugs (NSAIDs) are the current standard of care, they are associated with potential side effects, including delayed corneal wound healing. This compound, a novel, potent, and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, is being investigated as a targeted approach to ocular pain relief. This guide will delve into the mechanism of action, efficacy, and safety profile of this compound in comparison to commonly used topical NSAIDs, supported by available experimental data.
Mechanism of Action: A Targeted Approach to Pain Relief
This compound exerts its analgesic effect by selectively blocking the TRPV1 receptor.[1] TRPV1, a non-selective cation channel, is a key player in the sensation of pain and is activated by various stimuli including heat, acid, and inflammatory mediators. By inhibiting TRPV1, this compound aims to block pain signaling at its source in the corneal nerves.
In contrast, topical NSAIDs such as ketorolac, diclofenac, bromfenac, and nepafenac work by inhibiting the cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins which are key mediators of inflammation and pain.
Figure 1: this compound's Mechanism of Action on the TRPV1 Signaling Pathway.
Comparative Efficacy in Postoperative Ocular Pain
Clinical trial data for this compound in the context of post-PRK pain demonstrates its efficacy in reducing pain compared to a placebo. A direct head-to-head comparison with topical NSAIDs in a clinical setting has not yet been published. The following tables summarize the available quantitative data to facilitate an indirect comparison.
Table 1: Efficacy of this compound vs. Vehicle in Post-PRK Pain
| Endpoint | This compound (2.5%) | Vehicle (Placebo) | p-value | Source |
| Mean VAS Pain Score (0-100) at 6 hours post-op | Lower than vehicle | Higher than this compound | 0.005 | [2] |
| Mean VAS Pain Score (0-100) over 0-12 hours post-op | Lower than vehicle | Higher than this compound | 0.017 | [2] |
| Oral Rescue Medication (ORM) Use (0-72 hours post-op) | Less ORM taken | More ORM taken | Trend observed | [2] |
*VAS = Visual Analog Scale
Table 2: Efficacy of Topical NSAIDs in Post-PRK Pain (Selected Studies)
| Treatment | Comparator | Key Efficacy Findings | Source |
| Ketorolac (0.4%) | Vehicle | Significantly less pain intensity (p<0.001); Median time to no pain: 30h vs 54h for vehicle (p<0.001) | [3] |
| Ketorolac (0.5%) | Vehicle | Significantly greater pain relief at multiple time points (p≤0.039); Longer time to first escape medication use (16.0h vs 5.5h for vehicle; p=0.001) | |
| Diclofenac (0.1%) | Placebo | Significantly less photophobia, burning/stinging, and ocular pain; fewer oral narcotic analgesics taken in the first 24 hours | |
| Diclofenac (0.1%) | Ketorolac (0.5%) | Statistically significant lower mean overall discomfort (1.53 vs 1.88 on a 0-4 scale; p=0.004) | |
| Bromfenac (0.09%) | Ketorolac (0.4%) | No significant differences in postoperative pain, burning, foreign-body sensation, and photophobia | |
| Nepafenac (0.1%) | Ketorolac (0.4%) | No statistical difference in mean postoperative pain scores |
Comparative Safety and Tolerability
The safety profile of any postoperative medication is paramount, with a particular focus on the impact on corneal wound healing.
Table 3: Safety and Tolerability Profile of this compound and Topical NSAIDs
| Feature | This compound | Topical NSAIDs (General Profile) |
| Corneal Wound Healing | Preclinical studies in rabbits showed no delay in wound healing after PRK. A clinical trial also reported no delay in wound healing. | Some studies have reported a potential for delayed corneal re-epithelialization. |
| Common Adverse Events | In clinical trials, most adverse events were mild and transient, with no serious drug-related events reported. | Can include burning, stinging, conjunctival hyperemia, and superficial punctate keratitis. |
| Serious Adverse Events | No serious adverse events reported in topical ocular clinical trials. | In rare cases, long-term use can be associated with corneal melts and perforation. |
Reproducibility of this compound Research Findings
To date, no independent studies have been published that explicitly aim to reproduce the clinical findings for this compound. However, the consistency of the data from preclinical pharmacology and toxicology studies through to Phase I and Phase II clinical trials provides a degree of confidence in the reported outcomes. The preclinical data predicted a favorable safety and pharmacokinetic profile, which was subsequently observed in the first-in-human studies and the proof-of-concept PRK trial. Further larger-scale, multi-center trials will be crucial in confirming the reproducibility and generalizability of the initial positive findings.
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for the critical evaluation of research findings.
This compound Phase II Proof-of-Concept Trial for Post-PRK Pain
References
- 1. Topical bromfenac 0.09% vs. ketorolac 0.4% for the control of pain, photophobia, and discomfort following PRK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ophthalmologytimes.com [ophthalmologytimes.com]
- 3. Safety and efficacy of ketorolac tromethamine 0.4% ophthalmic solution in post-photorefractive keratectomy patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Libvatrep's performance against first-generation TRPV1 antagonists
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Vanilloid 1 (TRPV1), a key player in pain and neurogenic inflammation, has been a focal point for the development of novel analgesics. First-generation TRPV1 antagonists showed initial promise but were largely derailed by on-target side effects, most notably hyperthermia. This has paved the way for the development of next-generation antagonists like Libvatrep (also known as SAF312), which aim to retain the analgesic efficacy while mitigating the adverse effects. This guide provides a detailed performance benchmark of this compound against prominent first-generation TRPV1 antagonists, supported by available preclinical and clinical data.
Executive Summary
This compound, a potent, selective, and noncompetitive TRPV1 antagonist, distinguishes itself from first-generation antagonists primarily through its improved safety profile, particularly concerning hyperthermia.[1][2][3] This advantage is largely attributed to its development for topical administration, resulting in high local concentrations with low systemic exposure. In contrast, systemically administered first-generation antagonists like capsazepine and AMG 517 have been associated with significant elevations in body temperature, hindering their clinical advancement. While direct head-to-head efficacy data is limited, preclinical studies demonstrate this compound's high potency in inhibiting TRPV1 activation by various stimuli.
Data Presentation
Table 1: In Vitro Potency and Selectivity Profile
| Compound | Target | Agonist | IC50 (nM) | Selectivity | Mechanism of Action | Reference |
| This compound (SAF312) | human TRPV1 | Capsaicin | 12 | >149-fold vs. other TRP channels | Non-competitive antagonist | [4][5] |
| human TRPV1 | Low pH (5.5) | 5 | ||||
| human TRPV1 | Anandamide (AEA) | 10 | ||||
| human TRPV1 | N-arachidonoyl dopamine (NADA) | 27 | ||||
| human TRPV1 | Heat (44°C) | 57 | ||||
| Capsazepine | rat TRPV1 | Capsaicin | 74 ± 9 | Non-selective (also affects other TRP channels and ion channels) | Competitive antagonist | |
| AMG 517 | Not specified | Not specified | Not available in snippets | Highly selective | Not available in snippets | |
| SB-705498 | human TRPV1 | Not specified | Potent | Selective | Not available in snippets |
Note: Direct comparison of IC50 values should be interpreted with caution due to potential variations in experimental conditions across different studies.
Table 2: In Vivo Performance and Safety Profile
| Compound | Animal Model | Efficacy in Pain Models | Hyperthermia | Reference |
| This compound (SAF312) | Rabbit (ocular) | Effective in reducing postoperative ocular pain | Low systemic exposure suggests reduced risk of hyperthermia. | |
| Capsazepine | Rat, Mouse, Guinea Pig | Effective in some inflammatory and neuropathic pain models (species-dependent) | Induces hyperthermia in guinea pigs, but not rats. | |
| AMG 517 | Rat, Mouse, Human | Efficacious in preclinical pain models | Causes significant, dose-dependent hyperthermia in humans. | |
| SB-705498 | Human | Reduced capsaicin-evoked flare and UVB-induced hyperalgesia | Not explicitly stated in the provided snippets. |
Experimental Protocols
In Vitro Calcium Influx Assay (FLIPR)
This assay is a common method for determining the potency of TRPV1 antagonists.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against agonist-induced calcium influx in cells expressing TRPV1.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing the human TRPV1 (hTRPV1) channel are cultured in appropriate media and seeded into 384-well black-walled, clear-bottom plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for approximately one hour at 37°C.
-
Compound Incubation: The cells are then incubated with serial dilutions of the test compound (e.g., this compound) for a specified period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Signal Detection: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Baseline fluorescence is measured before the automated addition of a TRPV1 agonist (e.g., capsaicin, low pH buffer, or heat). The fluorescence intensity, which is proportional to the intracellular calcium concentration, is monitored over time.
-
Data Analysis: The increase in fluorescence upon agonist stimulation is measured. The IC50 value is calculated by fitting the concentration-response curve of the antagonist to a four-parameter logistic equation.
In Vivo Models of Pain
Carrageenan-Induced Thermal Hyperalgesia in Rats
This model is used to assess the efficacy of analgesic compounds in an inflammatory pain setting.
Objective: To evaluate the ability of a test compound to reverse thermal hyperalgesia induced by carrageenan.
Methodology:
-
Animal Handling: Male Sprague-Dawley rats are acclimatized to the testing environment.
-
Baseline Measurement: The baseline paw withdrawal latency to a thermal stimulus (e.g., using a plantar test apparatus) is measured for each rat.
-
Induction of Inflammation: A solution of λ-carrageenan (e.g., 1-2% in saline) is injected into the plantar surface of one hind paw.
-
Drug Administration: The test compound (e.g., TRPV1 antagonist) or vehicle is administered at a specified time point, either before or after the carrageenan injection.
-
Assessment of Thermal Hyperalgesia: At various time points after carrageenan injection, the paw withdrawal latency to the thermal stimulus is measured again. A significant increase in the withdrawal latency in the drug-treated group compared to the vehicle-treated group indicates an analgesic effect.
Formalin Test in Rodents
This model is used to assess the efficacy of analgesics against both acute and tonic pain.
Objective: To evaluate the effect of a test compound on the nociceptive behaviors induced by formalin injection.
Methodology:
-
Animal Handling: Mice or rats are placed in an observation chamber for acclimatization.
-
Drug Administration: The test compound or vehicle is administered prior to the formalin injection.
-
Induction of Nociception: A dilute solution of formalin (e.g., 1-5%) is injected into the plantar surface of one hind paw.
-
Behavioral Observation: The animal's behavior is observed and recorded for a set period (e.g., 60 minutes). The total time spent licking, biting, or flinching the injected paw is quantified. The response is typically biphasic: an early, acute phase (0-5 minutes) and a late, tonic phase (15-60 minutes).
-
Data Analysis: The total duration of nociceptive behaviors in the drug-treated group is compared to the vehicle-treated group for both phases. A significant reduction in these behaviors indicates an analgesic effect.
Mandatory Visualization
References
- 1. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contributions of different modes of TRPV1 activation to TRPV1 antagonist-induced hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hyperthermia induced by transient receptor potential vanilloid-1 (TRPV1) antagonists in human clinical trials: Insights from mathematical modeling and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tvst.arvojournals.org [tvst.arvojournals.org]
- 5. Ocular Pharmacology and Toxicology of TRPV1 Antagonist SAF312 (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Libvatrep: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for Libvatrep (also known as SAF312), a potent and selective TRPV1 antagonist used in research. While specific institutional and local regulations must always be followed, this guide outlines the essential steps and considerations for managing this compound waste.
This compound Chemical and Physical Properties
A thorough understanding of a compound's properties is fundamental to its safe handling and disposal. The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₅N₃O₂ | --INVALID-LINK-- |
| Molecular Weight | 305.34 g/mol | --INVALID-LINK-- |
| CAS Number | 871814-52-7 | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Purity | >98% (HPLC) | --INVALID-LINK-- |
| Solubility | 10 mM in DMSO | --INVALID-LINK-- |
| Storage | Solid Powder: -20°C for 12 months, 4°C for 6 months. In Solvent: -80°C for 6 months, -20°C for 6 months. | --INVALID-LINK-- |
Experimental Protocols for Safe Disposal
The following step-by-step procedures are based on general best practices for laboratory chemical waste management and should be adapted to comply with your institution's specific protocols and local regulations.
1. Waste Identification and Segregation:
-
Segregate Waste Streams: Do not mix this compound waste with general laboratory trash or other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep solid and liquid waste separate.
-
Solid Waste: Includes unused or expired pure compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weigh boats, pipette tips).
-
Liquid Waste: Includes solutions containing this compound, such as stock solutions in DMSO or other solvents, and experimental media.
-
2. Waste Containment and Labeling:
-
Use Appropriate Containers:
-
For solid waste, use a designated, leak-proof container with a secure lid.
-
For liquid waste, use a compatible, non-reactive, and sealable container. Avoid using containers that may degrade with the solvent used (e.g., certain plastics with DMSO).
-
-
Proper Labeling: Clearly label all waste containers with the following information:
-
The words "Hazardous Waste" or "Chemical Waste"
-
The full chemical name: "this compound (SAF312)"
-
The solvent(s) and their approximate concentrations.
-
The approximate quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
-
3. Storage of Waste:
-
Designated Storage Area: Store waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory.
-
Secondary Containment: Place liquid waste containers in secondary containment to prevent spills.
-
Follow Storage Limits: Adhere to the maximum volume of hazardous waste allowed in an SAA as per your institution's and local regulations.
4. Disposal Procedure:
-
Consult Your EHS Department: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of pharmacologically active compounds. They will provide information on the proper procedures for waste pickup and disposal.
-
Arrange for Pickup: Follow your institution's established procedures for requesting a hazardous waste pickup. This typically involves submitting an online or paper form.
-
Do Not Dispose Down the Drain: As a bioactive compound, this compound should not be disposed of down the sanitary sewer.
-
Incineration: For many pharmaceutical compounds, incineration by a licensed hazardous waste disposal company is the preferred method of disposal to ensure complete destruction.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Personal protective equipment for handling Libvatrep
As "Libvatrep" appears to be a fictional or proprietary compound not found in publicly available databases, this guide provides a comprehensive template for handling a potent, hypothetical small molecule inhibitor, herein referred to as "Compound X." This information is illustrative and should be adapted to the specific toxicological and chemical properties outlined in a substance's official Safety Data Sheet (SDS).
This document outlines the essential personal protective equipment (PPE), handling protocols, and disposal procedures for Compound X, a potent hypothetical laboratory compound.
Personal Protective Equipment (PPE) Requirements
Proper selection and use of PPE are the first line of defense against exposure. The following table summarizes the minimum required PPE for handling Compound X in a laboratory setting.
| Protection Type | Specification | Purpose |
| Hand Protection | Double-gloving with nitrile gloves (e.g., ASTM D6319) | Prevents skin contact and absorption. Double-gloving provides protection during glove changes. |
| Eye/Face Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles | Protects eyes from splashes, aerosols, and airborne particles. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher (e.g., elastomeric half-mask with P100 filters) | Required when handling powder outside of a certified chemical fume hood to prevent inhalation. |
| Body Protection | Disposable, solid-front lab coat with tight-fitting cuffs | Provides a barrier against spills and contamination of personal clothing. |
| Foot Protection | Closed-toe, non-perforated shoes | Protects feet from spills and falling objects. |
Operational Workflow for Handling Compound X
This workflow ensures a systematic and safe process for preparing a stock solution of Compound X. Adherence to this protocol minimizes exposure risk and ensures experimental accuracy.
Caption: Experimental workflow for safe handling and stock solution preparation of Compound X.
Hypothetical Signaling Pathway Inhibition
Compound X is hypothesized to be an inhibitor of the "Kinase Signaling Cascade," a common target in drug development. Understanding this pathway is crucial for interpreting experimental results.
Caption: Diagram of Compound X inhibiting the hypothetical Kinase Signaling Cascade.
Waste Disposal Plan
Proper segregation and disposal of waste are critical to maintaining laboratory and environmental safety. All waste contaminated with Compound X must be treated as hazardous chemical waste.
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed hazardous waste bag (e.g., yellow bag) | Includes contaminated gloves, weigh paper, pipette tips, and lab coats. Place in a designated, sealed container. |
| Liquid Waste | Labeled, sealed hazardous liquid waste container | Includes unused stock solutions and supernatants from cell culture. Do not mix with other solvent waste unless compatible. |
| Sharps Waste | Puncture-proof sharps container labeled "Hazardous Chemical Sharps" | Includes contaminated needles and serological pipettes. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
